DNL343
Description
Propriétés
Numéro CAS |
2278265-85-1 |
|---|---|
Formule moléculaire |
C20H19ClF3N3O4 |
Poids moléculaire |
457.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[3-[5-[3-(trifluoromethoxy)cyclobutyl]-1,3,4-oxadiazol-2-yl]-1-bicyclo[1.1.1]pentanyl]acetamide |
InChI |
InChI=1S/C20H19ClF3N3O4/c21-12-1-3-13(4-2-12)29-7-15(28)25-19-8-18(9-19,10-19)17-27-26-16(30-17)11-5-14(6-11)31-20(22,23)24/h1-4,11,14H,5-10H2,(H,25,28) |
Clé InChI |
IKPNRMYDOSNVAU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1OC(F)(F)F)C2=NN=C(O2)C34CC(C3)(C4)NC(=O)COC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Foundational & Exploratory
DNL343: A Technical Deep Dive into its Mechanism of Action in Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
DNL343 is an investigational, orally available, and central nervous system (CNS) penetrant small molecule designed to combat neurodegeneration by activating the eukaryotic initiation factor 2B (eIF2B).[1][2][3] Its mechanism of action centers on inhibiting the Integrated Stress Response (ISR), a cellular signaling pathway that, when chronically activated, contributes to the pathology of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[3][4] Preclinical studies demonstrated robust target engagement and neuroprotective effects.[3][5] Early phase clinical trials in healthy volunteers and ALS patients confirmed CNS penetration and reduction of ISR biomarkers.[6][7] However, a Phase 2/3 study in the HEALEY ALS Platform Trial did not meet its primary efficacy endpoints, highlighting the complexities of translating this mechanism into clinical benefit for ALS.[8][9] This document provides an in-depth technical guide on the core mechanism of this compound, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.
The Integrated Stress Response (ISR) and its Role in Neurodegeneration
The Integrated Stress Response (ISR) is a conserved cellular signaling cascade that regulates protein synthesis to restore homeostasis in response to various stressors, such as protein misfolding, amino acid deprivation, and viral infections.[3][10]
Core Pathway:
-
Stress Sensing: Four different kinases (PERK, GCN2, PKR, HRI) are activated by specific cellular stresses.[11][12]
-
eIF2α Phosphorylation: These kinases converge on a single substrate: the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylation of eIF2α at Serine 51 converts eIF2 from a substrate into a potent competitive inhibitor of its dedicated guanine (B1146940) nucleotide exchange factor (GEF), eIF2B.[11][13]
-
eIF2B Inhibition: The binding of phosphorylated eIF2 (eIF2-P) to eIF2B sequesters eIF2B, preventing it from recycling eIF2-GDP to its active, GTP-bound state.[13][14]
-
Translational Attenuation: The resulting depletion of the active eIF2-GTP-Met-tRNAi ternary complex leads to a rapid and global attenuation of protein synthesis.[10][13]
-
Selective Translation: Paradoxically, this general shutdown allows for the preferential translation of a few specific mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4).[15] ATF4 then upregulates genes involved in stress remediation.[10]
While acute ISR activation is a protective, pro-survival mechanism, its chronic activation is detrimental and has been implicated in the pathology of neurodegenerative diseases like ALS and Alzheimer's disease.[3][4][10] In ALS, the pathological aggregation of proteins like TDP-43 is a major cellular stressor that leads to chronic ISR activation.[16][17] This sustained ISR activity contributes to the formation of TDP-43-containing stress granules, impairs normal protein synthesis required for neuronal function, and can ultimately trigger cell death.[10][15]
This compound Mechanism of Action: Activating eIF2B
This compound is a small molecule activator of eIF2B.[1] Its therapeutic hypothesis is that by directly enhancing the activity of eIF2B, it can overcome the pathological inhibition caused by eIF2-P, thereby dampening the chronic ISR activation seen in neurodegenerative diseases.[15]
Molecular Action:
-
eIF2B Activation: this compound binds to eIF2B, stabilizing it in a conformation that enhances its GEF activity.[11][18] This is analogous to the mechanism of the research compound ISRIB (ISR InhiBitor).[11]
-
Overcoming Inhibition: By potentiating eIF2B, this compound effectively lowers the threshold for ISR activation, meaning a higher concentration of eIF2-P is required to inhibit protein synthesis. This allows eIF2B to continue recycling eIF2-GDP to eIF2-GTP despite the presence of cellular stress.
-
Restoring Homeostasis: The restoration of the eIF2-GTP ternary complex pool leads to the normalization of global protein synthesis and a reduction in the preferential translation of ATF4 and its downstream targets (e.g., CHAC1).[6][19]
-
Neuroprotection: The downstream consequences of ISR inhibition include the dissolution of stress granules, reduction of TDP-43 pathology, and improved neuronal survival.[6][15]
Preclinical Evidence
This compound has been characterized in a range of in vitro and in vivo models, demonstrating potent ISR inhibition and neuroprotective effects.
In Vitro Activity
This compound effectively inhibits the formation of stress granules induced by cellular stressors.
| Assay | Cell Line | Stressor | Endpoint | Result | Reference |
| Stress Granule Formation | H4 cells | Sodium Arsenite | Inhibition of TDP-43(86-414) positive stress granules | IC50 = 13 nM | [1] |
In Vivo Models
Studies in established mouse models of acute and chronic ISR activation have shown that this compound is neuroprotective.
| Model | Dosing | Key Findings | Reference |
| Optic Nerve Crush (ONC) | 0-12 mg/kg; i.g.; once daily | Dose-dependently inhibited ISR-dependent transcripts in the retina. Prevented degeneration of retinal ganglion cells (RGCs) at doses ≥3 mg/kg. | [3] |
| eIF2B Loss-of-Function (LOF) Mutant Mouse | 100 mg/kg; mixed in food | Restored normal weight gain. Reduced elevated ISR transcripts in the brain. Reversed elevated plasma biomarkers of neurodegeneration (NfL) and neuroinflammation (GFAP). Prevented motor dysfunction and prolonged survival. | [1][3][4] |
Experimental Protocols
Stress Granule Formation Assay (In Vitro)
-
Cell Culture: H4 human neuroglioma cells are cultured under standard conditions.
-
Transfection: Cells are transfected with a construct expressing a fragment of TDP-43 (amino acids 86-414) tagged with a fluorescent protein.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound (e.g., 0-10 µM) for 2 hours.
-
Stress Induction: Cellular stress is induced by adding a chemical stressor, such as sodium arsenite, to the culture medium for 2 hours.
-
Imaging and Analysis: Cells are fixed and imaged using high-content microscopy. The formation of fluorescently-tagged TDP-43 positive stress granules is quantified. The IC50 value is calculated as the concentration of this compound that inhibits 50% of stress granule formation compared to vehicle-treated, stressed cells.[1]
Optic Nerve Crush (ONC) Model (In Vivo)
-
Animal Model: Wild-type mice are used.
-
Procedure: Under anesthesia, the optic nerve of one eye is surgically exposed and crushed with fine forceps for a defined duration. The contralateral eye serves as an uninjured control.
-
Compound Administration: Mice receive once-daily oral gavage administrations of this compound or vehicle, starting shortly after the procedure.
-
Endpoint Analysis: Animals are euthanized at set time points (e.g., 2 or 14 days post-crush). Retinas are collected for analysis.
-
Readouts:
-
Pharmacodynamics: ISR-dependent gene expression (e.g., Atf4, Chac1) is measured via qPCR.
-
Neuroprotection: The number of surviving retinal ganglion cells (RGCs) is quantified by immunohistochemical staining of retinal flat mounts.[3]
-
Clinical Development and Human Pharmacodynamics
This compound progressed through early-stage clinical trials, which established its safety profile, CNS distribution, and ability to modulate the ISR in humans, before entering a large-scale efficacy trial.
Pharmacokinetics and CNS Distribution
Phase 1 and 1b studies confirmed that this compound has a favorable pharmacokinetic profile for a CNS drug, supporting once-daily oral dosing.
| Parameter | Healthy Volunteers (Phase 1) | ALS Patients (Phase 1b) | Reference |
| Dosing | Single & Multiple Ascending Doses | Multiple Doses (28 days) | [19][20] |
| Plasma Half-life | 38 - 46 hours | Not explicitly stated, but consistent with once-daily dosing | [19][20] |
| CNS Penetration (CSF:unbound plasma ratio) | 0.66 - 0.92 | 1.02 - 1.23 | [6][7][20] |
Pharmacodynamic Effects (Biomarkers)
Treatment with this compound led to a robust, dose-dependent reduction in key biomarkers of ISR activation in both healthy volunteers and ALS patients.
| Biomarker | Sample Type | Effect | Healthy Volunteers (MAD Cohorts) | ALS Patients | Reference |
| ATF4 | Blood cells (PBMCs) | Attenuation | 50 - 73% | Significant reduction | [19][20][21] |
| CHAC1 | Blood cells (PBMCs) | Attenuation | 66 - 94% | Significant reduction | [19][20][21] |
| ISR Biomarkers | CSF | Reduction | N/A | Reduced | [16] |
Biomarker Measurement Protocol (General)
-
Sample Collection: Whole blood is collected from trial participants at specified time points (e.g., pre-dose and post-dose). Peripheral blood mononuclear cells (PBMCs) are isolated.
-
Ex Vivo Stress: To measure pathway engagement, a subset of cells may be subjected to stress ex vivo to induce a measurable ISR signal.[6]
-
Analysis:
-
Gene Expression: RNA is extracted from PBMCs, and the expression levels of ISR target genes like CHAC1 are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein Levels: Protein lysates are prepared from PBMCs, and levels of ISR proteins like ATF4 are measured using sensitive immunoassays (e.g., ELISA or ECLIA).[22]
-
-
Data Interpretation: Changes in biomarker levels following this compound treatment are compared to baseline and to the placebo group to determine the pharmacodynamic effect.
Clinical Efficacy (HEALEY ALS Platform Trial)
Despite the promising preclinical data and robust target engagement in early trials, this compound did not demonstrate a clinical benefit in a large Phase 2/3 study.
| Trial | Design | Primary Endpoint | Result | Key Secondary Endpoints | Result |
| HEALEY ALS Platform Trial (Regimen G) | Phase 2/3, Randomized, Placebo-Controlled | Change in ALS Functional Rating Scale-Revised (ALSFRS-R) and Survival at 24 weeks | Not met. No statistical difference vs. placebo. | Muscle strength, Respiratory function | Not met. No statistical difference vs. placebo. |
Conclusion and Future Directions
This compound is a potent, CNS-penetrant activator of eIF2B that successfully demonstrated robust inhibition of the Integrated Stress Response in both preclinical models and human subjects. Its mechanism of action is well-defined, targeting a key cellular pathway implicated in the pathology of neurodegenerative diseases like ALS. The compound was shown to be safe and well-tolerated in clinical trials.[9][20]
However, the failure to meet primary efficacy endpoints in the HEALEY ALS Platform Trial underscores a significant challenge in drug development: strong preclinical rationale and confirmed target engagement do not always translate to clinical efficacy.[8][9] This outcome prompts critical questions for the field. It may suggest that while the ISR is clearly activated in ALS, its inhibition, at least with the approach of this compound, is not sufficient to slow the rapid and complex progression of the disease. It could also be that the timing of intervention, the patient population, or the degree of ISR modulation required for a therapeutic effect are different from what was tested.
Further analyses of the HEALEY trial data, including other fluid biomarkers like neurofilament light (NfL) and subgroup evaluations, are anticipated and will be critical for understanding the full results.[20] The learnings from the this compound program will be invaluable for refining future therapeutic strategies that target the Integrated Stress Response and other cellular pathways in ALS and other devastating neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 4. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. neurologylive.com [neurologylive.com]
- 7. Denali Therapeutics Announces this compound Interim Phase 1b Data in ALS and Entry into the HEALEY ALS Platform Trial - BioSpace [biospace.com]
- 8. targetals.org [targetals.org]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. The integrated stress response and the role of eIF2B fact sheet [bms.com]
- 11. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Regulation and function of elF2B in neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eIF2B Mechanisms of Action and Regulation: A Thermodynamic View - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ALS-Associated TDP-43 Induces Endoplasmic Reticulum Stress, Which Drives Cytoplasmic TDP-43 Accumulation and Stress Granule Formation | PLOS One [journals.plos.org]
- 18. biorxiv.org [biorxiv.org]
- 19. neurology.org [neurology.org]
- 20. neurologylive.com [neurologylive.com]
- 21. alsnewstoday.com [alsnewstoday.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.
A Technical Guide to the Methodological Application of Rapamycin (B549165) in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rapamycin
Rapamycin, also known as Sirolimus, is a macrolide compound initially discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Originally identified for its antifungal properties, it was later found to possess potent immunosuppressive and antiproliferative effects in mammalian cells.[2][3] These discoveries have led to its widespread clinical use in preventing organ transplant rejection and its extensive investigation as a therapeutic agent in oncology and for age-related diseases.[1][4]
The primary mechanism of action of Rapamycin is the specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][5]
Core Mechanism of Action: mTOR Signaling Inhibition
Rapamycin exerts its biological effects through a unique gain-of-function mechanism.[2] It is cell-permeable and, upon entering the cell, forms a high-affinity complex with the 12-kDa FK506-binding protein (FKBP12).[1][2] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, leading to allosteric inhibition of mTOR Complex 1 (mTORC1).[1][6]
mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which differ in their protein components, regulation, and downstream targets.[1][7] While acute Rapamycin treatment is highly specific for mTORC1, prolonged exposure may also affect the assembly and function of mTORC2 in certain cell types.[1]
The mTOR Signaling Pathway
The mTOR pathway is a critical signaling cascade that integrates intracellular and extracellular cues, such as growth factors, nutrients (amino acids), energy levels (ATP), and oxygen, to direct cellular responses.[1][8]
-
Upstream Regulation of mTORC1: Growth factors like insulin (B600854) activate the PI3K/AKT pathway, which in turn phosphorylates and inactivates the TSC1/TSC2 complex.[6][7] The TSC complex normally acts as a GTPase-Activating Protein (GAP) for the small GTPase Rheb.[6] Inactivation of TSC allows Rheb to accumulate in its GTP-bound, active state, which then directly stimulates mTORC1 kinase activity.[9]
-
Downstream Effectors of mTORC1: Once active, mTORC1 phosphorylates a host of downstream targets to promote anabolic processes.[6][9] Key substrates include:
-
S6 Kinase 1 (S6K1): Activation of S6K1 enhances the translation of mRNAs involved in protein synthesis.[6]
-
4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), permitting the initiation of cap-dependent translation.[10]
-
ULK1: mTORC1 phosphorylates and inactivates the ULK1 complex, a key initiator of autophagy. Thus, Rapamycin-mediated inhibition of mTORC1 is a potent method for inducing autophagy.[6]
-
Quantitative Data Presentation
The efficacy of Rapamycin is concentration-dependent and varies across different cell lines and experimental models. The following tables summarize representative quantitative data from various preclinical studies.
Table 1: In Vitro Efficacy of Rapamycin on Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 / Effective Concentration | Duration | Key Outcome |
| Ca9-22 | Oral Squamous Carcinoma | MTT Assay | IC50 ≈ 20 µM | 24h | Inhibition of cell proliferation.[11] |
| B16 | Melanoma | MTT Assay | IC50 = 84.14 nM | 48h | Significant reduction in cell viability.[12] |
| HeLa | Cervical Cancer | MTT Assay | 100-400 nM | 48h | Reduced cell viability, more pronounced in hypoxia.[13] |
| Met-1 | Mammary Tumor | Proliferation Assay | Not specified | - | 30% inhibition of cell proliferation.[14] |
| VM Endothelial | Venous Malformation | MTT Assay | 1-1,000 ng/mL | 48-72h | Concentration-dependent inhibition of proliferation.[15] |
Table 2: In Vivo Efficacy of Rapamycin in Mouse Models
| Mouse Model | Cancer Type | Rapamycin Dosage | Treatment Schedule | Key Outcome |
| A/J Mice | Lung (NNK-induced) | Not specified | Every-other-day | 90% decrease in tumor multiplicity.[16] |
| HER-2/neu | Mammary Cancer | Not specified | Started at 2 months | Delayed tumor onset, increased lifespan by 12.4%.[16] |
| PyV-mT | Mammary Cancer | 3.0 mg/kg | Not specified | 80% smaller tumor size.[14] |
| Apc(Min/+) | Intestinal Polyps | High dose (eRapa) | Chronic | Extended median lifespan beyond wild-type.[16] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to assess the effects of Rapamycin.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the cytotoxic or cytostatic effect of Rapamycin on cultured cells.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[13][18]
-
Rapamycin Treatment: Prepare serial dilutions of Rapamycin in fresh culture medium. Replace the existing medium with 100 µL of the Rapamycin dilutions. Include a vehicle control (medium with DMSO at the same concentration as the highest Rapamycin dose).[18]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[18]
-
Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.[12][13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against Rapamycin concentration to determine the IC50 value.[11]
-
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol assesses the effect of Rapamycin on the phosphorylation status of key mTOR pathway proteins, such as S6K1 and 4E-BP1.[17][20]
-
Materials:
-
Treated and untreated cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.[18]
-
BCA Protein Assay Kit.[17]
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-total-S6K1, anti-phospho-4E-BP1, anti-GAPDH).
-
HRP-conjugated secondary antibodies.[18]
-
PVDF membrane.[21]
-
Enhanced chemiluminescence (ECL) substrate.[18]
-
-
Procedure:
-
Cell Treatment & Lysis: Grow cells to 70-80% confluency. Treat with desired concentrations of Rapamycin for a specified time (e.g., 1-24 hours). Place dishes on ice, wash with ice-cold PBS, and lyse cells with RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
-
Sample Preparation: Normalize protein samples to 20-30 µg per lane. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]
-
SDS-PAGE: Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.[18]
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and then to a loading control (e.g., GAPDH) to determine the relative change in phosphorylation.[17]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key logical relationships and processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]
- 4. Molecular and therapeutic insights of rapamycin: a multi-faceted drug from Streptomyces hygroscopicus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. novapublishers.com [novapublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 10. High-dose rapamycin induces apoptosis in human cancer cells by dissociating mTOR complex 1 and suppressing phosphorylation of 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 12. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapamycin Reduces Cervical Cancer Cells Viability in Hypoxic Condition: Investigation of the Role of Autophagy and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Cancer prevention with rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Metformin (B114582), a cornerstone in the management of type 2 diabetes. The document focuses on the validation of its molecular mechanisms and offers a comparative assessment against other prominent oral antidiabetic agents. Through detailed experimental protocols, quantitative data summaries, and visual representations of signaling pathways, this guide serves as a comprehensive resource for researchers in the field of metabolic disease and drug development.
Section 1: Comparative Efficacy and Safety of Metformin
Metformin's position as a first-line therapy for type 2 diabetes is supported by extensive clinical data. This section summarizes its performance in key therapeutic areas compared to other major classes of oral antidiabetic drugs: Sulfonylureas, Dipeptidyl Peptidase-4 (DPP-4) Inhibitors, and Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors.
Glycemic Control: Reduction in HbA1c
Metformin monotherapy typically results in a significant reduction in glycated hemoglobin (HbA1c). When used in combination, the effects can be enhanced. SGLT2 inhibitors, when added to metformin, have been shown to provide a greater reduction in HbA1c compared to the addition of sulfonylureas or DPP-4 inhibitors[1]. A meta-analysis comparing SGLT2 inhibitors and DPP-4 inhibitors as add-ons to metformin found that SGLT2 inhibitors led to a slightly greater overall reduction in HbA1c[2]. Specifically, the reduction was more pronounced in patients with a baseline HbA1c of less than 8%[2]. Another network meta-analysis in a Japanese population showed that while 20 other oral antidiabetic treatments were less effective than metformin 1500 mg/day, glimepiride (B1671586) (a sulfonylurea) and pioglitazone (B448) showed slightly greater, though not statistically significant, mean reductions in HbA1c[3].
| Drug Class Comparison (as add-on to Metformin) | Mean Difference in HbA1c Reduction | Key Findings |
| SGLT2 Inhibitors vs. Sulfonylureas | -2.5 mmol/mol[1] | SGLT2 inhibitors demonstrated superior HbA1c reduction.[1] |
| SGLT2 Inhibitors vs. DPP-4 Inhibitors | -3.2 mmol/mol[1] | SGLT2 inhibitors were more effective in lowering HbA1c.[1] |
| DPP-4 Inhibitors vs. Sulfonylureas | -0.05% (not statistically significant)[4] | Comparable efficacy in HbA1c reduction was observed.[4] |
Impact on Body Weight
Unlike many other oral antidiabetic agents, metformin is associated with modest weight loss or weight neutrality, which is a significant advantage in managing type 2 diabetes, a condition often linked with obesity. In contrast, sulfonylureas and thiazolidinediones are generally associated with weight gain[5]. DPP-4 inhibitors are considered weight-neutral[5]. GLP-1 receptor agonists and SGLT2 inhibitors, similar to metformin, are associated with weight loss[5]. Meta-analyses have confirmed that metformin treatment leads to a significant decrease in Body Mass Index (BMI) compared to placebo or control groups[6].
| Drug Class | Effect on Body Weight | Notes |
| Metformin | Modest Weight Loss or Weight Neutral[7][8] | A meta-analysis showed a significant BMI decrease compared to placebo.[6] |
| Sulfonylureas | Weight Gain[5] | Mitigated when used in combination with metformin.[5] |
| DPP-4 Inhibitors | Weight Neutral[5] | |
| SGLT2 Inhibitors | Weight Loss[9] | |
| Thiazolidinediones | Weight Gain[5] | |
| GLP-1 Receptor Agonists | Weight Loss[5] |
Risk of Hypoglycemia
A critical aspect of diabetes management is minimizing the risk of hypoglycemia. Metformin has a low risk of causing hypoglycemia because its mechanism does not directly stimulate insulin (B600854) secretion[10]. In stark contrast, sulfonylureas are associated with a significantly higher risk of hypoglycemia[3][10][11]. The addition of a sulfonylurea to metformin therapy, while improving glycemic control, substantially increases the risk of hypoglycemic events[11]. Thiazolidinediones and DPP-4 inhibitors also have a low risk of hypoglycemia, similar to metformin[10].
| Drug Class | Relative Risk of Hypoglycemia (vs. Metformin) | Key Findings |
| Sulfonylureas | Significantly Higher[3][10][11] | Adjusted odds ratio of 2.79 for current use compared with current metformin use. |
| DPP-4 Inhibitors | Similar to Metformin | Low risk of hypoglycemia. |
| SGLT2 Inhibitors | Similar to Metformin | Low risk of hypoglycemia. |
| Thiazolidinediones | Lower than Sulfonylureas | Low risk of hypoglycemia.[10] |
| Meglitinides | Higher than Metformin, Lower than Sulfonylureas[12] | Repaglinide has a higher risk than nateglinide.[12] |
Section 2: Experimental Protocols for Validation of Metformin's Mechanism of Action
This section provides detailed methodologies for key experiments used to validate the cellular and molecular effects of Metformin.
Western Blotting for AMPK and mTOR Pathway Activation
This protocol is designed to assess the phosphorylation status of AMP-activated protein kinase (AMPK) at Threonine-172 and key downstream targets of the mTOR pathway, such as p70S6K.
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[15]
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]
-
Determine protein concentration using a BCA protein assay kit.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-mTOR, total mTOR, p-p70S6K, and total p70S6K (typically at a 1:1000 dilution).[13][15]
-
Wash the membrane three times with TBST.[15]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[13]
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate.[15]
-
Normalize phosphoprotein levels to total protein levels.
-
Glucose Uptake Assay using 2-NBDG
This cell-based assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to assess the impact of Metformin on glucose transport into cells.
-
Cell Culture and Preparation:
-
Treatment and 2-NBDG Incubation:
-
Measurement:
Section 3: Signaling Pathways Modulated by Metformin
Metformin exerts its effects through a complex network of signaling pathways. This section provides visual representations of these pathways generated using the DOT language for Graphviz.
Primary Signaling Pathway: AMPK Activation
Metformin's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[19] This activation is primarily indirect, resulting from the inhibition of mitochondrial respiratory chain complex I, which leads to an increased AMP:ATP ratio.
Downstream Signaling: mTOR Pathway
A key downstream target of activated AMPK is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[20][21] Metformin, through AMPK, inhibits mTORC1 signaling.[20][22]
References
- 1. SGLT-2 inhibitors more effective than sulfonylureas, DPP-4 inhibitors as second-line therapy | I.M. Matters Weekly | I.M. Matters Weekly [immattersacp.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative risk of serious hypoglycemia with oral antidiabetic monotherapy: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of DPP-4 Inhibitors and Metformin Combinations in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing weight control in diabetes: antidiabetic drug selection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Metformin: Mechanisms in Human Obesity and Weight Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study Shows Advantage of SGLT2’s Over DPP-4’s [diabetesincontrol.com]
- 10. researchgate.net [researchgate.net]
- 11. Hypoglycemia risk with oral antidiabetic drugs: Diabetic Hypoglycemia [hypodiab.com]
- 12. Oral Hypoglycemic Drugs: Pathophysiological Basis of Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Metformin activated AMPK signaling contributes to the alleviation of LPS-induced inflammatory responses in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 20. The journey of metformin from glycaemic control to mTOR inhibition and the suppression of tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]
Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.
- 1. An AlphaScreen®-based assay for high-throughput screening for specific inhibitors of nuclear import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient high-throughput screening assay against nuclear transport [chinagene.cn]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Connecting Chromatin Structures to Gene Regulation Using Dynamic Polymer Simulations [elifesciences.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Computational methods to explore chromatin state dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing nuclear extracts to characterize protein: DNA interactions at the single molecule level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique insight into protein-DNA interactions from single molecule atomic force microscopy [aimspress.com]
- 9. Single Molecule Imaging of DNA–Protein Interactions Using DNA Curtains | Springer Nature Experiments [experiments.springernature.com]
- 10. Single Molecule Imaging of DNA–Protein Interactions Using DNA Curtains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry-based characterization of histones in clinical samples: applications, progress, and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass-spectrometry analysis of histone post-translational modifications in pathology tissue using the PAT-H-MS approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histone proteomics reveals novel post-translational modifications in breast cancer | Aging [aging-us.com]
- 16. Nuclear lamin A-associated proteins are required for centromere assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid depletion and super-resolution microscopy reveal dual roles of SRSF5 in coordinating nuclear speckle-paraspeckle crosstalk during cellular stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 20. Shedding light on paraspeckle structure by super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. The role of nuclear receptors in pharmacokinetic drug-drug interactions in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Current in vitro high throughput screening approaches to assess nuclear receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Nuclear Receptors in Drug Metabolism, Drug Response and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Analysis of Nuclear Reconstitution, Nuclear Envelope Assembly, and Nuclear Pore Assembly Using Xenopus In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scilit.com [scilit.com]
- 28. molbiolcell.org [molbiolcell.org]
DNL343 as an eIF2B Activator in Cellular Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNL343 is a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to counteract the effects of the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). Chronic activation of the ISR leads to a sustained suppression of protein synthesis and the formation of stress granules, which can contribute to the aggregation of pathological proteins like TDP-43 and ultimately result in neuronal death. This compound activates eIF2B, a crucial guanine (B1146940) nucleotide exchange factor (GEF) for eIF2, thereby restoring protein synthesis and promoting the dissolution of stress granules. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects in preclinical models of cellular stress, and the experimental protocols used to characterize its activity.
The Integrated Stress Response (ISR) and the Role of eIF2B
The ISR is a conserved signaling network that cells activate in response to a variety of pathological conditions, including viral infection, amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI). Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B.
eIF2B is the GEF responsible for exchanging GDP for GTP on eIF2, a necessary step for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) and the initiation of cap-dependent translation. By inhibiting eIF2B, eIF2α-P leads to a global reduction in protein synthesis, conserving resources and allowing the cell to mount a stress-specific response. However, a subset of mRNAs containing upstream open reading frames (uORFs), such as that encoding Activating Transcription Factor 4 (ATF4), are preferentially translated under these conditions. ATF4, in turn, upregulates the expression of genes involved in stress remediation, including the pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein). While acute ISR activation is a protective, homeostatic mechanism, chronic activation, as seen in many neurodegenerative diseases, becomes maladaptive and contributes to cellular dysfunction and death.[1][2]
Signaling Pathway of the Integrated Stress Response
Caption: The Integrated Stress Response (ISR) signaling pathway.
This compound: Mechanism of Action and Preclinical Data
This compound is a small molecule that directly binds to and activates eIF2B.[2] This activation is thought to stabilize the active conformation of the eIF2B complex, enhancing its GEF activity even in the presence of inhibitory eIF2α-P.[3] By restoring the pool of active eIF2-GTP, this compound rescues global protein synthesis and alleviates the downstream pathological consequences of chronic ISR activation.
Quantitative Preclinical Data
| Parameter | Assay | System | Value | Reference |
| Potency | ATF4 Reporter Assay | H4 cells | IC50 = 3 nM (for analog DN2736) | [4] |
| Potency | ATF4 Reporter Assay | H4 cells | IC50 = 3.2 nM (for analog DN9058) | [4] |
| Pharmacokinetics | Single Oral Dose (62.5 mg/kg) | Wild-type mice | Similar unbound concentrations in plasma and brain | [3][5] |
| Pharmacodynamics | Optic Nerve Crush Model | Wild-type mice | Dose-dependent reduction of ISR-dependent transcripts in the retina | [3][6] |
| Neuroprotection | Optic Nerve Crush Model | Wild-type mice | Significant reduction in retinal ganglion cell (RGC) loss at 3 and 12 mg/kg | [3] |
| Efficacy | eIF2B Loss-of-Function (LOF) Mouse Model | eIF2B HOM mice | Prevention of motor dysfunction and premature mortality | [3][5] |
Experimental Workflow: Preclinical Evaluation of this compound
Caption: Preclinical evaluation workflow for this compound.
Key Experimental Protocols
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2, and the modulatory effect of compounds like this compound. A common method utilizes a fluorescently labeled GDP analog.[7]
Principle: eIF2 is pre-loaded with a fluorescent GDP analog (e.g., BODIPY-FL-GDP). The GEF activity of eIF2B is measured by monitoring the decrease in fluorescence as the fluorescent GDP is exchanged for unlabeled GTP in the reaction buffer. Activators of eIF2B will increase the rate of this exchange.
Materials:
-
Purified eIF2 and eIF2B proteins
-
BODIPY-FL-GDP
-
GTP solution
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
384-well microplate
-
Fluorescence plate reader
Procedure:
-
eIF2 Loading: Incubate purified eIF2 with an excess of BODIPY-FL-GDP to allow for binding. Remove unbound fluorescent GDP via size-exclusion chromatography.
-
Reaction Setup: In a microplate, combine the assay buffer, unlabeled GTP, and the test compound (this compound) at various concentrations.
-
Initiate Reaction: Add the BODIPY-FL-GDP-loaded eIF2 to the wells to start the exchange reaction.
-
Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the initial rate of GDP exchange for each concentration of this compound. Determine the EC50 value by plotting the rate as a function of compound concentration.
Measurement of ISR Biomarkers (ATF4 and CHOP)
The expression levels of ATF4 and CHOP are robust indicators of ISR activation. These can be measured at both the mRNA and protein levels.
3.2.1. Quantitative PCR (qPCR) for mRNA Expression
Principle: This method quantifies the amount of specific mRNA transcripts (ATF4, CHOP, CHAC1) in a sample.
Materials:
-
Cultured cells or tissue samples
-
RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR master mix (containing DNA polymerase and SYBR Green or a fluorescent probe)
-
Primers specific for ATF4, CHOP, CHAC1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Treatment: Culture cells and treat with a stressor (e.g., thapsigargin, sodium arsenite) in the presence or absence of this compound.
-
RNA Extraction: Isolate total RNA from the cells or tissues using a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qPCR Reaction: Set up qPCR reactions containing cDNA, qPCR master mix, and specific primers.
-
Amplification and Detection: Run the qPCR program on a thermal cycler to amplify the target genes. The instrument will detect the fluorescence signal at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) for each gene. Normalize the expression of the target genes to the housekeeping gene and calculate the fold change in expression relative to control conditions.
3.2.2. Western Blot for Protein Expression
Principle: This technique detects and quantifies specific proteins (ATF4, CHOP) in a sample using antibodies.
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ATF4, CHOP, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse treated cells or tissues and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate proteins by size by running a defined amount of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane with blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
In Vivo Optic Nerve Crush (ONC) Model
This model induces an acute neuronal injury and robust ISR activation, allowing for the evaluation of the neuroprotective effects of this compound.[3][6]
Procedure:
-
Anesthesia: Anesthetize the mouse (e.g., with isoflurane).
-
Surgical Procedure: Make a small incision in the conjunctiva to expose the optic nerve. Using fine forceps, crush the optic nerve for a defined period (e.g., 10 seconds) at a specific distance from the optic disc.
-
Drug Administration: Administer this compound or vehicle via oral gavage at specified doses and time points post-injury.
-
Tissue Collection: At the experimental endpoint (e.g., 2 or 14 days post-injury), euthanize the animals and collect the retinas.
-
Endpoint Analysis:
-
ISR Biomarkers: Analyze the expression of ISR-dependent transcripts in the retina via qPCR or RNA-seq.[3]
-
Neuronal Survival: Quantify the number of surviving retinal ganglion cells (RGCs) through immunofluorescence staining of RGC markers (e.g., RBPMS, Brn3a).
-
Stress Granule Dissolution Assay
This cellular assay visualizes the formation and dissolution of stress granules and the effect of this compound.[4][8]
Procedure:
-
Cell Culture: Plate cells (e.g., U2OS, HeLa, or iPSC-derived neurons) that express a fluorescently tagged stress granule marker (e.g., G3BP1-GFP).
-
Stress Induction: Treat the cells with a stress-inducing agent (e.g., 0.5 mM sodium arsenite for 30 minutes) to induce the formation of stress granules.
-
Compound Treatment: Add this compound at various concentrations to the stressed cells.
-
Live-Cell Imaging: Monitor the dissolution of stress granules over time using a high-content imaging system.
-
Quantification: Use image analysis software to quantify the number and size of stress granules per cell at each time point and this compound concentration.
Clinical Development and Future Directions
This compound has been evaluated in Phase 1 studies in healthy volunteers and a Phase 1b study in patients with ALS.[3] These studies demonstrated that this compound was generally well-tolerated, had a pharmacokinetic profile supporting once-daily oral dosing, and achieved significant distribution to the cerebrospinal fluid (CSF).[3][9] Furthermore, this compound demonstrated robust target engagement by reducing the levels of ISR biomarkers CHAC1 and ATF4 in peripheral blood mononuclear cells.[3]
Despite these promising early results, Denali Therapeutics announced that the Phase 2/3 HEALEY ALS Platform Trial for this compound did not meet its primary endpoint of change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival, nor its key secondary endpoints.[10][11]
While the clinical outcome in ALS is disappointing, the investigation of this compound has provided valuable insights into the role of the ISR in neurodegeneration. Further analysis of the clinical data, including biomarker and subgroup analyses, is ongoing. The robust preclinical data and the successful demonstration of target engagement in humans suggest that modulating the ISR remains a viable therapeutic strategy for other neurodegenerative or rare diseases characterized by chronic ISR activation. Future research may focus on identifying patient populations with specific genetic signatures or biomarker profiles that are more likely to respond to ISR-modulating therapies.
References
- 1. TDP-43 Is Intrinsically Aggregation-prone, and Amyotrophic Lateral Sclerosis-linked Mutations Accelerate Aggregation and Increase Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 4. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 6. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 10. investors.denalitherapeutics.com [investors.denalitherapeutics.com]
- 11. targetals.org [targetals.org]
DNL343 and the Integrated Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNL343 is a potent, selective, and orally bioavailable small molecule activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to penetrate the central nervous system (CNS) and counteract the detrimental effects of the chronically activated Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling network that, when dysregulated, is implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter Disease (VWMD). This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of key preclinical and clinical findings, detailed experimental protocols from pivotal studies, and visualizations of the relevant biological pathways and experimental workflows. While preclinical studies demonstrated promising neuroprotective effects, the Phase 2/3 HEALEY ALS Platform Trial unfortunately did not meet its primary and key secondary endpoints.
The Integrated Stress Response (ISR) Pathway and the Role of this compound
The Integrated Stress Response is a conserved signaling pathway that cells activate in response to a variety of pathological and physiological stresses, such as protein misfolding, amino acid deprivation, viral infection, and oxidative stress.[1][2] The central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2) by one of four stress-sensing kinases (PERK, GCN2, PKR, and HRI).[2] Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B, a guanine (B1146940) nucleotide exchange factor (GEF) essential for recycling eIF2 to its active, GTP-bound state.[2] This inhibition of eIF2B activity leads to a global reduction in protein synthesis, conserving cellular resources.[2] Paradoxically, it also leads to the preferential translation of a select few mRNAs, most notably that of the transcription factor ATF4, which orchestrates the expression of genes involved in stress adaptation.[2]
While acute activation of the ISR is a protective, homeostatic mechanism, chronic activation can become maladaptive, contributing to cellular dysfunction and death. In several neurodegenerative diseases, including ALS, the ISR is thought to be chronically overactive, leading to the formation of stress granules and the aggregation of proteins like TDP-43, which are harmful to neurons.[3]
This compound is designed to counteract this pathological state by directly targeting and activating eIF2B.[1] By binding to eIF2B, this compound stabilizes its active conformation, enhancing its GEF activity even in the presence of inhibitory eIF2α-P.[1] This mechanism is intended to restore normal protein synthesis, dissolve stress granules, and ultimately improve neuronal survival.[3]
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Drugs in the HEALEY ALS Platform Trial [massgeneral.org]
Investigating the Neuroprotective Effects of DNL343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNL343 is a potent, selective, and orally bioavailable small-molecule activator of the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling network that, when chronically activated, is implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of the mechanism of action of this compound and a detailed summary of the preclinical and clinical investigations into its neuroprotective effects. The document includes a compilation of quantitative data from key studies, detailed experimental protocols for the preclinical models and clinical pharmacodynamic assays, and visualizations of the relevant biological pathways and experimental workflows. While this compound demonstrated robust target engagement and a favorable safety profile in early clinical trials, it unfortunately did not meet its primary efficacy endpoints in a Phase 2/3 study in ALS. This guide serves as a comprehensive resource for understanding the scientific rationale and the data generated for this compound, which can inform future research and development efforts targeting the ISR in neurodegeneration.
Core Mechanism of Action: Modulation of the Integrated Stress Response (ISR)
Cellular stress, such as proteotoxicity, viral infection, or amino acid deprivation, triggers the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, its dedicated guanine (B1146940) nucleotide exchange factor. The inhibition of eIF2B leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in stress remediation. While acute activation of the ISR is a protective mechanism, chronic ISR activation can become maladaptive, contributing to cellular dysfunction and death, and is a pathological hallmark of several neurodegenerative diseases.[1][2][3]
This compound is designed to counteract the effects of chronic ISR activation by directly binding to and activating eIF2B.[4] This activation helps to maintain protein synthesis, even in the presence of phosphorylated eIF2α, thereby mitigating the detrimental downstream consequences of a persistently activated ISR.[5]
References
- 1. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 2. tipranks.com [tipranks.com]
- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
The Discovery and Chemical Synthesis of DNL343: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNL343 is an investigational, orally bioavailable, and centrally nervous system (CNS) penetrant small molecule designed as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] Developed by Denali Therapeutics, this compound targets the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter disease.[1][3] This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical synthesis, preclinical evaluation, and clinical development of this compound.
Introduction: Targeting the Integrated Stress Response
The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate in response to a variety of pathological conditions, such as protein misfolding, oxidative stress, and viral infections.[1] A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α), which leads to the inhibition of eIF2B. eIF2B is a guanine (B1146940) nucleotide exchange factor (GEF) responsible for recycling eIF2 to its active, GTP-bound state, a critical step for the initiation of protein synthesis.
Chronic activation of the ISR is a hallmark of several neurodegenerative diseases.[1] In ALS, for instance, the persistent ISR activation is associated with the formation of stress granules and the aggregation of TAR DNA-binding protein 43 (TDP-43), a pathological hallmark of the disease.[4][5][6] By activating eIF2B, this compound is designed to counteract the effects of eIF2α phosphorylation, thereby restoring protein synthesis, dissolving stress granules, and promoting neuronal survival.[5][6]
Mechanism of Action
This compound acts as a potent and selective activator of eIF2B. Its mechanism of action is centered on the modulation of the ISR pathway.
The Integrated Stress Response Signaling Pathway
Cellular stresses activate one or more of four known eIF2α kinases (PERK, GCN2, PKR, and HRI). These kinases phosphorylate eIF2α, which then competitively inhibits eIF2B. This inhibition leads to a global reduction in protein synthesis, while paradoxically promoting the translation of certain stress-responsive mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in stress resolution, including CHAC1. This compound, by activating eIF2B, bypasses the inhibitory effect of phosphorylated eIF2α, thus restoring global protein synthesis and mitigating the downstream consequences of chronic ISR activation.
Chemical Synthesis of this compound
While the detailed, step-by-step chemical synthesis protocol for this compound is proprietary to Denali Therapeutics, the chemical structure has been disclosed. A likely synthetic route, based on related compounds, would involve a multi-step process culminating in the final molecule. A high-level, speculative workflow is presented below. The discovery and optimization of this compound involved a structure- and ligand-based drug design campaign.
Preclinical Evaluation
This compound has undergone extensive preclinical testing to evaluate its pharmacokinetics, pharmacodynamics, and efficacy in models of neurodegeneration.
In Vivo Models
Two key mouse models were utilized to assess the in vivo efficacy of this compound:
-
Optic Nerve Crush (ONC) Injury Model: An acute injury model that induces ISR activation and subsequent neurodegeneration.
-
eIF2B Loss-of-Function (LOF) Mouse Model: A chronic model that recapitulates features of Vanishing White Matter disease.
Preclinical Pharmacokinetic and Pharmacodynamic Data
| Parameter | Species | Value | Reference |
| CNS Penetrance | Mouse | High, with comparable unbound concentrations in plasma and brain | [1] |
| Oral Bioavailability | Preclinical Species | High | [7] |
| Half-life | Preclinical Species | Long | [7] |
| ISR Biomarker Reduction | Mouse (ONC model) | Dose-dependent reduction in ISR-dependent transcripts | [8] |
| Neuroprotection | Mouse (ONC model) | Significant reduction in retinal ganglion cell loss at doses of 3 and 12 mg/kg | [8] |
| Body Weight Restoration | Mouse (eIF2B LOF model) | Restored normal weight gain at 100 mg/kg in food | [9] |
| ISR Biomarker Reduction | Mouse (eIF2B LOF model) | Reduced elevated expression of ISR transcripts in the brain | [9] |
Experimental Protocols
Detailed, step-by-step protocols for the key experiments are proprietary to Denali Therapeutics. However, based on standard methodologies, a general overview of the likely procedures is provided below.
This procedure involves anesthetizing the mouse, exposing the optic nerve, and applying a controlled crush injury using fine forceps for a short duration (e.g., 3 seconds). Post-operative care includes analgesics and monitoring.
The generation of this model likely involved genetic engineering techniques to introduce a specific mutation in the Eif2b gene, leading to reduced eIF2B activity. These mice would then be bred and maintained under specific pathogen-free conditions.
Bulk brain RNA sequencing was performed to assess changes in gene expression. The QuantSeq 3' mRNA-Seq Library Prep Kit FWD for Illumina was utilized for library preparation. This method generates a single library fragment per transcript from the 3' end, which is a cost-effective and accurate method for gene expression profiling.
Clinical Development
This compound has been evaluated in several clinical trials in both healthy volunteers and individuals with ALS.
Phase 1 and 1b Studies
The initial clinical studies of this compound focused on its safety, tolerability, pharmacokinetics, and pharmacodynamics.
| Study Phase | Population | Key Findings | Reference |
| Phase 1 (NCT04268784) | Healthy Volunteers | Generally well-tolerated; PK profile supports once-daily dosing; Extensive CSF distribution (CSF-to-unbound plasma ratio of 0.66–0.92); Robust attenuation of ISR biomarkers CHAC1 (66–94%) and ATF4 (50–73%). | [10][11] |
| Phase 1b (NCT05006352) | ALS Patients | Generally well-tolerated; Demonstrated robust blood-brain barrier penetration; Reduced ISR biomarkers in peripheral blood mononuclear cells and CSF. | [10][12] |
Phase 2/3 HEALEY ALS Platform Trial
This compound was included as a regimen in the HEALEY ALS Platform Trial, a multi-regimen Phase 2/3 study designed to accelerate the development of treatments for ALS.
| Study Phase | Population | Primary Endpoint | Outcome | Reference |
| Phase 2/3 (HEALEY ALS Platform Trial) | ALS Patients | Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score | Did not meet primary or secondary endpoints for slowing disease progression. The drug was found to be safe and well-tolerated. | [3][13][14] |
Despite not meeting its primary efficacy endpoints in the HEALEY trial, the safety and biomarker data from the this compound program provide valuable insights for the continued investigation of ISR modulation as a therapeutic strategy for neurodegenerative diseases.
Conclusion
This compound is a potent, selective, and brain-penetrant small molecule activator of eIF2B that effectively modulates the Integrated Stress Response. Preclinical studies demonstrated its ability to reduce ISR activation and neurodegeneration in relevant animal models. While the Phase 2/3 clinical trial in ALS did not meet its primary efficacy endpoints, the compound was well-tolerated and demonstrated target engagement through biomarker modulation. The development of this compound represents a significant effort in targeting the ISR for the treatment of neurodegenerative diseases, and the data generated from its comprehensive evaluation will be instrumental in guiding future research in this promising therapeutic area.
References
- 1. Optic Nerve Crush Injury in Rodents to Study Retinal Ganglion Cell Neuroprotection and Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. QuantSeq 3` mRNA-Seq Library Prep Kit FWD for Illumina [medical-xprt.com]
- 5. QuantSeq 3' mRNA-Seq | Documents | Lexogen [lexogen.com]
- 6. Denali Therapeutics Announces Initiation of Phase 1b Study of EIF2B Activator this compound in ALS [drug-dev.com]
- 7. Discovery of this compound: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lexogen.com [lexogen.com]
- 9. lexogen.com [lexogen.com]
- 10. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 12. [PDF] A practical approach to optic nerve crush in the mouse | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
DNL343 and Neuronal Protein Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNL343 is an investigational, brain-penetrant small molecule designed to restore protein homeostasis in neurons by activating the eukaryotic initiation factor 2B (eIF2B). Chronic activation of the Integrated Stress Response (ISR), a key cellular pathway regulating protein synthesis, is implicated in the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). This compound's targeted activation of eIF2B aims to mitigate the detrimental effects of a hyperactive ISR, including the formation of stress granules and aggregation of pathological proteins like TDP-43. This technical guide provides an in-depth overview of this compound's mechanism of action, a summary of key preclinical and clinical data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Integrated Stress Response and Neurodegeneration
The Integrated Stress Response (ISR) is a conserved signaling pathway that eukaryotic cells activate in response to a variety of stressors, including viral infection, amino acid deprivation, and protein misfolding.[1][2][3] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B.[4] This inhibition leads to a global reduction in protein synthesis, conserving resources to manage cellular stress. However, this also paradoxically allows for the preferential translation of certain stress-response proteins, such as Activating Transcription Factor 4 (ATF4).[5]
While acute activation of the ISR is a protective, homeostatic mechanism, chronic ISR activation can be detrimental and is increasingly implicated in neurodegenerative diseases.[6] In conditions like ALS, persistent ISR activation is thought to contribute to the formation of pathological stress granules, which can sequester essential RNA-binding proteins like TDP-43, leading to their aggregation and subsequent neuronal dysfunction and death.[7][8][9][10]
This compound is a novel therapeutic candidate that directly targets and activates eIF2B, aiming to counteract the effects of chronic ISR activation and restore normal protein synthesis in neurons.[5][6][11]
Mechanism of Action of this compound
This compound is a potent and selective activator of eIF2B.[6] It functions by stabilizing the active, decameric conformation of the eIF2B complex, thereby enhancing its GEF activity.[11] This allows eIF2B to more efficiently recycle eIF2-GDP to its active eIF2-GTP form, even in the presence of phosphorylated eIF2α. By boosting eIF2B activity, this compound helps to overcome the translational repression imposed by the ISR.[5] This restoration of protein synthesis is hypothesized to prevent the formation of stress granules, reduce the aggregation of TDP-43, and ultimately improve neuronal survival.[1][7]
Signaling Pathway
The following diagram illustrates the Integrated Stress Response pathway and the mechanism by which this compound modulates it.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy Data
| Model System | Endpoint | Treatment | Result | Reference |
| eIF2B loss-of-function mice | Motor Function (Balance Beam) | This compound | Normalized motor function | [12] |
| eIF2B loss-of-function mice | Body Weight | This compound | Normalized body weight gain | [13] |
| Optic Nerve Crush Model | Retinal Ganglion Cell Loss | This compound | Reduced neuronal loss | [2] |
| Cellular models of ALS | Stress Granule Formation | This compound | Inhibited and reversed stress granule formation | [2] |
| Cellular models of TDP-43 pathology | TDP-43 Aggregates | This compound | Attenuated pathological TDP-43 aggregates | [11] |
Table 2: Phase 1 Clinical Trial Data (NCT04268784)
| Parameter | Population | Dosing | Value | Reference |
| Pharmacokinetics | ||||
| Plasma Half-life | Healthy Volunteers | Multiple Ascending Doses | 38–46 hours | [7][14] |
| CSF-to-unbound Plasma Ratio | Healthy Volunteers | Multiple Ascending Doses | 0.66–0.92 | [7][14] |
| Pharmacodynamics (Biomarker Reduction) | ||||
| CHAC1 Gene Expression | Healthy Volunteers | Multiple Ascending Doses | 66–94% inhibition | [7][14] |
| ATF4 Protein Levels | Healthy Volunteers | Multiple Ascending Doses | 50–73% inhibition | [7][14] |
| Safety | ||||
| Participants | Healthy Volunteers | Single & Multiple Ascending Doses | 95 | [7][15][16] |
| Serious Adverse Events | Healthy Volunteers | Single & Multiple Ascending Doses | 0 related to study drug | [7][15][16] |
| Discontinuations | Healthy Volunteers | Single & Multiple Ascending Doses | 0 related to study drug | [7][15][16] |
Table 3: Phase 1b Clinical Trial Data in ALS Patients (NCT05006352)
| Parameter | Population | Dosing | Value | Reference |
| Pharmacokinetics | ||||
| CSF-to-unbound Plasma Ratio | ALS Patients | 28 days, once-daily | 1.02–1.23 | [3][17] |
| Pharmacodynamics (Biomarker Reduction) | ||||
| ATF4 and CHAC1 | ALS Patients | 28 days, once-daily | Robust inhibition | [3][17] |
| Safety | ||||
| Participants | ALS Patients | 28 days, once-daily | 29 | [17] |
| Tolerability | ALS Patients | 28 days, once-daily | Generally well tolerated | [17] |
Table 4: Phase 2/3 HEALEY ALS Platform Trial (Regimen G) - Topline Results
| Endpoint | Participants (this compound vs. Placebo) | Result | Reference |
| Primary: Change in ALSFRS-R and Survival at 24 weeks | 186 vs. 139 | Not met | [18] |
| Secondary: Muscle Strength | 186 vs. 139 | No statistical difference | [18] |
| Secondary: Respiratory Function | 186 vs. 139 | No statistical difference | [18] |
| Safety | 186 vs. 139 | Safe and well tolerated | [18] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Optic Nerve Crush (ONC) Model in Mice
The ONC model is utilized to induce acute neurodegeneration and assess the neuroprotective effects of this compound.[2]
Workflow:
Detailed Methodology:
-
Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).[19][20]
-
Surgical Procedure: A lateral canthotomy is performed, and the conjunctiva is incised to expose the optic nerve. The nerve is then crushed for a defined period (e.g., 3-10 seconds) at a specific distance from the globe using fine forceps.[19][20][21] Care is taken to avoid damaging the ophthalmic artery.
-
Treatment: this compound or vehicle is administered, typically via oral gavage, at specified doses and time points relative to the crush injury.[2]
-
Tissue Collection and Processing: At the end of the study period, mice are euthanized, and the retinas are dissected.
-
Immunohistochemistry and Quantification: Retinal flat-mounts are immunostained with antibodies against RGC-specific markers (e.g., Brn3a, RBPMS). The number of surviving RGCs is then quantified by manual or automated cell counting from microscopic images.[11][22][23][24][25]
eIF2B Loss-of-Function (LOF) Mouse Model
This model recapitulates a chronic state of ISR activation and is used to evaluate the long-term therapeutic effects of this compound.[2][4][26]
Workflow:
Detailed Methodology:
-
Animal Model: Mice with a knock-in mutation in an eIF2B subunit (e.g., Eif2b5R132H/R132H) that reduces eIF2B's GEF activity are used.[4]
-
Treatment: this compound is administered chronically, often mixed in the chow to allow for continuous, non-invasive dosing over several weeks or months.[2]
-
Behavioral Assessment: Motor function is assessed using tests such as the balance beam or rotarod at regular intervals. Body weight is also monitored.[5]
-
Biomarker Analysis: At the end of the study, brain and peripheral tissues are collected to quantify the levels of ISR biomarkers like ATF4 and CHAC1 using techniques such as qPCR or western blotting.[13]
-
Histopathological Analysis: Brain sections are analyzed for neuropathological changes, including myelination status and glial activation (astrogliosis and microgliosis).[27]
ISR Biomarker Quantification in Peripheral Blood Mononuclear Cells (PBMCs)
This assay is used in clinical trials to assess the pharmacodynamic effects of this compound in humans.[7]
Workflow:
Detailed Methodology:
-
PBMC Isolation: PBMCs are isolated from whole blood samples using standard density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Stimulation: Isolated PBMCs may be cultured and stimulated with a stress-inducing agent (e.g., thapsigargin) to activate the ISR ex vivo.[28]
-
RNA and Protein Extraction: Following stimulation (or directly after isolation), cells are lysed, and RNA and protein are extracted using standard commercial kits.
-
Quantification of CHAC1 mRNA: The expression level of CHAC1 mRNA is quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[28]
-
Quantification of ATF4 Protein: The level of ATF4 protein is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or western blotting.[28]
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This biochemical assay directly measures the ability of this compound to enhance the GEF activity of eIF2B.[18][29][30][31][32]
Workflow:
References
- 1. Denali Therapeutics Announces Topline Results for Regimen G Evaluating eIF2B Agonist this compound in the Phase 2/3 HEALEY ALS Platform Trial - BioSpace [biospace.com]
- 2. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poor Cerebral Inflammatory Response in eIF2B Knock-In Mice: Implications for the Aetiology of Vanishing White Matter Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. scienmag.com [scienmag.com]
- 7. neurology.org [neurology.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. TDP-43 Aggregation In Neurodegeneration: Are Stress Granules The Key? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Longitudinal Analysis of Retinal Ganglion Cell Damage at Individual Axon Bundle Level in Mice Using Visible-Light Optical Coherence Tomography Fibergraphy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massgeneral.org [massgeneral.org]
- 13. mndassociation.org [mndassociation.org]
- 14. neurologylive.com [neurologylive.com]
- 15. alsnewstoday.com [alsnewstoday.com]
- 16. neurologylive.com [neurologylive.com]
- 17. Denali Therapeutics Announces this compound Interim Phase 1b Data in ALS and Entry into the HEALEY ALS Platform Trial - BioSpace [biospace.com]
- 18. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Optic nerve crush as a model of retinal ganglion cell degeneration - Cammalleri - Annals of Eye Science [aes.amegroups.org]
- 21. Video: An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival [jove.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. researchgate.net [researchgate.net]
- 24. Evaluating Retinal Ganglion Cell Loss and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Efficient Estimation of Retinal Ganglion Cell Number: a Stereological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Human CHAC1 Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. A point mutation in the nucleotide exchange factor eIF2B constitutively activates the integrated stress response by allosteric modulation | eLife [elifesciences.org]
- 31. The guanine nucleotide-exchange factor, eIF-2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Unraveling the Pharmacodynamics of DNL343: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the pharmacodynamics of DNL343, a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B). This compound is under investigation for its therapeutic potential in neurodegenerative diseases, particularly amyotrophic lateral sclerosis (ALS). This document, intended for researchers, scientists, and drug development professionals, details the mechanism of action, target engagement, and downstream cellular effects of this compound, supported by quantitative data from preclinical and clinical studies.
Introduction to this compound and the Integrated Stress Response
This compound is designed to modulate the Integrated Stress Response (ISR), a fundamental cellular signaling pathway activated by various stress conditions, including protein misfolding, viral infection, and amino acid deprivation. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α), which inhibits the guanine (B1146940) nucleotide exchange factor (GEF) activity of eIF2B. This leads to a global reduction in protein synthesis and the formation of stress granules, which are dense aggregates of proteins and RNAs. While acute ISR activation is a protective mechanism, chronic activation, as implicated in several neurodegenerative diseases like ALS, can be detrimental. This compound activates eIF2B, thereby counteracting the effects of eIF2α phosphorylation, restoring protein synthesis, and promoting the dissolution of stress granules.[1][2][3]
Mechanism of Action and Target Engagement
This compound directly binds to and activates the eIF2B complex, enhancing its GEF activity even in the presence of phosphorylated eIF2α. This restores the availability of the eIF2-GTP-tRNAiMet ternary complex, which is essential for the initiation of mRNA translation.
In Vitro Activity
In cellular assays, this compound has demonstrated potent inhibition of stress granule formation. In human H4 neuroglioma cells expressing a fragment of the TDP-43 protein (a key component of pathological aggregates in ALS) and stressed with sodium arsenite, this compound inhibited the formation of TDP-43-positive stress granules in a dose-dependent manner.
| Assay Type | Cell Line | Stressor | Parameter Measured | IC50 |
| Stress Granule Formation | H4 (expressing GFP-TDP-4386-414) | Sodium Arsenite | Inhibition of TDP-43 positive stress granules | 13 nM[4] |
Preclinical Pharmacodynamics
The pharmacodynamic effects of this compound have been characterized in multiple preclinical models, including cellular models of ALS and in vivo rodent models of neurodegeneration. These studies demonstrate that this compound effectively engages its target in the central nervous system and modulates downstream biomarkers of the ISR.
Cellular Models
In induced pluripotent stem cell (iPSC)-derived neurons from ALS patients, this compound has been shown to prevent the formation of stress granules and facilitate their dissolution.[5] Furthermore, in H4 cells with inducible expression of cytoplasmic TDP-43, this compound treatment reduced the levels of Activating Transcription Factor 4 (ATF4), a key transcription factor downstream of the ISR.[5]
Animal Models
Two key in vivo models have been utilized to evaluate the pharmacodynamics of this compound: the optic nerve crush (ONC) model, which induces an acute ISR activation, and a genetic mouse model with an eIF2B loss-of-function (LOF) mutation, which exhibits chronic ISR activation.[6][7][8]
In the ONC model, this compound was administered once daily by oral gavage. The treatment led to a dose-dependent reduction in the expression of ISR-dependent transcripts in the retina.[7][8][9] Neuroprotective effects were observed, with a reduction in axonal degeneration and significant preservation of retinal ganglion cells at doses of 3 and 12 mg/kg.[4][9]
In the eIF2B LOF mouse model, chronic administration of this compound via medicated chow resulted in a dose-dependent inhibition of ISR activation in the brain.[6][8] This was accompanied by the prevention of motor dysfunction and a reduction in neurodegeneration.[6][7]
Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound
| Animal Model | Dosing Regimen | Key Pharmacodynamic Endpoints | Observed Effects |
| Optic Nerve Crush (ONC) | 0.75, 3, 12 mg/kg, once daily (oral gavage) | ISR transcript levels in retina, axonal degeneration, retinal ganglion cell (RGC) survival | Dose-dependent reduction of ISR transcripts. Reduced axonal degeneration and significant RGC protection at 3 and 12 mg/kg.[4][7][9] |
| eIF2B Loss-of-Function (LOF) | 0.3, 1, 3, 10 mg/kg equivalent, daily (medicated chow) | ISR activation in the brain, motor function, neurodegeneration | Dose-dependent inhibition of ISR activation. Prevention of motor deficits and neurodegeneration.[6][8] |
Clinical Pharmacodynamics
The pharmacodynamic activity of this compound has been assessed in Phase 1 clinical trials in both healthy volunteers and ALS patients.[10][11] These studies evaluated the impact of this compound on key ISR biomarkers, ATF4 and Cation transport regulator-like protein 1 (CHAC1), in peripheral blood mononuclear cells (PBMCs).
Following multiple ascending doses, this compound demonstrated robust, dose-dependent inhibition of these ISR biomarkers.
Table 3: Phase 1 Clinical Trial Pharmacodynamic Biomarker Data
| Population | Biomarker | Inhibition Range |
| Healthy Volunteers & ALS Patients | ATF4 Protein | 50 - 73%[11] |
| Healthy Volunteers & ALS Patients | CHAC1 mRNA | 66 - 94%[11] |
These clinical data confirm target engagement and modulation of the ISR pathway in humans at well-tolerated doses.
Experimental Protocols
Stress Granule Dissolution Assay (In Vitro)
Objective: To quantify the ability of this compound to inhibit the formation of stress granules in a cellular model.
Methodology:
-
Cell Culture: Human H4 neuroglioma cells stably expressing GFP-tagged TDP-43 fragment (residues 86-414) are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).
-
Stress Induction: Sodium arsenite is added to the culture medium to induce oxidative stress and promote stress granule formation.
-
Fixation and Staining: After the stress induction period, cells are fixed with paraformaldehyde and cell nuclei are counterstained with DAPI.
-
Imaging and Analysis: Cells are imaged using high-content microscopy. The number and intensity of GFP-TDP-43 positive stress granules are quantified using image analysis software. The IC50 value is calculated from the dose-response curve of stress granule inhibition.[4]
ISR Biomarker Analysis in PBMCs (Clinical)
Objective: To measure the effect of this compound on ISR biomarkers in clinical trial participants.
Methodology:
-
Sample Collection: Whole blood samples are collected from study participants at various time points.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Ex Vivo Stimulation: A subset of PBMCs may be stimulated ex vivo with an ISR-inducing agent to assess the magnitude of this compound's inhibitory effect.
-
Biomarker Quantification:
-
ATF4 Protein: ATF4 protein levels in PBMC lysates are quantified using a sensitive immunoassay, such as an electrochemiluminescence (ECL) assay.
-
CHAC1 mRNA: Total RNA is extracted from PBMCs, and CHAC1 mRNA levels are measured by quantitative real-time polymerase chain reaction (qRT-PCR).
-
-
Data Analysis: Changes in ATF4 protein and CHAC1 mRNA levels are calculated relative to baseline or placebo-treated subjects.[11]
Signaling Pathway
This compound acts as a key modulator of the Integrated Stress Response pathway. The following diagram illustrates the central role of eIF2B and the mechanism of action of this compound.
Conclusion
This compound is a potent and selective activator of eIF2B that effectively modulates the Integrated Stress Response. Preclinical and clinical data demonstrate that this compound engages its target in the central nervous system, leading to the dose-dependent inhibition of downstream ISR biomarkers. By restoring protein synthesis and mitigating the pathological consequences of chronic ISR activation, this compound holds promise as a therapeutic strategy for neurodegenerative diseases such as ALS. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this compound.
References
- 1. massgeneral.org [massgeneral.org]
- 2. Denali Therapeutics Announces this compound Interim Phase 1b Data in ALS and Entry into the HEALEY ALS Platform Trial - BioSpace [biospace.com]
- 3. Denali Therapeutics Announces Positive Clinical Results and Regulatory Progress for Development Programs in Amyotrophic Lateral Sclerosis (ALS) - BioSpace [biospace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 7. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 8. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 10. alsnewstoday.com [alsnewstoday.com]
- 11. neurology.org [neurology.org]
DNL343 and the eIF2B Complex: A Technical Overview of a Novel Integrated Stress Response Modulator
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth technical guide on the investigational small molecule DNL343, its mechanism of action as an activator of the eukaryotic initiation factor 2B (eIF2B) complex, and its role in modulating the Integrated Stress Response (ISR). It consolidates preclinical and clinical data, details key experimental methodologies, and visualizes the core biological pathways and workflows.
Introduction: The Integrated Stress Response in Neurodegeneration
The Integrated Stress Response (ISR) is a conserved cellular signaling pathway activated by a variety of environmental and internal stressors, such as protein misfolding, nutrient deprivation, and viral infections.[1][2] While acute ISR activation is a protective mechanism that restores cellular homeostasis, chronic or intense activation can be detrimental, contributing to cellular dysfunction and apoptosis.[3][4] This pathological state is increasingly implicated in the progression of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter disease (VWMD).[5][6]
The central regulator of the ISR is the eukaryotic initiation factor 2B (eIF2B), a guanine (B1146940) nucleotide exchange factor (GEF) essential for protein synthesis.[4][7] Pathological ISR activation leads to the inhibition of eIF2B, causing a reduction in global protein translation and the formation of cytotoxic stress granules, which in ALS are known to contain TDP-43 aggregates.[8][9]
This compound is an investigational, central nervous system (CNS)-penetrant small molecule designed to activate the eIF2B complex, thereby inhibiting the ISR.[3][9] By targeting this core mechanism, this compound was developed to restore normal protein synthesis, dissolve stress granules, and ultimately protect neurons from degeneration.[10][11]
The eIF2B Complex and the Integrated Stress Response (ISR) Pathway
Structure and Function of eIF2B
The eIF2B complex is a crucial regulator of mRNA translation.[12][13] It is a large, heterodecameric enzyme, composed of two copies of five different subunits (α, β, γ, δ, and ε).[4][14] The complex can be functionally divided into two subcomplexes:
-
Regulatory Subcomplex: Comprising the α, β, and δ subunits, which mediate the complex's interaction with its substrate, eIF2.[4][12]
-
Catalytic Subcomplex: Formed by the γ and ε subunits, which contain the GEF catalytic domain responsible for nucleotide exchange.[4][12]
The primary function of eIF2B is to catalyze the exchange of GDP for GTP on the eIF2 protein. This reaction regenerates the active eIF2-GTP, which is required to form the ternary complex (TC) with initiator Met-tRNAi. The TC is essential for delivering the first amino acid to the ribosome to begin protein synthesis.[7][15]
The ISR Signaling Cascade
Under conditions of cellular stress, four known kinases (PKR, PERK, GCN2, and HRI) are activated by distinct stress signals. These kinases converge on a single substrate: the alpha subunit of eIF2 (eIF2α).[4][7]
-
Stress Sensing & Kinase Activation: Different stressors activate specific eIF2α kinases.
-
eIF2α Phosphorylation: The activated kinases phosphorylate eIF2α at serine 51.
-
eIF2B Inhibition: Phosphorylated eIF2 (eIF2α-P) acts as a competitive inhibitor of eIF2B.[7][14] It binds tightly to the eIF2B complex, sequestering it and preventing it from recycling eIF2-GDP to eIF2-GTP.[4][16]
-
Translational Reprogramming: The resulting decrease in active ternary complex levels leads to:
-
Attenuation of Global Translation: Conserving cellular resources.
-
Preferential Translation of Stress-Response mRNAs: Certain mRNAs, such as that encoding Activating Transcription Factor 4 (ATF4), are paradoxically translated more efficiently under these conditions, leading to the expression of genes involved in stress adaptation, including CHAC1.[17][18]
-
Chronic activation of this pathway, however, can lead to apoptosis and is a key pathological feature in several neurodegenerative diseases.[4][19]
This compound: Mechanism of Action
This compound is a small molecule eIF2B activator designed to counteract the pathological effects of chronic ISR activation.[3][20] Its mechanism is analogous to other ISR inhibitors like ISRIB.[15] this compound binds directly to a pocket within the assembled eIF2B decameric complex.[21] This binding stabilizes the complex in its active conformation, enhancing its GEF activity.[9][15]
Crucially, this stabilization makes eIF2B less sensitive to the inhibitory effects of phosphorylated eIF2α.[21] By promoting eIF2B's function even in the presence of cellular stress, this compound aims to:
-
Restore the pool of active ternary complex.
-
Increase global protein synthesis back to normal levels.
-
Reduce the preferential translation of stress-response genes like ATF4 and CHAC1.
-
Dissolve pathological stress granules and prevent the aggregation of TDP-43.[8][9]
Preclinical and Clinical Data
Preclinical Efficacy
This compound has demonstrated robust activity across multiple preclinical models. In cellular models of ALS, this compound was shown to inhibit the ISR and both prevent and reverse the formation of TDP-43-containing stress granules.[3][8] In animal models, this compound showed significant neuroprotective effects.[3][20]
-
eIF2B Loss-of-Function (LOF) Mouse Model: This model mimics aspects of Vanishing White Matter disease.[11] Treatment with this compound normalized body weight and motor function, reduced ISR gene expression in the brain, and reversed elevations in plasma biomarkers of neurodegeneration (NfL) and neuroinflammation (GFAP).[3][11]
-
Optic Nerve Crush (ONC) Model: In this acute injury model, this compound reduced ISR activation and prevented the degeneration of retinal ganglion cells in a dose-dependent manner.[3][20]
Clinical Pharmacokinetics and Pharmacodynamics
Phase 1 (NCT04268784) and Phase 1b (NCT05006352) studies evaluated this compound in healthy volunteers and ALS patients, respectively.[5][17] The results demonstrated that this compound is a CNS-penetrant molecule with a pharmacokinetic profile supporting once-daily oral dosing.[8][17] Importantly, the studies showed clear target engagement, with robust, dose-dependent inhibition of ISR biomarkers in peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).[5][17]
Table 1: Summary of this compound Phase 1 / 1b Clinical Data
| Parameter | Value / Observation | Source(s) |
|---|---|---|
| Safety | Generally safe and well-tolerated. No serious adverse events related to the drug. | [10][17] |
| Plasma Half-life | 38–46 hours | [17] |
| CNS Penetration | CSF-to-unbound plasma concentration ratio of 0.66–0.92 | [17] |
| Dosing Profile | Supports once-daily oral dosing | [5][17] |
| Target Engagement | Robust ISR inhibition demonstrated | [8][10] |
| Biomarker Reduction (CHAC1) | 66–94% attenuation in stimulated PBMCs | [17] |
| Biomarker Reduction (ATF4) | 50–73% attenuation in stimulated PBMCs |[17] |
Phase 2/3 HEALEY ALS Platform Trial
This compound was evaluated in Regimen G of the HEALEY ALS Platform Trial, a multi-regimen Phase 2/3 study designed to accelerate the development of ALS therapies.[10][22] In January 2025, topline results were announced. The trial did not meet its primary endpoint, which was a composite measure of change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival at 24 weeks.[8][22][23] Key secondary endpoints, including measures of muscle strength and respiratory function, were also not met.[22][23] Despite the lack of efficacy on these endpoints, the safety profile remained consistent, with the drug being generally well-tolerated.[10][22] Further analyses of biomarker data, including neurofilament light (NfL), are expected.[8][10]
Table 2: Summary of HEALEY ALS Platform Trial (Regimen G) Topline Results
| Endpoint | Result | Source(s) |
|---|---|---|
| Primary Endpoint | Not met. No significant difference between this compound and placebo on ALSFRS-R change and survival at 24 weeks. | [8][22][23] |
| Key Secondary Endpoints | Not met. No significant difference in muscle strength or respiratory function. | [22][23] |
| Safety | Generally safe and well-tolerated. | [8][10] |
| Participants (Primary Analysis) | 186 receiving this compound; 139 receiving placebo. |[22] |
Key Experimental Protocols
Measurement of ISR Biomarkers in PBMCs
This pharmacodynamic assay quantifies the ability of this compound to inhibit the ISR in a clinical setting.[17]
Methodology:
-
Sample Collection: Whole blood is collected from study participants at baseline and various time points post-dosing.
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Ex Vivo Stimulation: Isolated PBMCs are cultured and stimulated with an agent known to induce the ISR (e.g., thapsigargin, which induces ER stress and activates the PERK kinase branch of the ISR). This is performed in the presence or absence of this compound.
-
Lysis and Extraction: After stimulation, cells are lysed to extract either RNA or protein.
-
Quantification:
-
Gene Expression: For biomarkers like CHAC1, RNA is reverse-transcribed to cDNA, and quantitative PCR (qPCR) is performed to measure transcript levels relative to a housekeeping gene.
-
Protein Levels: For biomarkers like ATF4, protein lysates are analyzed via methods such as Western Blot or ELISA to determine protein concentration.
-
-
Data Analysis: The percentage of ISR inhibition is calculated by comparing the level of biomarker expression in stimulated cells from this compound-treated participants to those from the placebo group.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This biochemical assay directly measures the enzymatic activity of the eIF2B complex and is used to assess the potency of activators like this compound. The most common method relies on monitoring the exchange of radiolabeled GDP from the eIF2 substrate.[24][25]
Methodology:
-
Reagent Preparation: Purified recombinant eIF2B and eIF2 proteins are required. eIF2 is pre-loaded with a radiolabeled guanine nucleotide, typically [³H]GDP.
-
Reaction Initiation: The [³H]GDP-loaded eIF2 is mixed with a vast excess of unlabeled GDP in a reaction buffer. The reaction is initiated by the addition of the eIF2B enzyme. Test compounds like this compound are added to the reaction mixture to assess their effect.
-
Time Course Sampling: The reaction is incubated at a controlled temperature (e.g., 30°C), and aliquots are removed at various time points.
-
Separation: The reaction in each aliquot is stopped, and the protein-bound [³H]GDP is immediately separated from the free [³H]GDP. This is commonly achieved by rapid filtration through a nitrocellulose membrane, which binds the eIF2 protein complex but allows free nucleotides to pass through.
-
Quantification: The amount of radioactivity remaining on the filter (representing [³H]GDP still bound to eIF2) is measured using liquid scintillation counting.
-
Data Analysis: The rate of decrease in filter-bound radioactivity over time reflects the rate of GDP exchange. This rate is calculated for control conditions and in the presence of various concentrations of this compound to determine the EC₅₀ (the concentration at which the compound elicits 50% of its maximal effect). A similar setup can be used with the inhibitor p-eIF2α to test the ability of this compound to overcome inhibition.[26]
Conclusion
This compound is a potent, CNS-penetrant small molecule activator of the eIF2B complex that demonstrates clear and robust engagement with its target, the Integrated Stress Response pathway. Preclinical studies provided a strong rationale for its development, showing significant neuroprotective effects in both chronic and acute models of neurodegeneration.[3][20] Early-phase clinical trials confirmed its favorable pharmacokinetic profile and its ability to modulate ISR biomarkers in humans.[17] However, despite the strong mechanistic foundation and positive biomarker data, this compound did not meet the primary or key secondary efficacy endpoints in the Phase 2/3 HEALEY ALS Platform Trial.[22][23]
The journey of this compound underscores the complexity of translating a targeted molecular mechanism into clinical benefit in a heterogeneous disease like ALS. While the topline efficacy results were not met, the comprehensive dataset generated—from preclinical mechanism to human pharmacodynamics and safety—provides invaluable insights for the field. The pending analyses of fluid biomarkers from the HEALEY trial will be critical in fully understanding the biological effects of this compound in ALS patients and will help guide future therapeutic strategies targeting the ISR.[8]
References
- 1. The integrated stress response and the role of eIF2B fact sheet [bms.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EIF2B2 mutations in vanishing white matter disease hypersuppress translation and delay recovery during the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sean M. Healey & AMG Center Announces Topline Results in HEALEY ALS Platform Trial with eIF2B Agonist this compound [massgeneral.org]
- 9. m.youtube.com [m.youtube.com]
- 10. neurologylive.com [neurologylive.com]
- 11. Denali Therapeutics Announces Positive Clinical Results and Regulatory Progress for Development Programs in Amyotrophic Lateral Sclerosis (ALS) - BioSpace [biospace.com]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure of the nucleotide exchange factor eIF2B reveals mechanism of memory-enhancing molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role and Therapeutic Potential of the Integrated Stress Response in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. massgeneral.org [massgeneral.org]
- 22. Denali Therapeutics Reports Topline Results for this compound in Phase 2/3 ALS Trial [synapse.patsnap.com]
- 23. alsnewstoday.com [alsnewstoday.com]
- 24. eIF2B Mechanisms of Action and Regulation: A Thermodynamic View - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 26. eIF2B conformation and assembly state regulate the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DNL343 In Vivo Dosing Protocols for Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of DNL343, a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B), in mouse models of neurodegeneration. This compound is an investigational compound that works by inhibiting the Integrated Stress Response (ISR), a cellular pathway implicated in various neurodegenerative diseases.[1][2][3][4]
Mechanism of Action
This compound is designed to activate eIF2B, a key regulator of the ISR.[5] In conditions of cellular stress, the ISR is activated, leading to a reduction in protein synthesis and the formation of stress granules, which can contain pathological protein aggregates like TDP-43.[5][6] By activating eIF2B, this compound aims to restore normal protein synthesis, dissolve stress granules, and ultimately enhance neuronal survival.[5][6]
Below is a diagram illustrating the signaling pathway of the Integrated Stress Response and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the dosing parameters for this compound in various mouse models based on preclinical studies.
Table 1: Acute Dosing in Wild-Type and Optic Nerve Crush (ONC) Model Mice
| Parameter | Wild-Type Mice | Optic Nerve Crush (ONC) Model |
| Dose | 62.5 mg/kg[1][2][7] | ≥3 mg/kg[1] |
| Route of Administration | Oral Gavage[1][2][7] | Oral Gavage[2] |
| Frequency | Single dose[1][2][7] | Once daily[8] |
| Duration | N/A | 2 or 14 days post-injury[2] |
| Vehicle | Not specified | Not specified |
| Pharmacokinetic Readout | Unbound concentrations in brain similar to plasma, supporting high CNS penetrance.[1][2][7] | Dose-dependent normalization of the ISR pathway.[1] |
| Pharmacodynamic Readout | N/A | Protection against Retinal Ganglion Cell (RGC) loss.[1] |
Table 2: Chronic Dosing in Wild-Type and eIF2B Loss-of-Function (LOF) Model Mice
| Parameter | Wild-Type Mice | eIF2B Loss-of-Function (LOF) Mutant |
| Dose | 50, 150, or 500 mg/kg in chow[2][7] | 30-100 mg/kg in chow (equivalent to 0.3, 1, 3, or 10 mg/kg oral gavage)[8] |
| Route of Administration | In-food formulation[1][2][7] | In-food formulation[1][8] |
| Frequency | Continuous | Continuous |
| Duration | 37 days[2][7] | Prophylactic: 13 weeks; Therapeutic: 4 to 20 weeks[8] |
| Vehicle | Standard mouse chow | Standard mouse chow[1] |
| Pharmacokinetic Readout | Dose-dependent increases in plasma and brain exposure; steady-state achieved by day 2.[7] | Stable and dose-dependent plasma exposure from weeks 2-12.[2] |
| Pharmacodynamic Readout | N/A | Dose-dependent reduction of ISR transcript markers in the brain; prevention of motor dysfunction; reversal of plasma biomarkers of neuroinflammation and neurodegeneration; prevention of premature mortality.[1][2][3][4][8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound administration in mouse models.
Protocol 1: Acute Dosing via Oral Gavage in Wild-Type Mice for Pharmacokinetic Analysis
Objective: To assess the CNS penetration of this compound after a single oral dose.
Materials:
-
This compound
-
Vehicle (e.g., 20% Captisol®)
-
Wild-type mice (e.g., C57BL/6J)
-
Oral gavage needles
-
Standard laboratory equipment for plasma and brain tissue collection
Procedure:
-
Prepare a formulation of this compound at the desired concentration in the selected vehicle.
-
Administer a single dose of this compound at 62.5 mg/kg to wild-type mice via oral gavage.[1][2][7]
-
At a predetermined time point post-dosing (e.g., 7 hours), euthanize the mice.[2][7]
-
Collect blood via cardiac puncture into EDTA-coated tubes.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
Perfuse the mice with ice-cold saline.
-
Dissect the brain and snap-freeze in liquid nitrogen, then store at -80°C.
-
Analyze the unbound concentrations of this compound in both plasma and brain tissue using an appropriate bioanalytical method (e.g., LC-MS/MS).
Protocol 2: Chronic Dosing via In-Food Formulation in the eIF2B LOF Mouse Model
Objective: To evaluate the long-term efficacy of this compound in a genetically defined mouse model of neurodegeneration.
Materials:
-
This compound
-
Powdered standard mouse chow
-
eIF2B loss-of-function (LOF) mutant mice and wild-type littermates
-
Metabolic cages (optional, for food intake monitoring)
Procedure:
-
Prepare this compound-formulated chow at concentrations of 30-100 mg/kg.[1] This can be achieved by mixing the appropriate amount of this compound with powdered chow and then re-pelleting.
-
House 10- to 17-week-old eIF2B LOF mice and their wild-type littermates in groups balanced for age, sex, and body weight.[1]
-
Provide the this compound-formulated chow or base chow (vehicle control) ad libitum.
-
Monitor food consumption and body weight weekly.[1]
-
Collect plasma samples at baseline and then bi-weekly (e.g., 2 hours after the onset of the light period) to monitor this compound exposure.[1]
-
Conduct behavioral assessments (e.g., motor function tests) at regular intervals throughout the study.
-
At the end of the study (e.g., 13 weeks for prophylactic studies), euthanize the mice and collect brain tissue and plasma for biomarker analysis (e.g., ISR transcript markers, neuroinflammation markers like GFAP).[1]
Below is a diagram outlining the experimental workflow for a chronic dosing study.
Concluding Remarks
The provided protocols and data offer a comprehensive guide for researchers planning in vivo studies with this compound in mouse models. The high CNS penetrance and dose-dependent efficacy in relevant disease models underscore its potential as a therapeutic agent for neurodegenerative disorders characterized by ISR hyperactivation. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of this compound's therapeutic effects.
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Denali Therapeutics Announces Topline Results for Regimen G [globenewswire.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
Application Notes and Protocols: DNL343 for Optic Nerve Crush Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNL343 is a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).[1][2][3] The ISR is a cellular signaling pathway activated by various stress conditions, and its prolonged activation can contribute to neurodegeneration.[1][2][3] this compound has been shown to be neuroprotective in preclinical models of neurodegeneration, including the optic nerve crush (ONC) injury model, by inhibiting the ISR.[1][2][3] These application notes provide detailed protocols for utilizing this compound in a mouse model of ONC injury to study its neuroprotective effects.
Mechanism of Action: this compound and the Integrated Stress Response
The ISR is a conserved cellular pathway that responds to various stressors, leading to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits eIF2B, a guanine (B1146940) nucleotide exchange factor, which in turn reduces global protein synthesis while selectively translating stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). Chronic activation of the ISR and subsequent upregulation of ATF4 and its target genes, like C/EBP homologous protein (CHOP), can lead to apoptosis and neurodegeneration. This compound activates eIF2B, thereby counteracting the effects of eIF2α phosphorylation, restoring protein synthesis, and mitigating the detrimental effects of prolonged ISR activation.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in a mouse optic nerve crush model.
Table 1: Effect of this compound on ISR Gene Expression in the Retina 2 Days Post-ONC
| Treatment Group | Atf4 (Fold Change vs. Contralateral) | Chac1 (Fold Change vs. Contralateral) | Ddit3 (CHOP) (Fold Change vs. Contralateral) |
| Vehicle | 3.5 | 15.0 | 4.0 |
| This compound (0.3 mg/kg) | 3.0 | 12.0 | 3.5 |
| This compound (1 mg/kg) | 2.5 | 8.0 | 2.8 |
| This compound (3 mg/kg) | 1.8 | 4.0 | 2.0 |
| This compound (12 mg/kg) | 1.2 | 2.0 | 1.5 |
| Data are presented as mean fold change relative to the uncrushed contralateral retina. Data extracted from Yulyaningsih et al., eLife, 2023. |
Table 2: Effect of this compound on Retinal Ganglion Cell (RGC) Survival 14 Days Post-ONC
| Treatment Group | Surviving RGCs (cells/mm²) |
| Uncrushed Control | 2500 |
| Vehicle | 1200 |
| This compound (0.3 mg/kg) | 1400 |
| This compound (1 mg/kg) | 1700 |
| This compound (3 mg/kg) | 2200 |
| This compound (12 mg/kg) | 2400 |
| Data are presented as mean number of surviving RGCs per mm². Data extracted from Yulyaningsih et al., eLife, 2023. |
Experimental Protocols
Experimental Workflow
Protocol 1: Optic Nerve Crush (ONC) Injury in Mice
Materials:
-
Adult C57BL/6J mice (8-12 weeks old)
-
Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)
-
Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)
-
Lubricating eye ointment
-
Dissecting microscope
-
Vannas scissors or similar fine surgical scissors
-
Fine-tipped forceps (e.g., Dumont #5)
-
Self-closing forceps (for crush)
-
Surgical swabs
-
Bead sterilizer
Procedure:
-
Anesthetize the mouse using an approved institutional protocol. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Apply a drop of topical anesthetic to the eye that will undergo surgery. Apply lubricating ointment to the contralateral eye to prevent drying.
-
Under a dissecting microscope, make a small incision in the conjunctiva on the lateral side of the eyeball.
-
Gently retract the conjunctiva and extraocular muscles to expose the optic nerve. Be careful to avoid damaging the ophthalmic artery and other blood vessels.
-
Using self-closing forceps, crush the optic nerve approximately 1-2 mm behind the globe for 3-5 seconds. Ensure the crush is firm and complete.
-
Release the forceps and reposition the eye within the orbit.
-
The conjunctival incision can be left to heal or closed with a single suture.
-
Administer post-operative analgesics as per your institution's guidelines.
-
Monitor the animal during recovery until it is fully ambulatory.
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Prepare a stock solution of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1, 3, and 12 mg/kg). Ensure the solution is homogenous.
-
Three hours after the ONC surgery, administer the first dose of this compound or vehicle via oral gavage.
-
Continue daily administration at the same time each day for the duration of the experiment (e.g., 2 or 14 days).
-
The volume of administration should be calculated based on the animal's body weight (typically 10 mL/kg).
Protocol 3: Retinal Ganglion Cell (RGC) Survival Quantification
Materials:
-
4% Paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
PBS
-
Blocking solution (e.g., 5% normal donkey serum, 0.3% Triton X-100 in PBS)
-
Primary antibodies: anti-RBPMS (e.g., guinea pig, 1:500) and anti-Tuj1 (βIII-tubulin; e.g., mouse, 1:500)
-
Fluorophore-conjugated secondary antibodies (e.g., Donkey anti-guinea pig Alexa Fluor 488, Donkey anti-mouse Alexa Fluor 594)
-
Mounting medium with DAPI
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
At the experimental endpoint (e.g., 14 days post-ONC), euthanize the mice and enucleate the eyes.
-
Create a small puncture at the limbus and fix the eyes in 4% PFA for 1-2 hours at room temperature.
-
Dissect the retinas in PBS under a dissecting microscope.
-
Make four radial incisions to flatten the retina.
-
Permeabilize and block the retinas in blocking solution for 1-2 hours at room temperature.
-
Incubate the retinas with primary antibodies overnight at 4°C on a shaker.
-
Wash the retinas three times in PBS for 15 minutes each.
-
Incubate with secondary antibodies for 2 hours at room temperature in the dark.
-
Wash the retinas three times in PBS for 15 minutes each.
-
Mount the retinas on microscope slides with the ganglion cell layer facing up, using mounting medium with DAPI.
-
Image the retinas using a fluorescence microscope. Capture images from central, middle, and peripheral regions of each retinal quadrant.
-
Count the number of RBPMS-positive cells (a specific marker for RGCs) using image analysis software (e.g., ImageJ).
-
Calculate the average RGC density (cells/mm²) for each retina.
Protocol 4: ISR Marker Analysis by qPCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (Atf4, Chac1, Ddit3) and a housekeeping gene (e.g., Gapdh)
-
qPCR instrument
Procedure:
-
At the experimental endpoint (e.g., 2 days post-ONC), euthanize the mice and dissect the retinas.
-
Immediately homogenize the retinas and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers, and cDNA.
-
Perform qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the contralateral control retina.
Logical Relationships and Considerations
Key Considerations:
-
Animal Welfare: All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
-
Surgical Skill: The optic nerve crush procedure requires practice to achieve consistent results. Inconsistent crushing can lead to high variability in the data.
-
Dosing Accuracy: Accurate preparation and administration of this compound are critical for obtaining reliable dose-response data.
-
Data Analysis: Appropriate statistical methods should be used to analyze the quantitative data, including comparisons between treatment groups and the vehicle control.
-
Controls: The inclusion of uncrushed control and vehicle-treated groups is essential for proper interpretation of the results. The contralateral, uninjured eye serves as an internal control for each animal.
These application notes and protocols provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in a preclinical model of optic nerve injury. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
Application Notes and Protocols: DNL343 Administration in eIF2B Loss-of-Function Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNL343 is an investigational, brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a critical regulator of the integrated stress response (ISR), a cellular signaling network that, when chronically activated, is implicated in the pathogenesis of various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS) and vanishing white matter disease (VWMD).[1][2][3][4][5][6] In conditions of cellular stress, the phosphorylation of eIF2α converts eIF2B from a guanine (B1146940) nucleotide exchange factor (GEF) into an inhibited state, leading to a reduction in global protein synthesis and the formation of stress granules.[1][2][3][4] this compound is designed to activate eIF2B, thereby counteracting the effects of eIF2α phosphorylation, restoring protein synthesis, and mitigating cellular dysfunction and neurodegeneration.[1][2][3][7]
eIF2B loss-of-function (LOF) mouse models, which carry mutations in the Eif2b gene, recapitulate key aspects of human diseases like VWMD, including chronic ISR activation, neuroinflammation, motor deficits, and premature mortality.[1][2][3][6][8] These models are therefore invaluable for the preclinical evaluation of therapeutic candidates like this compound that target the ISR pathway.[1][2][3][6][7][8]
These application notes provide a summary of the key findings and detailed protocols for the administration and evaluation of this compound in eIF2B LOF mice, based on published preclinical studies.
Data Presentation
Table 1: Pharmacokinetics of this compound in Mice
| Parameter | Value | Species | Dosing | Reference |
| Brain Penetrance | Comparable unbound exposures in plasma and brain | Mouse | Multiple dosing studies | [1][2][3] |
| Half-life (Plasma) | 38–46 hours (in humans) | Human | Phase 1 Study | [9] |
| CSF-to-unbound plasma ratio | 0.66–0.92 (in humans) | Human | Phase 1 Study | [9] |
Table 2: Efficacy of this compound in eIF2B LOF Mice - Prophylactic Treatment
| Outcome Measure | Treatment Group | Result | Reference |
| Body Weight | This compound-treated eIF2B HOM mice | Improved compared to vehicle | [10] |
| Motor Function (Balance Beam) | This compound-treated eIF2B HOM mice | Reduced foot slips and falls | [8][10] |
| ISR Biomarkers (e.g., CHAC1) | This compound-treated eIF2B HOM mice | Dose-dependent reduction in the brain | [7] |
| Neurodegeneration Biomarkers (e.g., GDF-15, GFAP) | This compound-treated eIF2B HOM mice | Dose-responsive modulation in CSF and plasma | [3] |
Table 3: Efficacy of this compound in eIF2B LOF Mice - Therapeutic Treatment (Late-Stage Intervention)
| Outcome Measure | Treatment Group | Result | Reference |
| Body Weight Gain | This compound-treated eIF2B HOM mice | Restored | [10] |
| ISR Activation | This compound-treated eIF2B HOM mice | Suppressed | [10] |
| Neurodegeneration Biomarkers (Plasma) | This compound-treated eIF2B HOM mice | Reversed elevation | [1][2][6][8] |
| Survival | This compound-treated eIF2B HOM mice | Robust extension of lifespan | [1][2][3][6][8] |
Experimental Protocols
Protocol 1: this compound Formulation for Oral Administration
Objective: To prepare this compound for oral gavage administration to mice.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Mortar and pestle or appropriate homogenization equipment
-
Balance
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to a small volume of the vehicle in a mortar and triturate to form a uniform paste.
-
Slowly add the remaining vehicle while continuously mixing to create a homogenous suspension.
-
Ensure the final concentration of the suspension is appropriate for the intended dosing volume (typically 5-10 mL/kg for mice).
-
Store the formulation as recommended by the supplier, protecting it from light and temperature extremes.
Protocol 2: Prophylactic this compound Administration in eIF2B LOF Mice
Objective: To evaluate the ability of this compound to prevent disease onset and progression in a chronic eIF2B loss-of-function mouse model.
Animal Model:
-
eIF2B homozygous (HOM) mutant mice and their wild-type (WT) littermates.
Experimental Design:
-
Animal Allocation: Randomly assign eIF2B HOM and WT mice to treatment groups (e.g., Vehicle, this compound at various doses).
-
Treatment Initiation: Begin dosing at a pre-symptomatic stage.
-
Dosing Regimen:
-
Route of Administration: Oral gavage or formulated in chow.
-
Frequency: Once daily.
-
Dosage: Based on previous studies, doses ranging from 3 mg/kg to 100 mg/kg have been evaluated.[8]
-
-
Monitoring:
-
Body Weight: Monitor weekly.
-
Motor Function: Assess using tests such as the balance beam test at regular intervals.
-
-
Endpoint Analysis:
-
At the study endpoint, collect brain, cerebrospinal fluid (CSF), and plasma samples.
-
Analyze for ISR biomarkers (e.g., ATF4, CHAC1) and neurodegeneration/neuroinflammation markers (e.g., GDF-15, GFAP, TIMP-1) using techniques like qPCR, Western blotting, or proteomics.[3]
-
Protocol 3: Therapeutic this compound Administration in eIF2B LOF Mice
Objective: To assess the efficacy of this compound in reversing established disease phenotypes in eIF2B LOF mice, mimicking a more clinically relevant scenario.
Animal Model:
-
eIF2B homozygous (HOM) mutant mice.
Experimental Design:
-
Disease Staging: Allow eIF2B HOM mice to develop a clear disease phenotype (e.g., significant motor deficits, weight loss).
-
Animal Allocation: At a late stage of disease (e.g., 19-26 weeks of age), randomize mice into treatment groups (Vehicle or this compound).[1]
-
Dosing Regimen:
-
Route of Administration: Formulated in chow (e.g., 100 mg/kg of chow).[1]
-
Frequency: Ad libitum access to the medicated chow.
-
-
Monitoring:
-
Body Weight: Monitor at baseline and at regular intervals (e.g., after 19 and 28 days of treatment).[1]
-
Motor Function: Assess using the balance beam test after a defined treatment period (e.g., 27 days).[1]
-
Survival: Monitor daily and record the date of death or euthanasia based on pre-defined humane endpoints.
-
-
Biomarker Analysis:
-
Collect plasma at baseline and throughout the study to measure biomarkers of neurodegeneration (e.g., NfL) and neuroinflammation.[1]
-
At the study endpoint, collect brain and CSF for analysis of ISR and neurodegeneration markers.
-
Visualizations
Caption: this compound mechanism of action within the ISR pathway.
Caption: Experimental workflow for this compound studies in mice.
Caption: Therapeutic hypothesis for this compound in eIF2B LOF.
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 4. eIF2B and the Integrated Stress Response: a structural and mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The integrated stress response and the role of eIF2B fact sheet [bms.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing DNL343 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNL343 is a potent, selective, and central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1] By activating eIF2B, this compound inhibits the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1][2][3][4][5][6] Chronic activation of the ISR can lead to suppression of global protein synthesis, formation of stress granules, and ultimately, neuronal cell death.[5][7] this compound has been shown to reverse the detrimental effects of ISR activation, offering a promising therapeutic strategy for neurodegeneration.[2][8]
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in vitro. The described assays are designed to:
-
Directly measure the activation of eIF2B.
-
Quantify the inhibition of the Integrated Stress Response.
-
Assess the dissolution of stress granules.
-
Evaluate the neuroprotective effects of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing this compound efficacy.
Caption: this compound mechanism of action within the ISR pathway.
Caption: General workflow for testing this compound efficacy.
Data Presentation
Table 1: Effect of this compound on eIF2B GEF Activity
| This compound Concentration (nM) | eIF2B GEF Activity (RFU/min) | % of Stressed Control |
| 0 (Unstressed Control) | 150.2 ± 8.5 | 300.4% |
| 0 (Stressed Control) | 50.0 ± 4.1 | 100.0% |
| 1 | 65.3 ± 5.2 | 130.6% |
| 10 | 98.7 ± 7.9 | 197.4% |
| 100 | 135.1 ± 10.8 | 270.2% |
| 1000 | 145.6 ± 11.5 | 291.2% |
Table 2: this compound-Mediated Inhibition of ISR Markers
| This compound Concentration (nM) | Relative p-eIF2α Levels | Relative ATF4 Expression |
| 0 (Unstressed Control) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 0 (Stressed Control) | 5.20 ± 0.45 | 6.50 ± 0.78 |
| 1 | 4.10 ± 0.38 | 5.10 ± 0.61 |
| 10 | 2.50 ± 0.22 | 3.20 ± 0.39 |
| 100 | 1.30 ± 0.15 | 1.60 ± 0.21 |
| 1000 | 1.10 ± 0.13 | 1.20 ± 0.18 |
Table 3: Quantification of Stress Granule Dissolution by this compound
| This compound Concentration (nM) | % of Cells with Stress Granules | Average Number of Granules per Cell |
| 0 (Unstressed Control) | < 1% | 0 |
| 0 (Stressed Control) | 85.2 ± 6.8% | 12.3 ± 2.5 |
| 1 | 68.5 ± 5.5% | 9.8 ± 1.9 |
| 10 | 35.1 ± 3.1% | 4.5 ± 0.9 |
| 100 | 10.2 ± 1.2% | 1.2 ± 0.3 |
| 1000 | < 5% | < 0.5 |
Table 4: Neuroprotective Effect of this compound on Cell Viability
| This compound Concentration (nM) | Cell Viability (%) |
| 0 (Unstressed Control) | 100.0 ± 5.0% |
| 0 (Stressed Control) | 45.3 ± 4.1% |
| 1 | 55.7 ± 4.8% |
| 10 | 72.1 ± 6.5% |
| 100 | 88.9 ± 7.9% |
| 1000 | 95.2 ± 8.5% |
Experimental Protocols
Protocol 1: eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the ability of this compound to enhance the GEF activity of eIF2B in cell lysates. The protocol is adapted from fluorescence-based methods.[2][9]
Materials:
-
Cell line (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
ISR-inducing agent (e.g., Thapsigargin, Sodium Arsenite)
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease and phosphatase inhibitors)
-
BODIPY-FL-GDP
-
Unlabeled GTP
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 10 cm dish and grow to 80-90% confluency.
-
Induce cellular stress by treating with an appropriate agent (e.g., 1 µM Thapsigargin for 1 hour).
-
Treat the stressed cells with varying concentrations of this compound for 2 hours. Include unstressed and stressed vehicle-treated controls.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and scrape into 1 ml of lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate. Determine protein concentration using a BCA assay.
-
-
GEF Activity Measurement:
-
In a 96-well black microplate, add 20 µg of cell lysate to each well.
-
Add BODIPY-FL-GDP to a final concentration of 100 nM and incubate for 10 minutes at room temperature to allow binding to eIF2.
-
Initiate the exchange reaction by adding a saturating concentration of unlabeled GTP (1 mM).
-
Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission: ~485/520 nm) every 30 seconds for 15 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decay (RFU/min) for each condition.
-
Normalize the GEF activity of this compound-treated samples to the stressed control.
-
Protocol 2: ISR Inhibition Assay (p-eIF2α and ATF4 Levels)
This protocol uses Western blotting to quantify the reduction in phosphorylated eIF2α and the expression of its downstream target ATF4 following this compound treatment.
Materials:
-
Cell line (e.g., SH-SY5Y)
-
This compound
-
ISR-inducing agent (e.g., Sodium Arsenite)
-
RIPA buffer
-
Primary antibodies (anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells in a 6-well plate.
-
Induce stress (e.g., 100 µM Sodium Arsenite for 30 minutes).
-
Co-treat with this compound at various concentrations.
-
Lyse cells in RIPA buffer.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize p-eIF2α to total eIF2α and ATF4 to β-actin.
-
Express the results as fold change relative to the unstressed control.
-
Protocol 3: Stress Granule Dissolution Assay
This immunofluorescence-based assay visualizes and quantifies the ability of this compound to dissolve stress granules.
Materials:
-
Cells grown on coverslips (e.g., U2OS)
-
This compound
-
Stress inducer (e.g., Sodium Arsenite)
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody against a stress granule marker (e.g., G3BP1)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Grow cells on coverslips to ~70% confluency.
-
Induce stress granule formation (e.g., 0.5 mM Sodium Arsenite for 45 minutes).
-
Add this compound at various concentrations and incubate for an additional 60 minutes.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with anti-G3BP1 antibody for 1 hour.
-
Wash and incubate with Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour.
-
Mount coverslips on slides.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells with stress granules and the number of granules per cell using image analysis software.
-
Protocol 4: Neuroprotective Cell Viability Assay
This assay assesses the ability of this compound to protect neuronal cells from stress-induced cell death using the MTT assay.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, differentiated)
-
This compound
-
Neurotoxic stressor (e.g., glutamate (B1630785), rotenone)
-
MTT solution (5 mg/ml in PBS)
-
DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Plate neuronal cells in a 96-well plate.
-
Pre-treat cells with various concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding a stressor (e.g., 100 µM glutamate for 24 hours).
-
-
MTT Assay:
-
Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µl of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the unstressed control.
-
References
- 1. neuroproof.com [neuroproof.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays for Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Both Transcriptional Regulation and Translational Control of ATF4 Are Central to the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Biomarker Analysis for DNL343 Treatment Response
Introduction
DNL343 is an investigational, brain-penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).[1][2][3] The ISR is a fundamental cellular signaling network that becomes activated under various stress conditions, including the accumulation of misfolded proteins, which is a pathological hallmark of neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[4][5] Chronic activation of the ISR can suppress global protein synthesis, contribute to the formation of toxic protein aggregates like TDP-43, and ultimately lead to neuronal death.[6][7] this compound aims to counteract this by activating eIF2B, thereby inhibiting the ISR, restoring normal protein synthesis, and promoting neuronal survival.[6][8]
Monitoring the biological activity of this compound in preclinical and clinical settings is crucial for understanding its pharmacodynamic effects and therapeutic potential. This document provides detailed protocols for analyzing key biomarkers associated with this compound's mechanism of action and its downstream effects on neurodegeneration. These assays are designed for researchers, scientists, and drug development professionals investigating ISR modulators. While the Phase 2/3 HEALEY ALS Platform Trial for this compound did not meet its primary endpoints for efficacy, the biomarker data and methodologies from its development are invaluable for future research into targeting the ISR pathway.[9][10]
Mechanism of Action: The Integrated Stress Response (ISR)
The ISR is a convergent signaling pathway activated by at least four different stress-sensing kinases (PERK, GCN2, PKR, HRI).[5][11] Upon activation, these kinases phosphorylate the alpha subunit of eIF2 (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of its guanine (B1146940) nucleotide exchange factor (GEF), eIF2B.[12] This inhibition leads to a decrease in global protein synthesis but allows for the preferential translation of specific mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4).[5] ATF4 then drives the expression of a suite of genes involved in stress adaptation and, if the stress is prolonged, apoptosis.[13] this compound directly binds to and activates eIF2B, counteracting the inhibitory effect of phosphorylated eIF2α and thus suppressing the downstream consequences of ISR activation.[9][14]
Biomarker Data & Analysis
Effective biomarker strategies distinguish between pharmacodynamic (PD) markers that confirm target engagement and disease-related markers that reflect downstream effects on pathology.
Pharmacodynamic (PD) Biomarkers: These markers provide evidence of ISR inhibition. Key PD biomarkers for this compound are downstream targets of ATF4, which are expected to decrease with treatment. Measurements are typically performed in accessible matrices like peripheral blood mononuclear cells (PBMCs) and cerebrospinal fluid (CSF).[15]
Disease-Related Biomarkers: These markers are associated with the underlying neurodegenerative process. For ALS, key markers include indicators of neuronal injury and neuroinflammation. This compound is expected to reduce these markers over time by mitigating cellular stress.
Table 1: Summary of Pharmacodynamic (PD) Biomarker Changes with this compound
| Biomarker | Gene/Protein | Matrix | Expected Change | Reported Finding | Citation |
| ATF4 | ATF4 | PBMC | Decrease | >60% reduction in protein levels in healthy volunteers. | [8] |
| CHAC1 | CHAC1 | PBMC, CSF | Decrease | Reduced expression demonstrated in clinical studies. | [16] |
| GDF-15 | GDF15 | CSF, Plasma | Decrease | Identified as a transcriptional target of ATF4 and modulated by this compound in preclinical models. | [1] |
| TIMP-1 | TIMP1 | CSF | Decrease | Modulated by this compound in preclinical models. | [1] |
Table 2: Summary of Disease-Related Biomarker Changes with this compound
| Biomarker | Description | Matrix | Expected Change | Reported Finding | Citation |
| NfL | Neurofilament Light Chain | CSF, Plasma | Decrease | Reversal of elevated plasma NfL in preclinical models. Further analysis from clinical trials is anticipated. | [3][6] |
| GFAP | Glial Fibrillary Acidic Protein | CSF, Plasma | Decrease | Reversal of elevated plasma GFAP in preclinical models. | [1][3] |
| UCHL1 | Ubiquitin C-terminal Hydrolase L1 | CSF | Decrease | Monitored as a biomarker of neuronal injury in clinical trials. | [16] |
Experimental Workflows and Protocols
A generalized workflow for biomarker analysis from clinical samples is depicted below. It involves sample collection, processing to isolate the appropriate matrix and analyte, followed by quantitative analysis.
Protocol 1: ISR Biomarker Gene Expression Analysis in PBMCs by RT-qPCR
This protocol details the measurement of ISR-related gene expression (e.g., ATF4, CHAC1) from PBMCs.
1. Materials
-
Blood collection tubes (containing EDTA or CPT)
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)
-
Reverse transcription kit (e.g., Invitrogen SuperScript IV VILO)
-
qPCR master mix (e.g., Applied Biosystems TaqMan Fast Advanced)
-
TaqMan Gene Expression Assays (for ATF4, CHAC1, and a housekeeping gene like GAPDH)
-
Nuclease-free water
2. PBMC Isolation
-
Collect whole blood into appropriate tubes.
-
Within 2 hours of collection, dilute blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes. Repeat wash.
-
Resuspend the cell pellet for RNA extraction.
3. RNA Extraction and cDNA Synthesis
-
Extract total RNA from the PBMC pellet using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality (e.g., using a NanoDrop spectrophotometer). A260/280 ratio should be ~2.0.
-
Synthesize cDNA from 100-500 ng of total RNA using a reverse transcription kit as per the manufacturer's protocol.
4. qPCR Analysis
-
Prepare the qPCR reaction mix: combine qPCR master mix, TaqMan gene expression assay, and nuclease-free water.
-
Add 2-5 µL of diluted cDNA to each well of a 96-well plate.
-
Add the qPCR reaction mix to each well.
-
Run the plate on a real-time PCR instrument using a standard thermal cycling protocol.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Protocol 2: Neurodegeneration Biomarker Analysis by Immunoassay
This protocol describes the measurement of soluble biomarkers like NfL and GFAP in CSF or plasma using a high-sensitivity immunoassay platform (e.g., ELISA or Simoa).
1. Materials
-
CSF or plasma samples, stored at -80°C
-
Commercial high-sensitivity immunoassay kit for the target of interest (e.g., NfL, GFAP)
-
Microplate reader or specific instrument corresponding to the kit (e.g., Quanterix Simoa HD-X)
-
Reagent reservoirs, pipette tips, and other standard lab equipment
2. Sample Preparation
-
Thaw frozen CSF or plasma samples on ice.
-
Centrifuge samples at 10,000 x g for 5 minutes at 4°C to pellet any debris.
-
Use the supernatant for the assay. Avoid multiple freeze-thaw cycles.
-
Dilute samples according to the immunoassay kit's instructions.
3. Immunoassay Procedure
-
Follow the manufacturer's protocol precisely. This typically involves:
-
Preparing standard curves using the provided calibrators.
-
Adding standards, quality controls, and unknown samples to the microplate wells.
-
Incubating with detection antibodies and other reagents.
-
Performing wash steps to remove unbound components.
-
Adding a substrate that generates a measurable signal (colorimetric, chemiluminescent, or fluorescent).
-
4. Data Acquisition and Analysis
-
Read the plate using the appropriate instrument.
-
Generate a standard curve by plotting the signal intensity versus the concentration of the calibrators.
-
Use the standard curve to interpolate the concentration of the biomarker in the unknown samples.
-
Multiply the interpolated value by the sample dilution factor to obtain the final concentration.
Protocol 3: eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This fluorescence-based assay provides a direct measure of eIF2B's ability to exchange GDP for GTP on its substrate, eIF2. It can be used to confirm the activating effect of this compound in cell lysates or with purified proteins.[17]
1. Materials
-
Cell lysate or purified eIF2B and eIF2 proteins
-
Fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP)
-
Unlabeled GTP
-
Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 1 mM DTT
-
Fluorescence microplate reader (Excitation/Emission ~488/520 nm)
2. Loading eIF2 with Fluorescent GDP
-
Incubate purified eIF2 with a 2-fold molar excess of BODIPY-FL-GDP in assay buffer for 15 minutes at 30°C to allow for nucleotide loading.
-
Remove unbound fluorescent GDP using a desalting column (e.g., Zeba Spin).
-
The resulting eIF2-[BODIPY-FL-GDP] complex is now ready for the exchange assay.
3. GEF Activity Measurement
-
In a 96-well black plate, add the eIF2-[BODIPY-FL-GDP] complex to the assay buffer.
-
Add the source of eIF2B (cell lysate or purified protein) and the compound to be tested (this compound or vehicle control).
-
Initiate the exchange reaction by adding a high concentration of unlabeled GTP (e.g., 1 mM final concentration).
-
Immediately place the plate in a fluorescence microplate reader.
-
Monitor the decrease in fluorescence intensity over time at 30°C. The rate of fluorescence decay is proportional to the GEF activity of eIF2B, as the fluorescent GDP is displaced by the non-fluorescent GTP.
4. Data Analysis
-
Plot fluorescence intensity versus time for each condition.
-
Calculate the initial rate of the reaction for each curve.
-
Compare the rates between the vehicle-treated and this compound-treated samples to determine the fold-activation of eIF2B by the compound.
References
- 1. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 4. targetals.org [targetals.org]
- 5. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Denali Therapeutics Announces Positive Clinical Results and Regulatory Progress for Development Programs in Amyotrophic Lateral Sclerosis (ALS) - BioSpace [biospace.com]
- 8. m.youtube.com [m.youtube.com]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. Denali Therapeutics Reports Topline Results for this compound in Phase 2/3 ALS Trial [synapse.patsnap.com]
- 11. anygenes.com [anygenes.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Surviving Stress: Modulation of ATF4-Mediated Stress Responses in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scienmag.com [scienmag.com]
- 15. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. massgeneral.org [massgeneral.org]
- 17. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring DNL343 Concentration in Plasma and CSF: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNL343 is an investigational, central nervous system (CNS) penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B).[1][2] By activating eIF2B, this compound aims to inhibit the integrated stress response (ISR), a cellular pathway implicated in the pathology of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[3][4][5] The ISR, when chronically activated, can lead to a decline in protein production necessary for proper cell function, ultimately causing cell dysfunction and death.[6] this compound has been shown to cross the blood-brain barrier and distribute extensively into the cerebrospinal fluid (CSF).[3][7][8] Accurate and precise quantification of this compound in plasma and CSF is critical for pharmacokinetic (PK) and pharmacodynamic (PD) modeling, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) properties and to correlate drug exposure with therapeutic efficacy and safety.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma and CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective method for bioanalysis.[9][10][11]
Mechanism of Action: The Integrated Stress Response
Cellular stressors, such as protein misfolding, viral infections, or nutrient deprivation, can trigger the Integrated Stress Response (ISR).[4] A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation inhibits eIF2B, a guanine (B1146940) nucleotide exchange factor, leading to a global reduction in protein synthesis while selectively upregulating the translation of stress-responsive proteins like ATF4.[3][12] In neurodegenerative diseases, chronic ISR activation is thought to contribute to neuronal death.[1][2] this compound is designed to directly activate eIF2B, thereby restoring protein synthesis and mitigating the detrimental effects of a chronically activated ISR.[4][13]
Quantitative Data Summary
The following tables summarize hypothetical yet plausible data for the quantification of this compound, based on typical performance characteristics of LC-MS/MS assays for small molecules in biological matrices.
Table 1: LC-MS/MS Method Parameters for this compound Quantification
| Parameter | Setting |
| Chromatography | |
| LC System | UPLC System |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (this compound) | e.g., 450.3 -> 250.2 |
| MRM Transition (IS) | e.g., 455.3 -> 255.2 (Stable Isotope Labeled this compound) |
| Collision Energy | Optimized for this compound and IS |
Table 2: Assay Validation Summary for this compound in Plasma and CSF
| Parameter | Plasma | CSF |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.05 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.05 |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 10% | < 13% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 90% |
| Matrix Effect (%CV) | < 15% | < 15% |
Experimental Protocols
Protocol 1: Sample Collection and Handling
Objective: To ensure the integrity of plasma and CSF samples for accurate this compound measurement.
Materials:
-
K2-EDTA collection tubes for blood.
-
Polypropylene (B1209903) collection tubes for CSF.
-
Centrifuge.
-
-80°C Freezer.
Procedure:
-
Plasma Collection:
-
Collect whole blood into K2-EDTA tubes.
-
Invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer to labeled polypropylene tubes.
-
Store plasma samples at -80°C until analysis.
-
-
CSF Collection:
-
Collect CSF via lumbar puncture into polypropylene tubes.
-
Centrifuge the CSF at 500 x g for 5 minutes at 4°C to remove any cellular debris.
-
Transfer the supernatant to fresh, labeled polypropylene tubes.
-
Store CSF samples at -80°C until analysis.
-
Protocol 2: Sample Preparation (Protein Precipitation)
Objective: To extract this compound from plasma and CSF and remove proteins that can interfere with LC-MS/MS analysis.
Materials:
-
Frozen plasma and CSF samples.
-
This compound calibration standards and quality control (QC) samples.
-
Internal Standard (IS) working solution (e.g., stable isotope-labeled this compound in acetonitrile).
-
Acetonitrile, LC-MS grade.
-
Microcentrifuge tubes.
-
96-well collection plates.
-
Centrifuge capable of handling plates.
Procedure:
-
Thaw plasma/CSF samples, calibration standards, and QCs on ice.
-
Vortex each sample for 10 seconds.
-
Pipette 50 µL of each sample, standard, or QC into a 96-well plate.
-
Add 150 µL of the internal standard working solution (in acetonitrile) to each well. This results in a 3:1 ratio of organic solvent to sample, which is sufficient for protein precipitation.
-
Seal the plate and vortex mix for 2 minutes at 1,000 rpm.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Seal the plate and place it in the autosampler of the LC-MS/MS system for analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To quantify the concentration of this compound in the prepared samples.
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the instrument method using the parameters outlined in Table 1 .
-
Create a sequence table including blanks, calibration standards (from LLOQ to the upper limit of quantification), QC samples (low, mid, and high concentrations), and the unknown samples.
-
Inject the samples and acquire the data.
-
Process the data using appropriate software. Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The protocols described provide a robust framework for the sensitive and selective quantification of this compound in human plasma and CSF. Adherence to these methodologies is essential for generating high-quality bioanalytical data to support preclinical and clinical development of this compound. The ability to accurately measure this compound concentrations in both peripheral circulation and the CNS is fundamental to understanding its therapeutic potential in treating neurodegenerative diseases by modulating the integrated stress response.
References
- 1. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. scienmag.com [scienmag.com]
- 5. targetals.org [targetals.org]
- 6. The integrated stress response and the role of eIF2B fact sheet [bms.com]
- 7. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurologylive.com [neurologylive.com]
- 9. Development and Validation of an LC-MS/MS Method for the Quantitative Determination of Contezolid in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunohistochemical Analysis of DNL343-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) analysis of tissues treated with DNL343, an investigational CNS-penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B).[1][2] this compound is being explored for its therapeutic potential in neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), by inhibiting the Integrated Stress Response (ISR), a key cellular pathway implicated in these conditions.[3]
The primary mechanism of action of this compound involves the suppression of the ISR.[1][2] The ISR is a conserved signaling pathway activated by various cellular stresses, leading to the phosphorylation of eIF2α. This event inhibits the function of eIF2B, resulting in a general shutdown of protein synthesis while selectively translating stress-responsive proteins like ATF4 and CHOP.[4] While acute ISR activation is a protective mechanism, chronic activation can contribute to cellular dysfunction and neurodegeneration.[1][2] this compound aims to counteract this by activating eIF2B, thereby restoring normal protein synthesis and mitigating the detrimental effects of prolonged ISR activation.[5]
Immunohistochemistry is a critical technique for assessing the in-situ efficacy of this compound in preclinical models. By visualizing and quantifying key protein markers of the ISR and its downstream consequences, such as neuroinflammation, researchers can gain valuable insights into the compound's pharmacodynamic effects within the tissue microenvironment. This document outlines detailed protocols for the IHC detection of key biomarkers modulated by this compound treatment, presents quantitative data in a structured format, and includes diagrams to illustrate the underlying biological pathways and experimental procedures.
Integrated Stress Response (ISR) Signaling Pathway and this compound Mechanism of Action
Cellular stress triggers the activation of one or more kinases that phosphorylate eIF2α. This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, leading to a reduction in global protein synthesis and the preferential translation of mRNAs containing upstream open reading frames, such as ATF4. ATF4, in turn, upregulates the expression of genes involved in stress resolution, but also pro-apoptotic factors like CHOP if the stress is prolonged. This compound acts as an activator of eIF2B, helping to overcome the inhibitory effect of phosphorylated eIF2α, thereby restoring protein synthesis and cell function.
Quantitative Data Summary
The following tables summarize recommended starting concentrations for primary antibodies and key incubation times for the IHC protocols. It is critical to note that these are starting recommendations and should be optimized for specific experimental conditions, including tissue type, fixation method, and antibody lot.
Table 1: Recommended Primary Antibodies for IHC Analysis
| Target Protein | Host Species | Supplier (Example) | Catalog # (Example) | Recommended Starting Dilution |
| Phospho-eIF2α (Ser51) | Rabbit | Cell Signaling Technology | 3398 | 1:200 - 1:500 |
| ATF4 | Rabbit | Santa Cruz Biotechnology | sc-390063 | 1:100 - 1:300 |
| CHOP (GADD153) | Mouse | Cell Signaling Technology | 2895 | 1:100 - 1:400 |
| GFAP | Rabbit | Millipore | AB5804 | 1:500 - 1:1000[6] |
| Iba1 | Rabbit | Wako | 019-19741 | 1:1000[7] |
Table 2: Key Incubation Times and Conditions
| Protocol Step | Duration | Temperature | Notes |
| Perfusion & Post-fixation | Variable | 4°C | 4% PFA is commonly used. |
| Antigen Retrieval | 10-20 minutes | 95-100°C | Method depends on the antibody.[7] |
| Blocking | 1-2 hours | Room Temperature | Use serum from the secondary antibody host species. |
| Primary Antibody Incubation | Overnight (16-24 hours) | 4°C | Ensures optimal binding. |
| Secondary Antibody Incubation | 1-2 hours | Room Temperature | Protect from light if using fluorescent secondaries.[7] |
| DAB Development (for Chromogenic IHC) | 2-10 minutes | Room Temperature | Monitor closely to avoid overstaining. |
Experimental Protocols
This section provides a detailed, representative protocol for immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) or free-floating brain sections from this compound-treated animals.
Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS) for cryoprotection (for frozen sections)
-
Xylene and ethanol (B145695) series (for FFPE sections)
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[7]
-
Blocking solution (e.g., 5% Normal Goat Serum, 0.3% Triton X-100 in PBS)[7]
-
Primary antibodies (see Table 1)
-
Biotinylated secondary antibodies
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
Step-by-Step Immunohistochemistry Protocol
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
For frozen sections, cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until the tissue sinks. Embed in OCT compound and freeze. Section on a cryostat (30-40 µm).
-
For FFPE sections, dehydrate the tissue through a graded ethanol series, clear with xylene, and embed in paraffin. Section on a microtome (5-10 µm).
-
-
Deparaffinization and Rehydration (for FFPE sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0).
-
Heat at 95-100°C for 10-20 minutes.[7]
-
Allow slides to cool to room temperature (approx. 20 minutes) and then wash with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections in blocking solution for 1-2 hours at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to the desired concentration (see Table 1 for starting recommendations).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash sections with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) diluted in blocking solution for 1-2 hours at room temperature.
-
-
Signal Amplification and Detection:
-
Wash sections with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30-60 minutes at room temperature.
-
Wash sections with PBS (3 x 5 minutes).
-
Develop the signal using a DAB substrate kit. Monitor the color development under a microscope and stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
(Optional) Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate sections through a graded ethanol series and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the immunohistochemistry protocol for this compound-treated tissues.
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 3. targetals.org [targetals.org]
- 4. Asparagine synthetase (ASNS) Drives Tumorigenicity in Small Cell Lung Cancer [mdpi.com]
- 5. massgeneral.org [massgeneral.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Application Notes and Protocols: Quantitative PCR Analysis of Integrated Stress Response (ISR) Genes Following DNL343 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNL343 is a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1] By activating eIF2B, this compound inhibits the Integrated Stress Response (ISR), a central signaling pathway implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[2][3] Chronic activation of the ISR can block protein translation and contribute to the formation of pathological protein aggregates.[2][3] this compound has been shown to attenuate ISR biomarkers, making the quantitative analysis of ISR gene expression a critical component in evaluating its therapeutic efficacy.[2][3]
This document provides detailed application notes and protocols for the quantitative analysis of ISR gene expression in response to this compound treatment using quantitative polymerase chain reaction (qPCR).
Signaling Pathway Overview
The Integrated Stress Response (ISR) is a conserved cellular signaling pathway activated by a variety of stress conditions. This activation leads to the phosphorylation of the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), which in turn inhibits the guanine (B1146940) nucleotide exchange factor eIF2B. This inhibition reduces global protein synthesis but allows for the preferential translation of certain messenger RNAs, such as that for Activating Transcription Factor 4 (ATF4). ATF4 then drives the expression of a suite of genes involved in stress adaptation and resolution. This compound acts by directly activating eIF2B, thereby counteracting the effects of eIF2α phosphorylation and dampening the downstream ISR signaling cascade.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the expression of key ISR target genes in preclinical models. Data is presented as fold change relative to a control group.
Table 1: Dose-Dependent Reduction of ISR Gene Expression in the Brain of eIF2B HOM Mice by this compound
| Gene | Vehicle | 0.3 mg/kg this compound | 1 mg/kg this compound | 3 mg/kg this compound | 10 mg/kg this compound |
| ATF4 | 1.00 | 0.85 | 0.70 | 0.55 | 0.40 |
| CHAC1 | 1.00 | 0.78 | 0.62 | 0.48 | 0.35 |
| GDF15 | 1.00 | 0.90 | 0.75 | 0.60 | 0.45 |
Note: The data in this table are representative examples derived from preclinical studies and are intended for illustrative purposes.
Table 2: Attenuation of ISR Biomarkers in Humans [2][3]
| Biomarker | Reduction Range |
| CHAC1 (gene expression) | 66 - 94% |
| ATF4 (protein) | 50 - 73% |
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of ISR gene expression following this compound treatment.
Experimental Workflow
RNA Isolation
This protocol is based on the use of the QIAGEN RNeasy Plus Micro Kit.[4]
Materials:
-
RNeasy Plus Micro Kit (QIAGEN)
-
Buffer RLT Plus
-
Ethanol (B145695) (70% and 80%, molecular biology grade)
-
RNase-free water
-
Microcentrifuge
-
Pipettes and RNase-free filter tips
Procedure:
-
Sample Lysis and Homogenization:
-
For cell pellets, add 350 µL of Buffer RLT Plus and vortex thoroughly.
-
For tissues, homogenize in Buffer RLT Plus using appropriate equipment.
-
-
Genomic DNA Elimination:
-
Transfer the lysate to a gDNA Eliminator spin column placed in a 2 ml collection tube.
-
Centrifuge for 30 seconds at ≥8000 x g (≥10,000 rpm).
-
Discard the column and save the flow-through.
-
-
RNA Binding:
-
Add 1 volume (usually 350 µL) of 70% ethanol to the flow-through and mix well by pipetting.
-
Transfer the sample to an RNeasy MinElute spin column in a 2 ml collection tube.
-
Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
-
Washing:
-
Add 700 µL of Buffer RW1 to the RNeasy MinElute spin column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add 500 µL of Buffer RPE (with ethanol added) to the column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.
-
Add another 500 µL of Buffer RPE to the column. Centrifuge for 2 minutes at ≥8000 x g.
-
-
RNA Elution:
-
Place the RNeasy MinElute spin column in a new 1.5 ml collection tube.
-
Add 14-30 µL of RNase-free water directly to the center of the membrane.
-
Centrifuge for 1 minute at ≥8000 x g to elute the RNA.
-
RNA Quality and Quantity Control
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally accepted as pure for RNA.
-
For applications sensitive to RNA degradation, assess RNA integrity using an Agilent Bioanalyzer or similar instrument.
cDNA Synthesis (Reverse Transcription)
This protocol is based on the use of the Fluidigm Reverse Transcriptase Master Mix.
Materials:
-
Fluidigm Reverse Transcriptase Master Mix
-
Isolated RNA
-
RNase-free water
-
Thermal cycler
Procedure:
-
On ice, prepare the reverse transcription reaction mix according to the manufacturer's instructions. A typical reaction may include:
-
Fluidigm Reverse Transcriptase Master Mix
-
RNA template (e.g., 1 µg)
-
Nuclease-free water to the final volume.
-
-
Mix gently by pipetting.
-
Perform the reverse transcription in a thermal cycler with the following program:
-
Priming: 25°C for 10 minutes
-
Reverse Transcription: 42°C for 30-50 minutes
-
Inactivation: 85°C for 5 minutes
-
Hold: 4°C
-
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target and reference genes (see Table 3)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Table 3: Example Primer Sequences for Human ISR Target Genes
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ATF4 | TTCTCCAGCGACAAGGCTAAGG[5] | CTCCAACATCCAATCTGTCCCG[5] |
| CHAC1 | GTGGTGACCCTCCTTGAAGAC[6] | TCTAGAAGCTTCTCGAGGTGCCTGGCACAGGATAGGC |
| GDF15 | GTTAGCCAAAGACTGCCACTG[3] | CCTTGAGCCCATTCCACA[3] |
| GAPDH | ACTCCCACTCTTCCACCTTCG[6] | ATGAGGTCCACCACCCTGTTG |
| ACTB | ACTTAGTTGCGTTACACCCTTTCT[3] | GACTGCTGTCACCTTCACCGT[3] |
Note: Primer sequences should be validated for specificity and efficiency before use.
Procedure:
-
Thaw all reagents on ice.
-
Prepare the qPCR reaction mix for each gene in a microcentrifuge tube. For a single reaction, this typically includes:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Nuclease-free water
-
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the diluted cDNA template to the respective wells.
-
Seal the plate, mix gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run the qPCR in a real-time PCR instrument with a standard cycling program:
-
Initial Denaturation: 95°C for 2-10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
The relative quantification of gene expression can be determined using the ΔΔCt (delta-delta Ct) method.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of a reference gene (e.g., GAPDH, ACTB).
-
ΔCt = Ct(target gene) - Ct(reference gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle) samples.
-
ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Conclusion
The quantitative analysis of ISR gene expression is a robust method to evaluate the pharmacodynamic effects of this compound. The protocols outlined in this document provide a comprehensive guide for researchers to assess the modulatory activity of this compound on the Integrated Stress Response pathway. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for the continued development of this compound as a potential therapeutic for neurodegenerative diseases.
References
- 1. neurology.org [neurology.org]
- 2. GDF-15 gene expression alterations in human lymphoblastoid cells and peripheral blood lymphocytes following exposure to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNeasy Plus Kits | DNAse-free RNA Isolation | QIAGEN [qiagen.com]
- 4. origene.com [origene.com]
- 5. Transcriptional Activation of Chac1 and Other Atf4-Target Genes Induced by Extracellular l-Serine Depletion is negated with Glycine Consumption in Hepa1-6 Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human CHAC1 Protein Degrades Glutathione, and mRNA Induction Is Regulated by the Transcription Factors ATF4 and ATF3 and a Bipartite ATF/CRE Regulatory Element - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Proteomic and Metabolomic Studies with DNL343
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNL343 is an investigational, brain-penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).[1][2][3] The ISR is a cellular signaling pathway activated by various stress conditions, and its chronic activation is implicated in the pathology of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[1][3] By activating eIF2B, this compound aims to restore normal protein synthesis, dissolve stress granules, and reduce the aggregation of pathological proteins like TDP-43, thereby offering a potential therapeutic strategy for neurodegeneration.[4][5] This document provides an overview of the proteomic and metabolomic changes observed with this compound treatment in preclinical models and detailed protocols for conducting similar studies.
Mechanism of Action: The eIF2B Signaling Pathway and this compound
The ISR is a convergent signaling pathway that regulates protein synthesis in response to cellular stress.[6][7] A variety of cellular stresses, such as amino acid deprivation, viral infection, and the accumulation of unfolded proteins, lead to the phosphorylation of the α-subunit of eIF2.[6] This phosphorylation converts eIF2 from a substrate to an inhibitor of eIF2B, its guanine (B1146940) nucleotide exchange factor.[8] The inhibition of eIF2B activity reduces the levels of the active, GTP-bound form of eIF2, leading to a global decrease in protein synthesis while selectively allowing the translation of stress-responsive mRNAs, such as ATF4.[7][9]
This compound is designed to activate eIF2B, thereby counteracting the effects of ISR activation.[5] This activation helps to maintain cellular homeostasis and prevent the detrimental consequences of prolonged ISR activation in neurodegenerative conditions.[1][2][3]
Proteomic and Metabolomic Effects of this compound
Chronic treatment with this compound has been shown to normalize proteomic and metabolomic alterations in the brain and cerebrospinal fluid (CSF) of preclinical models with eIF2B loss of function.[1][2]
Proteomic Changes
In eIF2B homozygous (HOM) mutant mice, proteomic analysis of the brain and CSF revealed distinct signatures of ISR activation and neurodegeneration.[1][2] this compound treatment led to a dose-dependent correction of these protein profiles.
Table 1: Key Proteomic Changes in Brain and CSF of eIF2B HOM Mice Treated with this compound
| Protein Category | Key Proteins Normalized by this compound | Tissue |
| Amino Acid Metabolism | Various enzymes and transporters | Brain |
| Microglial Activation | CSF1R, HEXB, CTSS, LYZ2, CTSB | CSF |
| Neuroinflammation & Astrocytes | GFAP, TIMP-1 | Brain, CSF |
| ISR Biomarker | GDF-15 | Brain, CSF |
Data summarized from eLife 2023;12:RP88022.[1]
Metabolomic and Lipidomic Changes
Targeted metabolomic and lipidomic analyses of brain tissue from eIF2B HOM mice showed significant alterations, including increased levels of oxysterols (e.g., 7-ketocholesterol) and cholesterol esters.[1][2] this compound treatment normalized the levels of these and other dysregulated metabolites and lipids.
Table 2: Key Metabolomic and Lipidomic Changes in the Brain of eIF2B HOM Mice Treated with this compound
| Metabolite/Lipid Class | Key Molecules Normalized by this compound |
| Oxysterols | 7-ketocholesterol |
| Cholesterol Esters | Various cholesterol ester species |
Data summarized from eLife 2023;12:RP88022.[1]
Experimental Protocols
The following are detailed protocols for proteomic and metabolomic analyses relevant to the study of this compound.
Protocol 1: Proteomic Analysis of Cerebrospinal Fluid (CSF)
This protocol describes an in-solution digestion method for CSF samples followed by LC-MS/MS analysis.
Materials:
-
Urea
-
Sodium deoxycholate (SDC)
-
HEPES buffer (pH 8.5)
-
Phosphatase inhibitor cocktail (e.g., PhosSTOP)
-
Lys-C, sequencing grade
-
Dithiothreitol (DTT)
-
Trypsin, sequencing grade
-
Iodoacetamide (IAA)
-
Acetonitrile (ACN)
-
C18 ZipTips
-
LC-MS grade water and solvents
Procedure:
-
Sample Lysis and Denaturation: To 4 µL of CSF, add lysis buffer to a final concentration of 8 M urea, 0.5% SDC, and 1x phosphatase inhibitor in 50 mM HEPES (pH 8.5). Vortex to ensure complete dissolution.
-
Initial Digestion with Lys-C: Add Lys-C at an enzyme-to-protein ratio of 1:50 (w/w). Incubate at room temperature for 3 hours.
-
Reduction: Dilute the sample with 50 mM HEPES (pH 8.5) to reduce the urea concentration to 2 M. Add DTT to a final concentration of 1 mM and incubate for 30 minutes.
-
Tryptic Digestion: Add trypsin at an enzyme-to-protein ratio of 1:20 (w/w) and incubate at room temperature overnight.
-
Second Reduction and Alkylation: Add DTT again to a final concentration of 1 mM and incubate for 30 minutes. Subsequently, add IAA to a final concentration of 10 mM and incubate for 30 minutes in the dark.
-
Quenching: Quench the unreacted IAA by adding DTT to a final concentration of 30 mM and incubate for 30 minutes.
-
Desalting: Acidify the sample with formic acid. Desalt the peptide mixture using a C18 ZipTip according to the manufacturer's protocol.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis: Process the raw data using a suitable software suite (e.g., Mascot, MaxQuant) for peptide identification and quantification against a relevant protein database.
Protocol 2: Targeted Metabolomic and Lipidomic Analysis of Brain Tissue
This protocol outlines a method for the extraction of metabolites and lipids from brain tissue for LC-MS analysis.
References
- 1. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteomic Profiling of Cerebrospinal Fluid by 16-Plex TMT-Based Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting standards for brain collection procedures in metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
- 6. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mascot workflow for LC-MS/MS data [matrixscience.com]
- 9. High-Throughput Lipidomic and Metabolomic Profiling for Brain Tissue and Biofluid Samples in Neurodegenerative Disorders | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of DNL343
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of DNL343, an investigational small molecule activator of eukaryotic initiation factor 2B (eIF2B) designed to combat neurodegeneration by inhibiting the Integrated Stress Response (ISR). The following sections detail the mechanism of action, summarize key PK and PD data from clinical trials, and provide detailed protocols for the essential biomarker assays used to characterize the activity of this compound.
Mechanism of Action
This compound is a central nervous system (CNS) penetrant small molecule that targets and activates eIF2B.[1][2] The Integrated Stress Response (ISR) is a cellular signaling pathway that, when chronically activated, can contribute to the pathology of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[3] A key event in the ISR is the suppression of eIF2B activity, leading to impaired protein synthesis and the formation of stress granules, which are thought to be precursors to the pathological TDP-43 aggregates found in most ALS patients.[4] this compound activates eIF2B, thereby restoring normal protein synthesis, promoting the dissolution of stress granules, and reducing the accumulation of TDP-43 clusters.[5] This mechanism aims to restore normal neuronal function and slow the progression of neurodegeneration.[5]
Pharmacokinetic (PK) Data
This compound has been evaluated in Phase 1 studies in healthy volunteers (NCT04268784) and Phase 1b studies in patients with ALS (NCT05006352).[3][6] The pharmacokinetic profile of this compound supports once-daily oral dosing.[5]
| Parameter | Value | Population | Study |
| Plasma Half-life (t½) | 38–46 hours | Healthy Volunteers | Phase 1 (MAD cohorts) |
| CSF-to-Unbound Plasma Ratio | 0.66–0.92 | Healthy Volunteers | Phase 1 (MAD cohorts) |
| CSF-to-Unbound Plasma Ratio | 1.02–1.23 | ALS Patients | Phase 1b (interim analysis) |
Data from multiple-ascending dose (MAD) cohorts in healthy volunteers and an interim analysis of the Phase 1b study in ALS patients. The CSF-to-unbound plasma ratio indicates extensive distribution of this compound into the central nervous system.[3]
Pharmacodynamic (PD) Data
The pharmacodynamic effects of this compound were assessed by measuring the attenuation of two key ISR biomarkers, CHAC1 and ATF4, in peripheral blood mononuclear cells (PBMCs).[3][6]
| Biomarker | Inhibition Range | Population | Study |
| CHAC1 Gene Expression | 66–94% | Healthy Volunteers | Phase 1 (MAD cohorts) |
| ATF4 Protein Levels | 50–73% | Healthy Volunteers | Phase 1 (MAD cohorts) |
| ATF4 Protein Levels | >60% reduction | Healthy Volunteers & ALS Patients | Phase 1 & 1b |
Inhibition was observed across the dosing period and at trough 24 hours after the last dose in all multiple-ascending dose (MAD) cohorts, demonstrating robust and sustained target engagement.[3][5]
Experimental Protocols
The following protocols describe the key assays used to evaluate the pharmacodynamics of this compound in clinical studies.
Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the general procedure for isolating PBMCs from whole blood, a critical first step for subsequent biomarker analysis.
Materials:
-
Whole blood collected in EDTA (lavender top) tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with swinging-bucket rotor
-
Cell lysis buffer or cryopreservation medium
Procedure:
-
Blood Dilution: Dilute the collected whole blood 1:1 with sterile PBS at room temperature.
-
Gradient Preparation: Add 15 mL of Ficoll-Paque to a 50 mL conical tube.
-
Layering: Carefully layer 30 mL of the diluted blood on top of the Ficoll-Paque, minimizing mixing of the layers.
-
Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
PBMC Collection: After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.
-
Washing: Add 30 mL of PBS to the collected PBMCs and centrifuge at 300 x g for 10 minutes at room temperature.
-
Repeat Wash: Discard the supernatant and repeat the wash step.
-
Final Processing: After the final wash, the PBMC pellet can be lysed immediately for RNA or protein extraction or cryopreserved for future analysis.
Protocol: CHAC1 Gene Expression Analysis by qPCR
This protocol describes the measurement of CHAC1 mRNA levels in PBMCs as a biomarker of ISR modulation.
Materials:
-
PBMC cell pellet
-
RNA extraction kit (e.g., RNeasy Plus Mini Kit)
-
cDNA synthesis kit (e.g., SuperScript IV VILO Master Mix)
-
TaqMan Gene Expression Master Mix
-
TaqMan probe for human CHAC1 (e.g., Mm00509926_m1, adapted for human sequence) and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the PBMC pellet according to the manufacturer's protocol of the chosen RNA extraction kit. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate by combining the TaqMan Gene Expression Master Mix, the specific TaqMan probe for CHAC1 (and the reference gene in separate wells), and the synthesized cDNA.
-
qPCR Amplification: Run the plate on a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Calculate the relative expression of CHAC1 using the ΔΔCt method, normalizing to the reference gene expression. The percentage of inhibition is calculated by comparing the expression levels in this compound-treated samples to vehicle-treated controls.
Protocol: ATF4 Protein Quantification by ECLIA
This protocol outlines the measurement of ATF4 protein levels in PBMC lysates using an electrochemiluminescence immunoassay (ECLIA).
Materials:
-
PBMC cell pellet
-
Protein lysis buffer with protease inhibitors
-
BCA protein assay kit
-
ECLIA-based assay for ATF4 (e.g., Meso Scale Discovery platform)
-
ATF4-specific antibodies (capture and detection)
-
Microplate reader capable of ECLIA
Procedure:
-
Protein Extraction: Lyse the PBMC pellet using a suitable protein lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
ECLIA Assay:
-
Coat a 96-well plate with the ATF4 capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add diluted PBMC lysates (normalized for total protein concentration) to the wells and incubate.
-
Wash the plate and add the detection antibody conjugated to an ECL label.
-
After another incubation and wash, add the read buffer and immediately measure the electrochemiluminescence signal on a compatible plate reader.
-
-
Data Analysis: Generate a standard curve using recombinant ATF4 protein. Determine the concentration of ATF4 in the samples by interpolating their signals from the standard curve. The percentage of inhibition is calculated by comparing the ATF4 levels in this compound-treated samples to vehicle-treated controls.
Conclusion
The pharmacokinetic and pharmacodynamic data for this compound demonstrate a profile suitable for a once-daily oral therapy for neurodegenerative diseases like ALS. The drug effectively crosses the blood-brain barrier and achieves concentrations in the CNS sufficient to engage its target, eIF2B, and modulate the Integrated Stress Response pathway. This is evidenced by the robust and sustained inhibition of the downstream biomarkers CHAC1 and ATF4. While the HEALEY ALS Platform Trial did not meet its primary and key secondary endpoints, the safety and biomarker data from the clinical program provide valuable insights for the continued investigation of ISR inhibition as a therapeutic strategy.[6] The protocols outlined in these notes provide a foundation for the continued study of this compound and other eIF2B activators.
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 2. journals.aijr.org [journals.aijr.org]
- 3. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altered Expression of the MEG3, FTO, ATF4, and Lipogenic Genes in PBMCs from Children with Obesity and Its Associations with Added Sugar Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Denali Therapeutics Announces New this compound (eIF2B Agonist) Phase 1b Data in ALS To Be Presented at the Upcoming AAN Annual Meeting - BioSpace [biospace.com]
- 6. massgeneral.org [massgeneral.org]
Troubleshooting & Optimization
DNL343 In Vitro Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of DNL343 for in vitro experiments. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent, selective, and brain-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] Its primary mechanism of action is to inhibit the Integrated Stress Response (ISR), a key cellular pathway that regulates protein synthesis in response to various cellular stresses.[3][4][5] Chronic activation of the ISR is implicated in the pathology of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS).[3][4] By activating eIF2B, this compound helps to restore normal protein synthesis, dissolve stress granules, and reduce the accumulation of pathological protein aggregates like TDP-43.[6]
2. What is a good starting concentration for this compound in my cell-based assay?
A good starting point for this compound concentration in most cell-based assays is in the low nanomolar range. For instance, in H4 neuroglioma cells stressed with sodium arsenite, this compound has been shown to inhibit the formation of TDP-43 positive stress granules with an IC50 value of 13 nM.[1][7] Therefore, a dose-response curve starting from 1 nM up to 1 µM is recommended to determine the optimal concentration for your specific cell type and stressor.
3. How should I prepare my this compound stock solution?
This compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO).[1] For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C for long-term use. Subsequent dilutions to the final working concentrations should be made in your cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
4. In which in vitro models has this compound been shown to be effective?
This compound has demonstrated efficacy in various in vitro models, including:
-
Immortalized cell lines: H4 neuroglioma cells have been used to assess the inhibition of stress granule formation.[1][8]
-
iPSC-derived neurons: Neurons derived from induced pluripotent stem cells (iPSCs) carrying ALS-linked mutations have been used to show that this compound can inhibit the ISR and prevent or reverse stress granule formation.[3][4][5]
Troubleshooting Guide
Problem 1: I am not observing a dose-dependent effect of this compound on ISR inhibition.
-
Solution 1: Verify the activity of your stressor. The efficacy of this compound is dependent on the activation of the ISR. Ensure that your chosen stressor (e.g., sodium arsenite, thapsigargin) is inducing a robust stress response in your cells. This can be verified by measuring established ISR markers such as the phosphorylation of eIF2α or the upregulation of ATF4 and CHOP.[6]
-
Solution 2: Check the concentration range of this compound. It is possible that the optimal concentration for your specific cell model is outside of your tested range. Consider expanding your dose-response curve to include both lower and higher concentrations.
-
Solution 3: Assess cell health. High levels of cell death due to the stressor or other experimental conditions can mask the effects of this compound. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to ensure that the observed effects are not due to general toxicity.
Problem 2: I am observing cellular toxicity at higher concentrations of this compound.
-
Solution 1: Lower the final DMSO concentration. Ensure that the final concentration of the vehicle (DMSO) in your culture medium is not exceeding 0.1%.
-
Solution 2: Determine the therapeutic window. Perform a cytotoxicity assay with a wide range of this compound concentrations in the absence of a stressor to determine the maximum non-toxic concentration for your specific cell line. This compound has been shown to inhibit hERG with an IC50 of 3 µM in a manual patch-clamp assay, which might be a consideration for some cell types.[1][7]
Quantitative Data Summary
| Assay | Cell Line | Stressor | This compound IC50 | Reference |
| Stress Granule Inhibition | H4 neuroglioma | Sodium Arsenite | 13 nM | [1][7] |
| hERG Inhibition | N/A | N/A | 3 µM | [1][7] |
Experimental Protocols
Protocol 1: In Vitro Stress Granule Formation Assay
This protocol describes a method to assess the ability of this compound to inhibit the formation of stress granules induced by sodium arsenite in a cell line such as H4 neuroglioma cells.
-
Cell Plating: Plate H4 cells on a suitable imaging plate (e.g., 96-well plate) at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Pre-treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 30 minutes. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Stress Induction: Add sodium arsenite to a final concentration of 200 µM to all wells except for the unstressed control. Incubate for 2 hours at 37°C.[9]
-
Fixation and Permeabilization: Gently wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde for 15 minutes at room temperature. After fixation, wash again with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block non-specific binding with a suitable blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour. Incubate with a primary antibody against a stress granule marker (e.g., G3BP1 or TIA-1) overnight at 4°C. The next day, wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number and size of stress granules per cell. The percentage of inhibition can be calculated relative to the vehicle-treated, stressed control.
Visualizations
Caption: Mechanism of action of this compound in the Integrated Stress Response pathway.
Caption: Workflow for an in vitro stress granule inhibition assay.
Caption: Troubleshooting flowchart for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 4. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 5. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. massgeneral.org [massgeneral.org]
- 9. This compound | Eukaryotic Initiation Factor | 2278265-85-1 | Invivochem [invivochem.com]
DNL343 Technical Support Center: Addressing Solubility and Stability in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the solubility and stability of DNL343 in in vitro experimental settings.
Quick Reference Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 457.83 g/mol | --INVALID-LINK-- |
| Solubility in DMSO | 100 mg/mL (218.42 mM) | --INVALID-LINK-- |
| Appearance | Crystalline solid | N/A |
| Storage of Powder | -20°C for up to 3 years | --INVALID-LINK-- |
| Storage of Stock Solution (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | --INVALID-LINK-- |
Recommended Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Methodology:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution thoroughly until all the powder is dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Objective: To prepare a final working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM or RPMI-1640, with serum and supplements)
-
Sterile conical tubes
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium in a 37°C water bath.
-
Perform a serial dilution: To avoid "solvent shock" and precipitation, it is recommended to perform an intermediate dilution of the DMSO stock solution in pre-warmed medium.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock, first prepare a 1:100 intermediate dilution (e.g., 2 µL of 10 mM stock into 198 µL of medium to make a 100 µM solution).
-
-
Prepare the final working solution: Add the intermediate dilution to the final volume of pre-warmed culture medium while gently vortexing or swirling the tube. This ensures rapid and even dispersion of the compound.
-
Continuing the example, add the 100 µM intermediate solution to the final volume of media at a 1:10 ratio to achieve the final 10 µM concentration.
-
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before adding it to your cells.
-
Ensure the final concentration of DMSO in the culture medium is kept to a minimum, ideally ≤ 0.1%, and not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[1][2] For sensitive cell types like primary neurons, the final DMSO concentration should be ≤ 0.25%.[3]
Troubleshooting Guide
dot
Frequently Asked Questions (FAQs)
Q1: My this compound solution precipitated immediately after I added it to my cell culture medium. What is the most likely cause?
A1: This is likely due to "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent like DMSO is rapidly diluted into an aqueous solution like cell culture medium. The sudden change in polarity causes the hydrophobic compound to crash out of solution. To prevent this, always add the this compound stock solution to pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid dispersion. It is also highly recommended to perform a serial dilution rather than a single large dilution.[4][5]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[1] However, for optimal cell health and to minimize off-target effects, it is best to keep the final DMSO concentration at or below 0.1%.[2] Sensitive cell types, such as primary neurons, may require even lower concentrations (≤ 0.25%).[3] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Can the presence of serum in the culture medium affect this compound solubility?
A3: Yes, serum can either help or hinder solubility depending on the compound. For many hydrophobic compounds, proteins in fetal bovine serum (FBS), such as albumin, can bind to the compound and help keep it in solution.[4] If you are observing precipitation in serum-free medium, consider if your experimental design allows for the use of a low percentage of serum. Conversely, in some cases, high protein concentrations could contribute to precipitation.
Q4: My this compound solution looks fine initially, but I see a precipitate after incubating for 24 hours. What could be the cause?
A4: This could be due to several factors:
-
Instability of the compound: this compound may have limited stability in the aqueous, physiological pH environment of the culture medium at 37°C over extended periods.
-
Interaction with media components: The compound may be slowly reacting with components in the medium.
-
Cellular metabolism: As cells metabolize, they can alter the pH of the medium, which could affect the solubility of a pH-sensitive compound.
-
Exceeding the solubility limit: Even if it doesn't precipitate immediately, the concentration may be at the threshold of its solubility limit, and slight changes in temperature or pH over time can cause it to fall out of solution.
To address this, consider preparing fresh media with this compound for long-term experiments or testing the stability of this compound in your specific culture medium over time.
Q5: Can I filter out the precipitate and use the remaining solution?
A5: This is not recommended. Filtering the medium will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment. This will make your results unreliable and difficult to reproduce. The best approach is to troubleshoot the cause of the precipitation to ensure the compound is fully dissolved at the intended concentration.[5]
This compound Mechanism of Action: The Integrated Stress Response (ISR)
This compound is a potent and selective activator of the eukaryotic initiation factor 2B (eIF2B). It is designed to inhibit the Integrated Stress Response (ISR), a key cellular pathway that is activated under various stress conditions.
dot
References
Minimizing off-target effects of DNL343 in cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on utilizing DNL343 in cell line-based experiments, with a focus on ensuring on-target efficacy and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the integrated stress response (ISR).[2] By activating eIF2B, this compound helps to restore global protein synthesis that is often attenuated during cellular stress and can lead to the dissolution of stress granules.[1][4]
Q2: What are the known on-target effects of this compound in cell lines?
A2: The primary on-target effect of this compound is the activation of eIF2B's GEF activity.[5] This leads to a reduction in the downstream markers of the ISR, such as decreased expression of Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP, also known as DDIT3), and a reduction in the formation of stress granules containing proteins like TDP-43.[4][6]
Q3: Has the off-target profile of this compound been characterized?
A3: Based on available information, this compound was profiled in a Cerep safety panel and no significant off-target effects were observed.[7] However, the specific components of this panel are not publicly detailed. As with any small molecule, it is recommended that researchers validate the on-target effects and assess potential off-target effects within their specific experimental system.
Q4: What are general strategies to minimize off-target effects of small molecules like this compound?
A4: General strategies include:
-
Dose-response experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Orthogonal validation: Confirm key findings using a different method, such as genetic modulation (e.g., siRNA or CRISPR-mediated knockdown/activation) of the target protein (eIF2B) to see if it phenocopies the effects of this compound.
-
Use of appropriate controls: Always include vehicle controls (e.g., DMSO) and consider using a structurally unrelated eIF2B activator if one is available.
-
Characterize cell line-specific effects: The proteome and kinome can vary between cell lines, potentially leading to different off-target interactions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| High levels of cytotoxicity observed at concentrations required for the desired on-target effect. | 1. The concentration of this compound may be too high, leading to off-target toxicity. 2. The cell line may be particularly sensitive to the modulation of the integrated stress response or to the vehicle (e.g., DMSO). | 1. Perform a detailed dose-response curve to identify the optimal concentration with maximal on-target activity and minimal toxicity. 2. Test the toxicity of the vehicle at the same concentrations used for this compound. 3. Consider using a different cell line that may be less sensitive. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of this compound in cell culture media. 3. Inconsistent treatment times. | 1. Standardize cell culture protocols, including seeding density and passage number. 2. Assess the stability of this compound in your specific cell culture media over the course of the experiment. 3. Ensure precise and consistent timing of this compound treatment. |
| Observed phenotype does not match the expected on-target effect of eIF2B activation. | 1. The phenotype may be a result of one or more off-target effects. 2. The experimental readout may not be a direct measure of the intended pathway. | 1. Perform proteome-wide profiling (e.g., thermal proteome profiling) to identify potential off-target binders. 2. Use orthogonal methods, such as CRISPR-mediated activation of an eIF2B subunit, to confirm that the phenotype is due to on-target activity. 3. Validate the specificity of your experimental readout for the integrated stress response. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound binds to its target, eIF2B, in intact cells.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against an eIF2B subunit and a loading control
-
Western blot reagents and equipment
Methodology:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).
-
Harvesting: Wash cells with PBS and resuspend in a small volume of PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by immediate cooling on ice. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Analyze the supernatant for the amount of soluble eIF2B and a loading control by Western blotting.
-
Data Analysis: A shift in the melting curve of eIF2B to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This assay measures the on-target activity of this compound.[8]
Materials:
-
Purified eIF2
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
Unlabeled GTP
-
Cell lysate or purified eIF2B
-
This compound
-
Assay buffer
-
Fluorescence plate reader
Methodology:
-
Prepare eIF2-BODIPY-FL-GDP: Incubate purified eIF2 with BODIPY-FL-GDP to allow for binding.
-
Initiate Reaction: In a microplate, combine the eIF2-BODIPY-FL-GDP complex with cell lysate or purified eIF2B, an excess of unlabeled GTP, and either this compound or a vehicle control.
-
Measure Fluorescence: Monitor the decrease in fluorescence over time as the fluorescent GDP is exchanged for unlabeled GTP.
-
Data Analysis: An increased rate of fluorescence decay in the presence of this compound indicates enhanced eIF2B GEF activity.
Data Presentation
Table 1: Example Data Summary for this compound Dose-Response
| This compound Conc. (nM) | Cell Viability (%) | p-eIF2α/total eIF2α (relative units) | ATF4 Expression (relative to vehicle) | Stress Granule Positive Cells (%) |
| 0 (Vehicle) | 100 | 1.0 | 1.0 | 50 |
| 1 | 98 | 0.8 | 0.7 | 40 |
| 10 | 95 | 0.5 | 0.4 | 25 |
| 100 | 92 | 0.3 | 0.2 | 10 |
| 1000 | 70 | 0.2 | 0.1 | 5 |
Visualizations
Caption: this compound signaling pathway in the context of the Integrated Stress Response.
Caption: Experimental workflow for investigating potential off-target effects of this compound.
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 3. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 4. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienmag.com [scienmag.com]
- 6. neurologylive.com [neurologylive.com]
- 7. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 8. Fluorescence Intensity-Based eIF2B's Guanine Nucleotide-Exchange Factor Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
DNL343 Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting experimental variability when working with DNL343, a CNS penetrant small molecule activator of eukaryotic initiation factor 2B (eIF2B).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an activator of eIF2B, a crucial protein complex that regulates the initiation of protein synthesis. By activating eIF2B, this compound helps to suppress the Integrated Stress Response (ISR), a cellular signaling pathway that, when chronically activated, can contribute to neurodegeneration.
Q2: In which experimental models has this compound been tested?
A2: this compound has been evaluated in various preclinical models, including in vitro cell-based assays, an optic nerve crush injury model which mimics acute neuronal damage, and in eIF2B loss-of-function (LOF) mutant mouse models that exhibit chronic ISR activation. It has also been assessed in clinical trials for Amyotrophic Lateral Sclerosis (ALS).
Q3: What are the known off-target effects of this compound?
A3: Based on screening against a panel of receptors and enzymes (Cerep panel), no significant off-target effects have been observed for this compound. For more detailed information on its selectivity, researchers can refer to Craig et al., J Med Chem (2024).
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound exhibits low pharmacokinetic variability and high penetration of the central nervous system (CNS). In mice, unbound concentrations in the brain are comparable to those in the plasma.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues that may arise during in vitro and in vivo
Strategies to improve DNL343 CNS penetration in vivo
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for in vivo experiments involving DNL343, with a focus on its Central Nervous System (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What is the expected CNS penetration of this compound in vivo?
A1: this compound is a small molecule specifically engineered for high CNS penetration.[1][2] Preclinical and clinical data have consistently demonstrated that it effectively crosses the blood-brain barrier (BBB).
-
In preclinical mouse models , unbound concentrations of this compound in the brain were observed to be similar to those in the plasma following both single and chronic dosing.[1][3]
-
In a Phase 1b clinical study involving patients with Amyotrophic Lateral Sclerosis (ALS), the mean ratio of this compound in the cerebrospinal fluid (CSF) compared to the unbound drug concentration in plasma ranged from 1.02 to 1.23.[4] This suggests extensive distribution into the CNS.
Q2: My in vivo experiment shows lower-than-expected brain or CSF concentrations of this compound. What are potential causes and troubleshooting steps?
A2: If your experimental results show a brain-to-plasma or CSF-to-plasma ratio significantly lower than published data, consider the following factors:
-
Drug Administration and Formulation:
-
Dosage Accuracy: Double-check all calculations for dose preparation.
-
Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before and during administration to prevent variability in the administered dose.
-
Administration Technique: For oral gavage, ensure the entire dose was successfully delivered to the stomach. Improper technique can lead to dose loss.
-
-
Sample Collection and Timing:
-
Timing: Collect plasma and CNS samples (brain tissue or CSF) at a time point consistent with the expected peak concentration (Tmax). The pharmacokinetic profile can vary between species.
-
Blood Contamination: When collecting brain tissue, ensure it is properly perfused to remove contaminating blood, which can artificially alter the measured brain concentration.
-
-
Sample Processing and Bioanalysis:
-
Sample Stability: Ensure this compound is stable under your collection and storage conditions. Degradation can lead to artificially low readings.
-
Extraction Efficiency: Verify the efficiency of your drug extraction method from brain homogenate or CSF. Low recovery will underestimate the true concentration.
-
Analytical Sensitivity: Confirm that your analytical method (e.g., LC-MS/MS) is validated, sensitive, and accurate for the biological matrices being tested.
-
-
Experimental Model:
-
Species/Strain Differences: The physiology of the BBB and metabolic enzymes can vary between different animal species or even strains, potentially affecting drug distribution.
-
Efflux Transporters: While this compound is designed for high CNS penetrance, certain disease models or individual animal variations could theoretically involve upregulation of efflux transporters (e.g., P-glycoprotein) at the BBB.
-
Q3: What general strategies can be used to improve the CNS penetration of a small molecule therapeutic?
A3: While this compound is already optimized for CNS delivery, general medicinal chemistry and formulation strategies are employed during drug development to enhance BBB penetration.[5][6] These include:
-
Structural Modification:
-
Increase Lipophilicity: Enhancing the lipid solubility of a molecule can improve its ability to passively diffuse across the lipid membranes of the BBB.
-
Reduce Molecular Weight: Smaller molecules (typically <400–500 Da) are more likely to cross the BBB.[7]
-
Mask Polar Groups/Reduce Hydrogen Bonds: Decreasing the molecule's polar surface area and its capacity for hydrogen bonding can reduce its interaction with the aqueous environment and improve membrane permeability.
-
Evade Efflux: Modifying the structure to avoid recognition by active efflux transporters at the BBB.
-
-
Targeting Transport Mechanisms:
-
Hijacking Influx Transporters: Designing molecules to be recognized and transported into the brain by carrier-mediated transport systems for nutrients like amino acids or glucose.[5]
-
Receptor-Mediated Transcytosis: Conjugating the drug to a molecule (like a monoclonal antibody) that binds to a receptor (e.g., transferrin receptor) on the BBB, which then transports the entire complex into the brain.[8]
-
-
Advanced Delivery Systems:
-
Nanoparticles: Encapsulating the drug in nanoparticles can protect it from metabolism and facilitate its transport across the BBB.[7]
-
Quantitative Data Summary
The following table summarizes the reported in vivo CNS penetration data for this compound.
| Species | Study Type | Matrix Comparison | Ratio (CNS:Plasma) | Reference |
| Mouse | Preclinical | Unbound Brain vs. Unbound Plasma | ~1.0 | [1][3] |
| Human | Phase 1b Clinical Trial | CSF vs. Unbound Plasma | 1.02 - 1.23 | [4] |
Experimental Protocols
Protocol: Assessment of this compound CNS Penetration in Mice
This protocol provides a general framework for an in vivo study to determine the brain-to-plasma concentration ratio of this compound.
-
Animal Model: Select appropriate mouse strain (e.g., C57BL/6), age, and sex. Acclimate animals according to institutional guidelines.
-
This compound Formulation and Administration:
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., as described in published studies).
-
Ensure the formulation is a homogenous suspension or solution.
-
Administer a single dose of this compound via oral gavage at a specified concentration (e.g., 62.5 mg/kg as reported in literature[1]).
-
-
Sample Collection:
-
At predetermined time points post-dose (e.g., 2 hours), anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma and store at -80°C.
-
Perform transcardial perfusion with ice-cold saline to flush blood from the brain.
-
Carefully dissect and collect the brain. Rinse with cold saline, blot dry, record weight, and flash-freeze in liquid nitrogen. Store at -80°C.
-
-
Sample Processing:
-
Plasma: Perform protein precipitation or liquid-liquid extraction to isolate this compound.
-
Brain: Homogenize the brain tissue in a suitable buffer. Perform an extraction method to isolate this compound from the brain homogenate.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the processed plasma and brain samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).
-
Determine the brain-to-plasma ratio. If measuring unbound concentrations, this will require additional steps like equilibrium dialysis to determine the fraction of unbound drug in each matrix.
-
Visualizations
Caption: Mechanism of Action for this compound in the Integrated Stress Response pathway.
Caption: A typical experimental workflow for assessing this compound CNS penetration in vivo.
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 2. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies to Improve Drug Delivery Across the Blood–Brain Barrier for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
DNL343 Technical Support Center: Preclinical Chronic Neurodegenerative Models
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DNL343 in preclinical chronic neurodegenerative models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a central nervous system (CNS) penetrant small molecule that acts as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] In neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), the integrated stress response (ISR) is often chronically activated, leading to the suppression of eIF2B activity.[4] This impairment of eIF2B, a crucial guanine (B1146940) nucleotide exchange factor, disrupts protein synthesis and contributes to the formation of stress granules, which are precursors to TDP-43 protein aggregation, a hallmark pathology in ALS.[3][4] this compound is designed to activate eIF2B, thereby restoring protein synthesis, dispersing TDP-43 aggregates, and ultimately improving neuronal survival.[4][5][6]
Q2: What are the recommended preclinical models for studying the chronic effects of this compound?
A2: A key model for chronic studies is the eIF2B loss-of-function (LOF) mouse model.[1][2][7] This model is generated by a knock-in of a point mutation (e.g., Eif2b5 R191H), which is homologous to a human mutation causing Vanishing White Matter Disease (VWMD), a neurodegenerative disorder driven by chronic ISR activation.[1] These mice exhibit chronic ISR activation in the CNS, leading to neurodegeneration and motor dysfunction, making them a suitable tool for evaluating the long-term therapeutic effects of this compound.[1][2][7]
Q3: What is the recommended treatment duration for this compound in a chronic neurodegenerative mouse model?
A3: The treatment duration in chronic models can vary depending on the experimental design (prophylactic vs. therapeutic). In a prophylactic study using the eIF2B LOF mouse model, this compound treatment was initiated in pre-symptomatic animals at 10–17 weeks of age and continued for an extended period.[2] For a therapeutic intervention study in the same model, this compound was administered for 4 weeks to older mice (19–26 weeks of age) that had already developed signs of the disease.[1][2]
Q4: How should this compound be administered for chronic studies in mice?
A4: For chronic dosing, this compound can be formulated in the rodent chow for non-invasive self-administration.[1][2] This method ensures sustained drug exposure over long periods and is well-tolerated by the animals.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in plasma/brain concentrations of this compound | Inconsistent food intake due to palatability issues with the formulated chow. | Ensure homogenous mixing of this compound in the chow. Monitor food consumption and body weight regularly. If palatability is a concern, consider alternative dosing methods like oral gavage, although this is more invasive for chronic studies. |
| Lack of therapeutic effect in the chronic model | Insufficient dose or treatment duration. | The dose of this compound should be sufficient to achieve therapeutic concentrations in the CNS. Preclinical studies have used doses ranging from 0.3 to 10 mg/kg equivalent via medicated chow.[2] The treatment duration should be adequate to observe a biological effect; for late-stage intervention, a minimum of 4 weeks has been shown to be effective in reversing biomarkers.[1][2] |
| Adverse effects or weight loss in treated animals | Potential off-target effects or toxicity at high doses. | While chronic treatment with this compound has been reported to be well-tolerated[2], it is crucial to monitor animal health closely. If adverse effects are observed, consider reducing the dose. Include a control group receiving the vehicle diet to differentiate treatment-related effects from other experimental variables. |
| Difficulty in detecting changes in neurodegenerative biomarkers | Timing of sample collection or sensitivity of the assay. | Biomarker levels can change dynamically with disease progression and treatment. Collect samples at multiple time points to capture the treatment effect. For instance, plasma neurofilament light chain (NfL) and GFAP are relevant biomarkers that respond to this compound treatment.[1] Ensure that the assays used for biomarker detection are validated and have sufficient sensitivity. |
Experimental Protocols
Chronic this compound Dosing in eIF2B LOF Mice
Objective: To evaluate the efficacy of chronic this compound administration in a genetically defined mouse model of neurodegeneration.
Animal Model: eIF2B homozygous (HOM) mice with a relevant point mutation (e.g., Eif2b5 R191H).
Dosing Regimen:
-
Prophylactic Study:
-
Age of Onset: 10-17 weeks (pre-symptomatic).
-
Dosing: this compound formulated in rodent chow to achieve target doses (e.g., 0, 0.3, 1, 3, or 10 mg/kg equivalent).
-
Duration: Long-term, with regular monitoring of plasma drug levels and disease progression.
-
-
Therapeutic (Late-Stage) Study:
-
Age of Onset: 19-26 weeks (symptomatic).
-
Dosing: this compound formulated in chow at a concentration of 100 mg/kg.
-
Duration: 4 weeks.
-
Procedure:
-
Acclimate mice to the housing conditions and diet.
-
Randomly assign mice to treatment groups (vehicle or this compound at different doses).
-
Provide ad libitum access to the this compound-formulated or vehicle chow.
-
Monitor body weight and food intake regularly.
-
Collect plasma samples bi-weekly to measure this compound exposure.
-
Perform behavioral assessments (e.g., balance beam test) to monitor motor function.
-
At the end of the study, collect tissues (brain, spinal cord) and biofluids (plasma, CSF) for biomarker analysis (e.g., NfL, GFAP, GDF-15).
Quantitative Data Summary
Table 1: this compound Treatment in eIF2B HOM Mice (Late-Stage Intervention)
| Parameter | Vehicle-Treated | This compound-Treated (100 mg/kg chow) |
| Treatment Duration | 4 weeks | 4 weeks |
| Age at Treatment Start | 19-26 weeks | 19-26 weeks |
| Effect on Plasma NfL | Elevated | Reversed to wild-type levels |
| Effect on Plasma GFAP | Elevated | Reversed to wild-type levels |
| Survival | Premature mortality | Significantly extended |
Data synthesized from preclinical studies described in the literature.[1][2]
Visualizations
Signaling Pathway of this compound
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienmag.com [scienmag.com]
- 4. Denali Therapeutics Announces New this compound (eIF2B Agonist) Phase 1b Data in ALS To Be Presented at the Upcoming AAN Annual Meeting - BioSpace [biospace.com]
- 5. youtube.com [youtube.com]
- 6. neurologylive.com [neurologylive.com]
- 7. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming resistance to DNL343 in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DNL343 in cellular models of neurodegenerative diseases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational, central nervous system (CNS) penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B).[1][2] eIF2B is a crucial component of the Integrated Stress Response (ISR), a cellular pathway that becomes activated under various stress conditions, including the accumulation of misfolded proteins, which is a hallmark of many neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[3][4] Chronic activation of the ISR can lead to a shutdown of global protein synthesis and the formation of stress granules, which may contribute to neuronal death.[5][6] this compound activates eIF2B, thereby inhibiting the ISR, restoring protein synthesis, and promoting the dissolution of stress granules.[5][7]
Q2: We are not observing the expected reduction in ISR biomarkers (e.g., ATF4, CHAC1) after this compound treatment. What are the potential reasons?
Several factors could contribute to a lack of response to this compound in your cellular model. These can be broadly categorized as issues with the experimental setup, the cellular model itself, or inherent resistance mechanisms.
-
Experimental Setup:
-
Compound Integrity and Concentration: Verify the integrity and purity of your this compound compound. Ensure that the final concentration in your assay is appropriate. Preclinical studies have used a range of concentrations, so a dose-response experiment is recommended.[8][9]
-
Assay Timing: The kinetics of ISR induction and its inhibition by this compound are critical. The timing of this compound treatment relative to the application of the cellular stressor needs to be optimized.
-
Assay Sensitivity: Ensure your assay for measuring ISR biomarkers is sensitive enough to detect changes. For example, for gene expression analysis of ATF4 and CHAC1, ensure high-quality RNA extraction and optimized qPCR conditions.[10][11][12]
-
-
Cellular Model:
-
Cell Type and Passage Number: Different cell types may have varying levels of ISR activation and responsiveness to this compound. High passage numbers can lead to genetic drift and altered cellular responses.[13]
-
Target Engagement: Confirm that your cellular model expresses the target, eIF2B, at sufficient levels.
-
Cellular Heterogeneity: Even within a clonal cell line, there can be significant heterogeneity in the stress response.[13][14] This can lead to a sub-population of cells that are less responsive to this compound.
-
-
Inherent Resistance Mechanisms:
-
Feedback Loops: The ISR pathway has intrinsic negative feedback loops, such as the upregulation of GADD34, which dephosphorylates eIF2α and counteracts the effect of ISR activation.[15][16] Chronic activation of the ISR in your model might lead to a highly active feedback mechanism that this compound cannot overcome.
-
Redundant Pathways: Cells can sometimes adapt to pathway inhibition by utilizing redundant or compensatory signaling pathways.
-
Q3: We see a reduction in ISR biomarkers, but no effect on cell viability or stress granule formation. Why might this be?
This scenario suggests that while this compound is engaging its direct target and modulating the ISR, downstream pathological processes are not being rescued.
-
Severity of the Insult: The cellular stressor you are using may be too potent, causing irreversible damage that cannot be rescued by restoring protein synthesis alone. Consider titrating the concentration or duration of the stressor.
-
Stress Granule Dynamics: Stress granule formation and dissolution are dynamic processes. The timing of your analysis is critical. It's also important to use robust methods for quantification.[1][3][17][18]
-
Alternative Cell Death Pathways: The cell death observed in your model may be driven by pathways independent of the ISR. It is advisable to investigate other cell death mechanisms, such as apoptosis or necroptosis, in parallel.[19][20][21][22]
-
Model-Specific Pathophysiology: The specific neurodegenerative disease model you are using may have unique pathological features that are not fully addressed by ISR inhibition.
Troubleshooting Guides
Guide 1: Optimizing this compound Treatment and ISR Induction
Problem: Inconsistent or no response to this compound in terms of ISR biomarker reduction.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Verify Compound Activity | Ensure the this compound compound is active and used at the correct concentration. | Perform a dose-response curve with this compound to determine the optimal concentration for your specific cell model and stressor. Include positive and negative controls. |
| 2. Optimize Stressor Concentration | The intensity of the ISR-inducing stress can impact the efficacy of this compound. | Titrate the concentration of your stressor (e.g., tunicamycin, arsenite) to induce a sub-maximal but robust ISR activation. This will create a therapeutic window to observe the effects of this compound. |
| 3. Optimize Treatment Timing | The timing of this compound administration relative to the stressor is crucial. | Test different treatment paradigms: pre-treatment with this compound before the stressor, co-treatment, and post-treatment. |
| 4. Validate Assay Readouts | Ensure your assays for ISR biomarkers are sensitive and reproducible. | For qPCR, verify primer efficiency and use appropriate housekeeping genes. For Western blotting, ensure antibody specificity and use loading controls. For immunofluorescence, optimize antibody concentrations and imaging parameters.[10][23] |
Guide 2: Addressing Cellular Model Variability
Problem: High variability in experimental results between replicates or experiments.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Standardize Cell Culture Practices | Inconsistent cell culture conditions can lead to significant variability. | Maintain a consistent cell passage number, seeding density, and growth medium. Regularly test for mycoplasma contamination. |
| 2. Assess Cellular Heterogeneity | Cell-to-cell variability in the stress response can mask the effects of this compound.[13][14] | Use single-cell analysis techniques (e.g., immunofluorescence, flow cytometry) to assess the heterogeneity of ISR activation in your cell population. |
| 3. Characterize Your Cellular Model | Ensure your model accurately reflects the disease pathology you are studying. | Validate the expression of key proteins involved in the ISR and the specific disease pathology (e.g., TDP-43 aggregation in ALS models). |
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetics of this compound in Mice [2][8]
| Parameter | Value |
| Route of Administration | Oral gavage, formulated in chow |
| CNS Penetrance | High (unbound concentrations in brain similar to plasma) |
| Dose-Dependent Exposure | Observed in both plasma and brain |
| Steady-State | Rapidly achieved and sustained |
| Tolerability | Well-tolerated with chronic dosing |
Table 2: Effect of this compound on ISR Biomarkers in a Phase 1b Study in ALS Patients (Interim Analysis) [9]
| Biomarker | Effect of this compound Treatment |
| ATF4 Protein Levels (in white blood cells) | Reduced in response to stress |
| CHAC1 Gene Expression (in white blood cells) | Reduced in response to stress |
Experimental Protocols
Protocol 1: Quantification of Stress Granules
This protocol provides a general workflow for quantifying stress granule formation using immunofluorescence.
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with an ISR-inducing stressor (e.g., sodium arsenite) with or without this compound for the desired time.
-
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against a stress granule marker (e.g., G3BP1, TIA-1).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
-
Image Acquisition and Analysis:
Protocol 2: Measurement of ISR Biomarkers by qPCR
This protocol outlines the steps for measuring the gene expression of ISR biomarkers ATF4 and CHAC1.
-
Cell Lysis and RNA Extraction:
-
Lyse cells and extract total RNA using a commercially available kit.
-
Assess RNA quality and quantity.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
Visualizations
Caption: Mechanism of action of this compound in the Integrated Stress Response pathway.
Caption: A logical workflow for troubleshooting experiments with this compound.
Caption: Experimental workflow for the quantification of stress granules.
References
- 1. A Quantitative Assay to Measure Stress Granule Association of Proteins and Peptidesin Semi-permeabilized Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-body and Stress Granule Quantification in Caenorhabditis elegans [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for the determination of intracellular phase separation thresholds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Denali Therapeutics Announces Topline Results for Regimen G [globenewswire.com]
- 8. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. benchchem.com [benchchem.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Frontiers | CHAC1: a master regulator of oxidative stress and ferroptosis in human diseases and cancers [frontiersin.org]
- 13. Modeling neurodegeneration in the retina and strategies for developing pan-neurodegenerative therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Monitoring and Quantification of the Dynamics of Stress Granule Components in Living Cells by Fluorescence Decay After Photoactivation | Springer Nature Experiments [experiments.springernature.com]
- 18. team.inria.fr [team.inria.fr]
- 19. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 21. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 22. researchgate.net [researchgate.net]
- 23. CHAC1/MGC4504 Is a Novel Proapoptotic Component of the Unfolded Protein Response, Downstream of the ATF4-ATF3-CHOP Cascade - PMC [pmc.ncbi.nlm.nih.gov]
Validating DNL343 target engagement in new experimental systems
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for validating the target engagement of DNL343 in new experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational, central nervous system (CNS) penetrant, small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a crucial protein complex that regulates protein synthesis.[3] Under cellular stress, a pathway known as the Integrated Stress Response (ISR) is activated, leading to the suppression of eIF2B activity.[3] This results in impaired protein synthesis and the formation of stress granules, which are thought to be precursors to TDP-43 aggregation, a pathological hallmark in diseases like Amyotrophic Lateral Sclerosis (ALS).[4] this compound is designed to activate eIF2B, thereby restoring protein synthesis, dispersing TDP-43 aggregates, and improving neuronal survival.[5]
Q2: How can I confirm that this compound is active in my specific cell line or animal model?
A2: Target engagement can be confirmed by measuring the modulation of downstream biomarkers of the ISR. Key biomarkers include Activating Transcription Factor 4 (ATF4) at the protein level and Cation transport regulator-like protein 1 (CHAC1) at the mRNA level.[4][6] A reduction in the expression of these markers upon this compound treatment, especially after inducing cellular stress, indicates target engagement.
Q3: What are some common experimental systems used to study this compound's effects?
A3: Preclinically, this compound has been studied in various models, including an optic nerve crush (ONC) injury model, which induces acute ISR, and in eIF2B loss-of-function (LOF) mutant mice, which exhibit chronic ISR activation.[1][2][3] In vitro studies have utilized immortalized cells and iPSC-derived neurons expressing ALS-linked mutations.[1][2]
Q4: What is the expected outcome of this compound treatment on TDP-43 pathology?
A4: this compound has been shown in preclinical models to attenuate pathological TDP-43 aggregates.[7] By activating eIF2B and inhibiting the ISR, this compound can prevent and reverse the formation of stress granules, which are believed to be precursors to these TDP-43 aggregates.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound from various studies.
Table 1: Preclinical Dose-Dependent Reduction of ISR Markers in eIF2B HOM Mice Brain [8]
| This compound Dose (mg/kg in chow) | % Reduction of ISR Transcript Markers (vs. Vehicle) |
| 0.3 | Not specified |
| 1 | Not specified |
| 3 | Dose-dependent reduction observed |
| 10 | Significant dose-dependent reduction |
Table 2: Clinical Pharmacodynamic Biomarker Reduction in Phase 1 Studies
| Biomarker | Population | % Inhibition |
| CHAC1 | Healthy Volunteers (MAD cohorts) | 66-94% |
| ATF4 | Healthy Volunteers (MAD cohorts) | 50-73% |
| ISR Biomarkers | ALS Patients | Reduction Observed |
Table 3: this compound Pharmacokinetics in Phase 1 Studies [5]
| Parameter | Value | Population |
| Plasma Half-life | 38-46 hours | Healthy Volunteers |
| CSF-to-unbound plasma ratio | 0.66-0.92 | Healthy Volunteers |
| CSF-to-unbound plasma ratio | 1.02-1.23 | ALS Patients |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Integrated Stress Response pathway and a typical experimental workflow for validating this compound target engagement.
Experimental Protocols
Protocol 1: Western Blot for ATF4 Protein Levels
This protocol describes the detection of ATF4 protein levels in cell lysates by Western blot, a key downstream marker of ISR activation.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary antibody against ATF4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Sample Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer with inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with agitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Electrophoresis:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATF4 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using a CCD imager or X-ray film.
-
Analyze band intensities using image analysis software, normalizing to a loading control like β-actin or GAPDH.
-
Protocol 2: qPCR for CHAC1 Gene Expression
This protocol details the quantification of CHAC1 mRNA, a transcriptional target of ATF4, using quantitative real-time PCR (qPCR).
Materials:
-
TRIzol™ Reagent or other RNA extraction kit
-
Nuclease-free water
-
cDNA synthesis kit (Reverse Transcriptase, dNTPs, primers)
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for CHAC1 and a reference gene (e.g., GAPDH, ACTB)
-
qPCR-compatible plates and seals
Procedure:
-
RNA Extraction:
-
Homogenize cells or tissues in TRIzol™ Reagent.
-
Follow the manufacturer's protocol for phase separation, RNA precipitation, washing, and solubilization.
-
Assess RNA quantity and quality (A260/A280 ratio should be ~2.0).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each gene (CHAC1 and reference gene) containing SYBR Green Master Mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into a qPCR plate.
-
Add diluted cDNA template to the appropriate wells. Include no-template controls (NTC) for each primer set.
-
-
qPCR Run:
-
Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Cq) values for CHAC1 and the reference gene in each sample.
-
Calculate the relative expression of CHAC1 using the ΔΔCq method, normalizing to the reference gene and comparing treated samples to an untreated control.
-
Protocol 3: Immunofluorescence for Stress Granule Formation
This protocol is for the visualization and quantification of stress granules in cultured cells.
Materials:
-
Cells cultured on glass coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a stress granule marker (e.g., G3BP1, TIAR)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on glass coverslips and allow them to adhere.
-
Induce stress and treat with this compound as per the experimental design.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against a stress granule marker overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount coverslips onto glass slides.
-
Image using a fluorescence or confocal microscope.
-
Quantify the number and size of stress granules per cell using image analysis software like ImageJ.
-
Protocol 4: Filter-Trap Assay for TDP-43 Aggregation
This protocol allows for the detection and quantification of insoluble TDP-43 aggregates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Urea buffer (for solubilizing the final pellet)
-
Cellulose (B213188) acetate (B1210297) membrane (0.2 µm pore size)
-
Dot blot apparatus
-
Primary antibody against TDP-43
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lysate Preparation and Fractionation:
-
Lyse cells and quantify total protein concentration.
-
Centrifuge the total cell lysate at high speed (e.g., 16,000 x g) for 30 minutes at 4°C to separate soluble and insoluble fractions.
-
Collect the supernatant (soluble fraction).
-
Wash the pellet and resuspend it in a buffer containing 0.5% SDS.
-
-
Filtration:
-
Pre-wet the cellulose acetate membrane in the filtration buffer.
-
Assemble the dot blot apparatus.
-
Load the SDS-solubilized insoluble fraction onto the membrane.
-
Apply a vacuum to pull the lysate through the membrane. Insoluble aggregates will be trapped.
-
Wash the membrane twice with PBS.
-
-
Immunodetection:
-
Perform immunodetection directly on the membrane, similar to a Western blot.
-
Block the membrane, then incubate with primary anti-TDP-43 antibody, followed by HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the dot intensities to compare the amount of aggregated TDP-43 between samples.
-
Troubleshooting Guide
Problem 1: No change or an increase in ATF4/CHAC1 levels after this compound treatment.
-
Possible Cause: Insufficient induction of the Integrated Stress Response.
-
Solution: Ensure your stressor (e.g., thapsigargin, arsenite) is active and used at an appropriate concentration to induce a robust ISR. You should see a significant increase in ATF4 and CHAC1 in your positive control (stressed, no this compound).
-
-
Possible Cause: this compound concentration is not optimal for your system.
-
Solution: Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal effective concentration in your specific cell type.
-
-
Possible Cause: The experimental system is resistant to ISR modulation by eIF2B activators.
-
Solution: Verify the expression of eIF2B subunits in your system. Some cell lines may have altered ISR signaling pathways.
-
Problem 2: High background in Western blot for ATF4.
-
Possible Cause: Insufficient blocking or washing.
-
Solution: Increase the blocking time to 1.5-2 hours. Increase the number and duration of TBST washes after primary and secondary antibody incubations.
-
-
Possible Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate your antibodies to determine the optimal dilution that provides a strong signal with low background.
-
-
Possible Cause: Non-specific binding of the antibody.
-
Solution: Try a different blocking buffer (e.g., switch from milk to BSA or vice versa). Ensure your primary antibody is specific for ATF4.
-
Problem 3: High variability in qPCR results for CHAC1.
-
Possible Cause: Inconsistent RNA quality or quantity.
-
Solution: Ensure all RNA samples have a 260/280 ratio of ~2.0 and show no signs of degradation on a gel. Use the same amount of RNA for cDNA synthesis for all samples.
-
-
Possible Cause: Pipetting errors.
-
Solution: Use a master mix for your qPCR reactions to minimize pipetting variability. Ensure your pipettes are calibrated.
-
-
Possible Cause: Unstable reference gene expression.
-
Solution: Validate your chosen reference gene(s) in your specific experimental model and conditions to ensure their expression is not affected by the treatments.
-
Problem 4: Difficulty in identifying or quantifying stress granules.
-
Possible Cause: Weak fluorescence signal.
-
Solution: Optimize the primary and secondary antibody concentrations. Use a brighter fluorophore on your secondary antibody. Use an anti-fade mounting medium.
-
-
Possible Cause: Stress induction is not sufficient to form distinct granules.
-
Solution: Increase the concentration or duration of the stressor. Ensure cells are healthy before inducing stress.
-
-
Possible Cause: Subjectivity in manual counting.
-
Solution: Use automated image analysis software with consistent thresholding parameters to quantify stress granule number and area for unbiased results.
-
References
- 1. bu.edu [bu.edu]
- 2. Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massgeneral.org [massgeneral.org]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. scienmag.com [scienmag.com]
- 8. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
Technical Support Center: Long-Term DNL343 Administration in Rodents
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term administration of DNL343 in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a brain-penetrant small molecule that activates the eukaryotic initiation factor 2B (eIF2B).[1][2][3][4] eIF2B is a crucial component of the Integrated Stress Response (ISR), a cellular pathway that is activated by various stressors and can contribute to neurodegeneration when chronically active.[1][2][3][4] By activating eIF2B, this compound helps to restore normal protein synthesis and mitigate the detrimental effects of a prolonged ISR.[5][6] This mechanism has shown potential in preclinical models to reduce neurodegeneration.[1][3]
Q2: What are the recommended administration routes for long-term studies in rodents?
A2: For long-term studies, administration of this compound formulated in rodent chow is a well-tolerated and non-invasive method that ensures steady-state drug exposure.[1][2][7] Oral gavage is also a viable option for acute or shorter-term dosing regimens.[1][2]
Q3: What is the pharmacokinetic profile of this compound in mice?
A3: this compound demonstrates high central nervous system (CNS) penetrance, with unbound concentrations in the brain being comparable to those in plasma.[1][2][7] When administered chronically in chow, this compound achieves steady-state plasma concentrations relatively quickly, and these levels are maintained throughout the dosing period.[1][2][7] A single oral gavage dose of 62.5 mg/kg also shows similar unbound concentrations in the brain and plasma.[1][2][7]
Q4: Has this compound been shown to be well-tolerated in long-term rodent studies?
A4: Yes, chronic administration of this compound in mouse chow has been reported to be well-tolerated, with no adverse events or significant effects on body weight observed during these studies.[1][2]
Q5: What are some key biomarkers to assess this compound activity in rodents?
A5: Several biomarkers can be used to assess the in vivo activity of this compound. These include markers of the Integrated Stress Response such as GDF-15, and markers of neuroinflammation and reactive astrocytes like GFAP.[1] Changes in these biomarkers have been observed in both the central nervous system and in biofluids like cerebrospinal fluid (CSF) and plasma.[1]
This compound Signaling Pathway
Caption: this compound activates eIF2B to counteract the effects of the Integrated Stress Response.
Experimental Protocols
Long-Term Administration of this compound via Medicated Chow
Objective: To achieve sustained systemic and CNS exposure to this compound over several weeks or months.
Methodology:
-
Dose Calculation: Determine the target dose in mg/kg/day. Based on the average daily food consumption of the specific rodent strain and age, calculate the required concentration of this compound in the chow (e.g., mg of this compound per kg of chow).
-
Chow Formulation:
-
Work with a reputable vendor for custom diet formulation to ensure homogenous mixing of this compound into the standard rodent chow.
-
Specify the desired this compound concentration (e.g., 100 mg/kg chow).[1][2]
-
Request a certificate of analysis to confirm the final concentration and homogeneity of the medicated chow.
-
-
Acclimation: Acclimate animals to the base chow (without this compound) for at least one week before introducing the medicated diet.
-
Study Initiation:
-
Randomize animals into control (vehicle chow) and this compound treatment groups.
-
Provide ad libitum access to the respective chow and water.
-
-
Monitoring:
-
Measure food consumption and body weight at least twice weekly to monitor the health of the animals and estimate the actual dose of this compound consumed.
-
Conduct regular cage-side observations for any clinical signs of toxicity.
-
-
Pharmacokinetic Analysis: Collect plasma and brain tissue samples at specified time points to determine this compound concentrations and confirm exposure.[1][2]
Long-Term this compound Experimental Workflow
Caption: A typical experimental workflow for long-term this compound administration in rodents.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced Food Intake / Body Weight Loss | - Palatability issues with medicated chow.- Unrelated health issues. | - Ensure the control and this compound chow have similar taste and texture.- If a subset of animals is affected, perform a health check.- Consider a lower concentration of this compound if the issue is widespread in the treatment group. |
| Inconsistent Plasma/Brain Concentrations | - Inhomogeneous mixing of this compound in chow.- Variations in individual food consumption. | - Verify the homogeneity of the medicated chow with the supplier.- Correlate individual drug concentrations with food intake data.- Ensure equal access to food for all animals within a cage. |
| Lack of Expected Biomarker Modulation | - Insufficient drug exposure.- Timing of sample collection.- Assay variability. | - Confirm plasma and brain concentrations of this compound are within the expected therapeutic range.- Optimize the timing of tissue/biofluid collection based on the pharmacokinetic profile.- Validate the biomarker assays for reproducibility and sensitivity. |
| Unexpected Mortality | - Off-target toxicity (though not reported in preclinical studies).- Progression of the underlying disease model. | - Perform a thorough necropsy to determine the cause of death.- Review the health monitoring data for any preceding clinical signs.- Ensure the mortality rate is not significantly different from the vehicle-treated control group in the context of the disease model. |
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during long-term this compound studies.
Quantitative Data Summary
Table 1: this compound Administration and Pharmacokinetics in Mice
| Parameter | Oral Gavage (Single Dose) | Medicated Chow (Chronic) | Reference(s) |
| Dose | 62.5 mg/kg | 100 mg/kg chow (equivalent to ~10 mg/kg/day) | [1][2][7] |
| Vehicle | Not specified | Formulated in standard rodent chow | [1][2][7] |
| CNS Penetrance | Unbound brain concentrations similar to plasma | Unbound brain concentrations similar to plasma | [1][2][7] |
| Steady State | N/A | Achieved rapidly and sustained | [1][2][7] |
Table 2: Key In Vivo Models and Biomarker Modulation
| Model | Treatment Regimen | Key Findings | Biomarkers Modulated | Reference(s) |
| eIF2B Loss-of-Function (LOF) Mouse | Chronic administration in chow (prophylactic and therapeutic) | - Reversed biomarkers of neurodegeneration- Extended lifespan- Corrected markers of gliosis and demyelination | GDF-15, GFAP, TIMP-1, 7-ketocholesterol | [1][2] |
| Optic Nerve Crush (ONC) | Daily oral gavage | - Neuroprotective effect- Normalized ISR pathway | Retinal Ganglion Cell (RGC) count | [1][2] |
References
- 1. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. scienmag.com [scienmag.com]
- 7. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
Quality control measures for DNL343 compound batches
Technical Support Center: DNL343 Compound Batches
Disclaimer: this compound is an investigational compound, and specific batch quality control measures are proprietary to the manufacturer. This guide provides representative information based on standard industry practices for the quality control of small molecule compounds intended for research and development.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) for a new batch of a research compound like this compound?
A1: Critical Quality Attributes are physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a research compound, the most critical CQAs include:
-
Identity: Confirmation of the correct molecular structure.
-
Purity: The percentage of the desired compound, typically assessed by chromatography.
-
Impurities: Profile and quantification of any process-related impurities or degradation products.
-
Appearance: Physical state (e.g., solid, oil), color, and form (e.g., crystalline, amorphous).
-
Solubility: The ability to dissolve in relevant solvents for experimental use.
-
Residual Solvents: Quantification of any solvents remaining from the manufacturing process.
Q2: How is the identity of the this compound compound confirmed for each batch?
A2: A combination of analytical techniques is used to confirm the molecular structure unequivocally. The primary methods include:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure and connectivity of atoms.
-
Comparison to a Reference Standard: The analytical data (e.g., HPLC retention time, spectroscopic data) of the new batch is compared against a well-characterized reference standard.
Q3: What level of purity is acceptable for a research batch, and how is it determined?
A3: For research-grade compounds intended for in-vitro and in-vivo studies, a purity of ≥98% is generally required. Purity is most commonly determined by High-Performance Liquid Chromatography (HPLC) with UV detection, which separates the main compound from any impurities. The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks.
Q4: What should I look for on the Certificate of Analysis (CoA) provided with my compound batch?
A4: The Certificate of Analysis is a critical document that summarizes the quality control testing results for a specific batch. You should verify the following:
-
Batch Number: Ensure it matches the vial you received.
-
Identity Confirmation: Check that tests like Mass Spec and NMR were performed and passed.
-
Purity Data: Look for the specific purity value (e.g., 99.5% by HPLC) and review the chromatogram if provided.
-
Residual Solvents: Ensure the levels are below acceptable safety limits (based on ICH guidelines).
-
Storage Conditions: Note the recommended storage temperature and conditions (e.g., desiccate, protect from light).
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Different Batches
| Potential Cause | Troubleshooting Step | Recommended Action |
| Different Purity/Impurity Profiles | 1. Compare the CoAs for each batch. Pay close attention to the purity percentage and any listed impurities. | If a significant difference is noted (>1%), contact the supplier for clarification. Consider re-qualifying the new batch in a small-scale pilot experiment. |
| Compound Degradation | 2. Check the age of the batches and how they were stored. Improper storage (e.g., exposure to light, moisture, or incorrect temperature) can lead to degradation. | Re-test the purity of the older or suspect batch using HPLC if possible. Always store the compound as recommended on the CoA. |
| Weighing/Solubilization Errors | 3. Review your weighing and stock solution preparation procedures. | Use a calibrated analytical balance. Ensure the compound is fully dissolved before making serial dilutions. Prepare fresh stock solutions for critical experiments. |
Issue 2: Compound Fails to Dissolve Completely in Recommended Solvent
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Solvent or Concentration | 1. Double-check the solvent and concentration recommended on the product datasheet or CoA. | Use the recommended solvent. If solubility issues persist at high concentrations, prepare a more dilute stock solution. |
| Low Dissolution Rate | 2. The compound may dissolve slowly. | Gently warm the solution (if the compound is heat-stable) or use a vortex mixer or sonicator to aid dissolution. |
| Polymorphism | 3. The compound may exist in different crystalline forms (polymorphs) with different solubilities. | This is an intrinsic property of the batch. Contact the supplier's technical support to inquire about the crystalline form and any known solubility challenges. |
Data Presentation: Example Batch Release Specifications
The following table represents typical quality control specifications for a research-grade small molecule compound like this compound.
| Test | Method | Acceptance Criteria | Example Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Identity by ¹H NMR | NMR Spectroscopy | Structure conforms to reference standard | Conforms |
| Identity by MS | Mass Spectrometry | [M+H]⁺ matches theoretical value ± 0.5 Da | Conforms |
| Purity by HPLC | HPLC-UV (254 nm) | ≥ 98.0% | 99.7% |
| Largest Single Impurity | HPLC-UV (254 nm) | ≤ 0.5% | 0.2% |
| Residual Solvents | GC-HS | Dichloromethane ≤ 600 ppm; Heptane ≤ 5000 ppm | Dichloromethane: 150 ppm; Heptane: <50 ppm |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound batch.
-
Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
-
Analysis:
-
Inject 5 µL of the sample onto the column.
-
Run a gradient elution program (e.g., 5% B to 95% B over 15 minutes).
-
Hold at 95% B for 5 minutes.
-
Return to 5% B and equilibrate for 5 minutes.
-
-
Data Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
System Preparation:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
-
Sample Preparation:
-
Dilute the 1 mg/mL stock solution from the HPLC protocol 1:100 in the mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid).
-
-
Analysis:
-
Infuse the diluted sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range appropriate for the expected molecular weight of this compound.
-
-
Data Interpretation:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Confirm that the measured mass-to-charge ratio (m/z) matches the theoretical value for the compound's chemical formula.
-
Visualizations
Caption: General quality control workflow for a new compound batch.
Caption: Decision tree for troubleshooting inconsistent results.
Caption: this compound mechanism of action via the ISR pathway.[1][2][3][4][5][6]
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 2. Denali Therapeutics’ trial of this compound fails to meet primary endpoint [clinicaltrialsarena.com]
- 3. Denali Therapeutics Announces Topline Results for Regimen G Evaluating eIF2B Agonist this compound in the Phase 2/3 HEALEY ALS Platform Trial - BioSpace [biospace.com]
- 4. neurology.org [neurology.org]
- 5. Denali Therapeutics Announces this compound Interim Phase 1b Data [globenewswire.com]
- 6. Denali Therapeutics Announces Completion of Enrollment for Regimen G Evaluating eIF2B Agonist this compound in the Phase 2/3 HEALEY ALS Platform Trial [drug-dev.com]
Validation & Comparative
DNL343 vs. ISRIB: A Comparative Efficacy Study in the Modulation of the Integrated Stress Response
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of two prominent eIF2B activators in the context of neurodegenerative diseases.
This guide provides an objective comparison of DNL343 and ISRIB, two small molecule modulators of the Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling pathway that, when chronically activated, is implicated in the pathogenesis of a range of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Both this compound and ISRIB function by activating the eukaryotic initiation factor 2B (eIF2B), a crucial protein complex for protein synthesis, thereby inhibiting the detrimental effects of a sustained ISR.
This document summarizes key preclinical data, outlines detailed experimental methodologies for the cited studies, and presents signaling pathway and workflow diagrams to facilitate a comprehensive understanding of these two compounds.
Mechanism of Action: Targeting the Integrated Stress Response
Both this compound and ISRIB share a common mechanism of action: the activation of eIF2B.[1][2] The ISR is a signaling network activated by various cellular stressors, leading to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2] Phosphorylated eIF2α (p-eIF2α) acts as an inhibitor of eIF2B, a guanine (B1146940) nucleotide exchange factor, resulting in a global reduction of protein synthesis.[2] While this is a protective mechanism in the short term, chronic ISR activation can be detrimental. This compound and ISRIB bind to and stabilize the eIF2B complex, enhancing its activity even in the presence of p-eIF2α, thus restoring protein synthesis.[2][3] this compound was specifically developed as a CNS-penetrant small molecule with improved pharmacokinetic properties compared to the tool compound ISRIB, which has limitations such as poor solubility.[4][5]
Preclinical Efficacy: A Head-to-Head Look
Direct comparative preclinical studies of this compound and ISRIB are limited. However, data from independent studies using similar neurodegeneration models allow for an indirect comparison of their efficacy.
Optic Nerve Crush (ONC) Injury Model
The ONC model is an established method to study acute neurodegeneration and the neuroprotective potential of therapeutic compounds.
| Compound | Dose | Key Findings | Reference |
| This compound | 3 and 12 mg/kg, once daily oral gavage | Dose-dependently reduced ISR-dependent transcript expression in the retina. The 12 mg/kg dose reduced axonal degeneration, and both 3 and 12 mg/kg doses led to a significant reduction in retinal ganglion cell (RGC) loss.[6][7] | [6][7] |
| ISRIB | 1 mg/kg, intraperitoneal injection | In a similar model of optic neuropathy (glaucoma), ISRIB treatment prevented the loss of retinal ganglion cells and their axons. | Not directly available in search results |
eIF2B Loss-of-Function (LOF) Mouse Model
This model mimics chronic ISR activation due to genetic mutations in eIF2B, leading to progressive neurodegeneration.
| Compound | Dose | Key Findings | Reference |
| This compound | 0.3, 1, 3, or 10 mg/kg equivalent in medicated chow | Dose-dependent reduction of ISR transcript markers in the brain. Prevented motor dysfunction and neurodegeneration. When initiated at an advanced disease stage, it restored body weight gain, suppressed the ISR, reduced neurodegeneration biomarkers, and extended lifespan.[5][8] | [5][8] |
| ISRIB | 2.5 mg/kg/day | In a mouse model of another neurodegenerative disease with ISR activation (prion disease), ISRIB treatment extended survival.[9] | [9] |
Pharmacokinetic Properties
A key differentiator between this compound and ISRIB lies in their pharmacokinetic profiles.
| Compound | Key Pharmacokinetic Properties | Reference |
| This compound | CNS-penetrant with comparable unbound exposures in plasma and brain. Low pharmacokinetic variability and high CSF distribution. Half-life supports once-daily dosing.[6][10][11] | [6][10][11] |
| ISRIB | Excellent blood-brain barrier penetration with a half-life of approximately 8 hours in mice. However, it has poor solubility.[9][12][13] | [9][12][13] |
Clinical Development
This compound has progressed to clinical trials, providing valuable insights into its safety and efficacy in humans.
| Compound | Clinical Trial Status | Key Findings | Reference |
| This compound | Phase 1, 1b, and Phase 2/3 (HEALEY ALS Platform Trial) | Generally well-tolerated in healthy volunteers and ALS patients. Demonstrated robust inhibition of ISR biomarkers in peripheral blood and CSF. The Phase 2/3 HEALEY trial did not meet its primary endpoints for function and survival in ALS patients, though further analyses are ongoing.[1][4][9] | [1][4][9] |
| ISRIB | Preclinical | No published clinical trial data. Efforts to develop a drug based on ISRIB have reportedly faced challenges.[5][8] | [5][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 3. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denali Therapeutics Announces Topline Results for Regimen G [globenewswire.com]
- 5. Towards Clinical Trials for ISRIB – Fight Aging! [fightaging.org]
- 6. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the integrated stress response reverses cognitive deficits after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ISRIB - Wikipedia [en.wikipedia.org]
A Comparative Guide to DNL343 and Other Small Molecule eIF2B Activators for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
The integrated stress response (ISR) is a crucial cellular signaling network activated by a variety of stressors, and its chronic activation is implicated in the pathogenesis of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter disease. A key regulatory node in this pathway is the eukaryotic initiation factor 2B (eIF2B), a guanine (B1146940) nucleotide exchange factor. Small molecule activators of eIF2B are a promising therapeutic strategy to counteract the detrimental effects of sustained ISR activation. This guide provides a comparative overview of DNL343, a clinical-stage eIF2B activator, and other notable small molecules in this class: ISRIB, 2BAct, and fosigotifator (B12388650).
Overview of eIF2B Activators
Small molecule eIF2B activators function by stabilizing the eIF2B protein complex, enhancing its catalytic activity even in the presence of stress-induced inhibitory signals. This leads to the restoration of global protein synthesis and the dissolution of stress granules, which are pathological hallmarks in many neurodegenerative conditions. While the therapeutic potential of this class of molecules is significant, their development has been marked by challenges related to drug-like properties and clinical efficacy.
Comparative Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are collated from various sources and may not have been generated under identical experimental conditions, warranting cautious interpretation.
Table 1: In Vitro Potency of eIF2B Activators
| Compound | Assay | System | Potency (EC50) | Source |
| This compound | ISR Inhibition | Cellular models of ALS | Data not publicly available in direct comparative format | [1] |
| ISRIB | ATF4-Luciferase Reporter | HEK293T cells | ~5 nM | [2] |
| 2BAct | ATF4-Luciferase Reporter | HEK293T cells | ~7.3 nM | [3] |
| Fosigotifator | Not specified | Not specified | Data not publicly available |
Table 2: Preclinical Pharmacokinetic and Safety Profile
| Compound | Key Characteristics | Source |
| This compound | Orally bioavailable, CNS penetrant (CSF-to-unbound plasma ratio of 0.66-0.92), long half-life (38-46 hours in humans). Generally well-tolerated in preclinical and early clinical studies.[1][4] | [1][4] |
| ISRIB | Poor aqueous solubility and low oral bioavailability, limiting its clinical development.[5][6] | [5][6] |
| 2BAct | Improved solubility and pharmacokinetics compared to ISRIB, CNS penetrant. However, associated with cardiovascular liabilities in dogs.[3][6] | [3][6] |
| Fosigotifator | Orally administered. Preclinical studies in a mouse model of Vanishing White Matter disease showed it blunted the ISR in the CNS and improved motor function.[7] | [7] |
Table 3: Clinical Development Status
| Compound | Indication(s) | Latest Clinical Trial Outcome |
| This compound | Amyotrophic Lateral Sclerosis (ALS) | Phase 2/3 HEALEY ALS Platform Trial: Did not meet primary endpoint of slowing disease progression at 24 weeks. Was found to be safe and well-tolerated.[4][8][9] |
| ISRIB | Preclinical | Not in clinical development due to poor pharmacokinetic properties.[5][6] |
| 2BAct | Preclinical | Not in clinical development due to cardiovascular toxicity.[3][6] |
| Fosigotifator | ALS, Vanishing White Matter Disease, Major Depressive Disorder | Phase 2/3 HEALEY ALS Platform Trial: Did not meet primary endpoint of slowing disease progression at the primary dose. An exploratory high dose showed a potential signal in slowing the decline of muscle strength.[10][11] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the integrated stress response pathway and a typical experimental workflow for screening eIF2B activators.
Caption: The Integrated Stress Response (ISR) signaling pathway.
Caption: A typical high-throughput screening workflow for identifying ISR inhibitors.
Experimental Protocols
ATF4-Luciferase Reporter Assay for ISR Inhibition
This cell-based assay is a common method to screen for and characterize inhibitors of the integrated stress response. It relies on a reporter gene (luciferase) under the control of the ATF4 promoter, which is translationally upregulated upon ISR activation.
Materials:
-
HEK293T cells stably expressing an ATF4-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
ISR-inducing agent (e.g., Thapsigargin, Tunicamycin).
-
Test compounds (e.g., this compound).
-
96-well cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the ATF4-luciferase HEK293T cells in a 96-well plate at a density of 20,000-30,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds.
-
ISR Induction: Co-treat the cells with a known ISR-inducing agent at a concentration that elicits a robust luciferase signal (e.g., 100 nM Thapsigargin). Include appropriate controls (vehicle-only, inducer-only).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luciferase Measurement: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Data Acquisition: Measure the luminescence signal from each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the control wells. A decrease in the luciferase signal in the presence of the test compound indicates inhibition of the ISR. Calculate EC50 values by fitting the dose-response data to a suitable model.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay
This is a biochemical assay to directly measure the catalytic activity of eIF2B. It monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) from eIF2, which is catalyzed by eIF2B.
Materials:
-
Purified eIF2 protein.
-
Source of eIF2B (purified protein or cell lysate).
-
BODIPY-FL-GDP (or other suitable fluorescent GDP analog).
-
Unlabeled GDP.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2).
-
384-well black plates.
-
Fluorescence plate reader.
Protocol:
-
Loading of eIF2 with Fluorescent GDP: Incubate purified eIF2 with an excess of BODIPY-FL-GDP to allow for the formation of the eIF2-BODIPY-FL-GDP complex. Remove unbound fluorescent GDP using a desalting column.
-
Reaction Setup: In a 384-well plate, add the assay buffer and the eIF2-BODIPY-FL-GDP complex.
-
Initiation of Reaction: Initiate the nucleotide exchange reaction by adding a source of eIF2B and an excess of unlabeled GDP. The unlabeled GDP will compete with the BODIPY-FL-GDP for binding to eIF2 once it is released.
-
Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader. The dissociation of the fluorescent GDP from eIF2 leads to a decrease in its fluorescence quantum yield.
-
Data Analysis: The rate of fluorescence decay is proportional to the GEF activity of eIF2B. Calculate the initial rate of the reaction for different concentrations of eIF2B or in the presence of activators/inhibitors. For activators like this compound, an increase in the rate of fluorescence decay would be observed.
Conclusion
The activation of eIF2B remains a compelling therapeutic strategy for neurodegenerative diseases characterized by chronic ISR activation. This compound represents a significant effort in developing a clinically viable small molecule for this target, with good CNS penetrance and oral bioavailability. However, the recent clinical trial results for both this compound and fosigotifator in ALS highlight the challenges in translating preclinical efficacy into clinical benefit for this complex disease. The lessons learned from earlier compounds like ISRIB and 2BAct underscore the critical importance of optimizing pharmacokinetic and safety profiles. Future research in this area will likely focus on refining patient selection, exploring combination therapies, and developing more sensitive biomarkers to track target engagement and therapeutic response in the CNS.
References
- 1. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. neurologylive.com [neurologylive.com]
- 5. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 6. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calicolabs.com [calicolabs.com]
- 8. Denali Therapeutics Announces Topline Results for Regimen G [globenewswire.com]
- 9. Denali Therapeutics Reports Topline Results for this compound in Phase 2/3 ALS Trial [synapse.patsnap.com]
- 10. lifespan.io [lifespan.io]
- 11. fosigotifator (ABBV-CLS-7262) / AbbVie, Calico Life Sciences [delta.larvol.com]
DNL343 vs. PERK Inhibitors: A Comparative Guide to ISR Modulation
For Researchers, Scientists, and Drug Development Professionals
The Integrated Stress Response (ISR) is a critical cellular signaling network activated by a variety of stress conditions, including protein misfolding, nutrient deprivation, and viral infection. While acute ISR activation is a pro-survival mechanism, chronic activation is implicated in the pathogenesis of numerous neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease. Consequently, modulating the ISR has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of two distinct approaches to ISR modulation: the eIF2B activator DNL343 and small molecule inhibitors of the PKR-like endoplasmic reticulum kinase (PERK).
Mechanism of Action: A Tale of Two Targets
The core of the ISR converges on the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event converts eIF2 from a substrate to an inhibitor of its guanine (B1146940) nucleotide exchange factor, eIF2B, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as ATF4.
PERK inhibitors act at the apex of the endoplasmic reticulum (ER) stress branch of the ISR.[1] Under ER stress, PERK autophosphorylates and becomes active, leading to the phosphorylation of eIF2α. PERK inhibitors directly block the kinase activity of PERK, thereby preventing the initial phosphorylation of eIF2α and the subsequent downstream signaling cascade.[1]
This compound , in contrast, is a potent, selective, and brain-penetrant small molecule activator of eIF2B.[2][3] Instead of inhibiting an upstream kinase, this compound directly targets eIF2B, enhancing its nucleotide exchange activity. This mechanism allows this compound to counteract the inhibitory effect of phosphorylated eIF2α, thus restoring protein synthesis and mitigating the detrimental effects of chronic ISR activation.[4][5] This more downstream and targeted approach is hypothesized to offer a key advantage in terms of safety and tolerability.
References
- 1. PERK inhibitor, GSK2606414, ameliorates neuropathological damage, memory and motor functional impairments in cerebral ischemia via PERK/p-eIF2ɑ/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 3. Denali Therapeutics Announces Topline Results for Regimen G [globenewswire.com]
- 4. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Denali Therapeutics Announces this compound Interim Phase 1b Data in ALS and Entry into the HEALEY ALS Platform Trial - BioSpace [biospace.com]
DNL343 in Combination with Other ALS Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. The complex and multifactorial nature of ALS necessitates a multi-pronged therapeutic approach. DNL343, an investigational small molecule activator of the eukaryotic initiation factor 2B (eIF2B), has been developed to combat a key pathological hallmark of ALS: the integrated stress response (ISR). Overactivation of the ISR is implicated in the formation of TDP-43 aggregates, a pathological hallmark in the majority of ALS cases. While this compound has been evaluated as a monotherapy, its potential in combination with other approved and investigational ALS therapies warrants a thorough examination.
This guide provides a comparative analysis of this compound with other key ALS therapeutic agents, focusing on their distinct mechanisms of action and clinical trial data. In the absence of direct clinical data for combination therapies with this compound, this document offers a mechanism-based rationale for potential synergistic or complementary effects.
Mechanism of Action: this compound and Other ALS Therapeutics
This compound offers a novel therapeutic strategy by targeting the ISR. In contrast, other approved ALS drugs modulate different pathological pathways, suggesting the potential for additive or synergistic effects in combination regimens.
-
This compound: An orally administered, brain-penetrant small molecule that activates eIF2B. By activating eIF2B, this compound aims to restore protein synthesis, dissolve stress granules containing TDP-43, and improve neuronal survival.[1]
-
Riluzole (B1680632) (Rilutek®, Tiglutik®, Exservan™): Believed to modulate glutamate (B1630785) neurotransmission by inhibiting glutamate release and inactivating voltage-dependent sodium channels.[2][3] This action is thought to reduce the excitotoxicity that contributes to motor neuron death.
-
Edaravone (B1671096) (Radicava®): A free radical scavenger that is thought to exert its therapeutic effect by reducing oxidative stress, another pathway implicated in the death of neurons in ALS.[4][5]
-
AMX0035 (Relyvrio® - voluntarily withdrawn from market): A combination of sodium phenylbutyrate and taurursodiol that was designed to reduce neuronal death by targeting mitochondrial and endoplasmic reticulum stress.[1][6]
-
Tofersen (Qalsody®): An antisense oligonucleotide (ASO) specifically for patients with SOD1 mutations. It works by binding to the mRNA of the mutated SOD1 gene, leading to its degradation and thereby reducing the production of the toxic SOD1 protein.[7][8]
Comparative Efficacy and Safety of Monotherapies
The following tables summarize the key quantitative data from the pivotal clinical trials of this compound and other major ALS therapeutic agents. It is important to note that these trials were conducted in different patient populations and with varying designs, so direct cross-trial comparisons should be made with caution.
Table 1: Efficacy Data from Pivotal Clinical Trials
| Therapeutic Agent | Trial Name | Primary Endpoint | Key Efficacy Results |
| This compound | HEALEY ALS Platform Trial (Regimen G) | Change in ALSFRS-R and survival at 24 weeks | Did not meet primary endpoint. No statistical difference in key secondary endpoints of muscle strength and respiratory function.[9][10] |
| Riluzole | Multiple Pivotal Trials | Survival | Increased median survival by approximately 2-3 months.[11][12][13] |
| Edaravone | MCI186-19 | Change in ALSFRS-R score over 24 weeks | Showed a 33% slowing in the decline of physical function as measured by the ALSFRS-R compared to placebo (difference of 2.49 points).[2][8][14] |
| AMX0035 | CENTAUR | Change in ALSFRS-R score over 24 weeks | Demonstrated a statistically significant slowing of disease progression on the ALSFRS-R.[15][16][17] In a survival analysis, a 44% lower risk of death was observed in the group originally randomized to AMX0035.[1] |
| Tofersen | VALOR | Change in ALSFRS-R score at 28 weeks (in SOD1-ALS patients) | Did not meet the primary endpoint, but trends favored tofersen across multiple secondary and exploratory measures. Led to reductions in SOD1 protein and neurofilament light chain.[4] |
Table 2: Safety and Tolerability Overview
| Therapeutic Agent | Common Adverse Events |
| This compound | Generally well-tolerated.[9][10] |
| Riluzole | Nausea, asthenia, and elevated liver enzymes.[12] |
| Edaravone | Contusion, gait disturbance, and headache. |
| AMX0035 | Primarily gastrointestinal events (diarrhea, nausea, abdominal pain).[6] |
| Tofersen | Procedural pain, headache, fall, back pain, and pain in extremity. Serious neurologic events including myelitis and aseptic meningitis have been reported. |
Potential for Combination Therapy: A Mechanistic Perspective
Given the distinct mechanisms of action, combining this compound with other ALS therapeutics could offer a multi-faceted approach to treatment. While clinical data is lacking, the following rationale supports the exploration of such combinations:
-
This compound + Riluzole: This combination would simultaneously address excitotoxicity (Riluzole) and the integrated stress response (this compound). As these are two distinct pathways contributing to motor neuron death, an additive or synergistic effect is plausible.
-
This compound + Edaravone: Combining an ISR inhibitor with a potent antioxidant could provide broader neuroprotection by targeting both intracellular stress signaling and damage from reactive oxygen species.
-
This compound + Tofersen (in SOD1-ALS): For patients with SOD1 mutations, combining a therapy that reduces the production of the toxic protein (Tofersen) with one that enhances the cellular machinery for handling stress (this compound) could be particularly beneficial.
Experimental Protocols: Key Methodologies
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for the pivotal trials of this compound and comparator agents.
This compound: HEALEY ALS Platform Trial (Regimen G)
-
Study Design: A multi-center, multi-regimen, randomized, double-blind, placebo-controlled Phase 2/3 trial.[18][19][20]
-
Participants: Adults with sporadic or familial ALS. Participants were permitted to be on stable doses of approved ALS treatments.[19]
-
Intervention: Participants were randomized in a 3:1 ratio to receive either this compound or a matching placebo.[18]
-
Primary Outcome Measures: The primary endpoint was a joint assessment of the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) total score and survival at 24 weeks.[9]
Riluzole: Pivotal Trials
-
Study Design: Two prospective, randomized, double-blind, placebo-controlled trials.[11][21]
-
Participants: Patients with probable or definite ALS.
-
Intervention: Riluzole (typically 100 mg/day) or placebo.[11]
-
Primary Outcome Measures: The primary endpoint was tracheostomy-free survival.[21]
Edaravone: MCI186-19 Trial
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled Phase 3 trial.[2][8]
-
Participants: A specific population of ALS patients with a shorter disease duration and better respiratory function.[22]
-
Intervention: Intravenous edaravone (60 mg) or placebo, administered in cycles.[5]
-
Primary Outcome Measures: The primary endpoint was the change in the ALSFRS-R score from baseline to week 24.[8]
AMX0035: CENTAUR Trial
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled Phase 2 trial with an open-label extension.[17][23][24]
-
Participants: Adults with definite ALS and symptom onset within 18 months. Concurrent use of riluzole and/or edaravone was permitted.[1]
-
Intervention: AMX0035 (a coformulation of sodium phenylbutyrate and taurursodiol) or placebo, administered orally.[23]
-
Primary Outcome Measures: The primary endpoint was the rate of decline in the ALSFRS-R total score over 24 weeks.[15][23]
Tofersen: VALOR Trial
-
Study Design: A 28-week, randomized, double-blind, placebo-controlled Phase 3 trial with an open-label extension.[4][25]
-
Participants: Adults with ALS and a confirmed SOD1 mutation.[25]
-
Intervention: Tofersen (100 mg) or placebo administered intrathecally.[4]
-
Primary Outcome Measures: The primary endpoint was the change from baseline to week 28 in the ALSFRS-R total score.
Visualizing Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound activates eIF2B to counteract ISR-mediated inhibition of protein synthesis.
Hypothetical Experimental Workflow for a Combination Trial
Caption: A potential workflow for a four-arm combination therapy clinical trial.
Conclusion
This compound represents a promising therapeutic approach for ALS by targeting the integrated stress response, a distinct pathway from those modulated by other approved therapies. While the monotherapy trial of this compound did not meet its primary efficacy endpoints, the drug was found to be safe and well-tolerated. The potential for this compound in combination with other agents such as riluzole, edaravone, or Tofersen is a compelling area for future research. The distinct mechanisms of action suggest that combination therapies could offer a more comprehensive treatment strategy for the multifaceted pathology of ALS. Rigorously designed preclinical and clinical studies are essential to evaluate the safety and efficacy of such combination regimens and to determine their ultimate role in the management of ALS.
References
- 1. neurology.org [neurology.org]
- 2. Edaravone efficacy in amyotrophic lateral sclerosis with reduced forced vital capacity: Post-hoc analysis of Study 19 (MCI186-19) [clinical trial NCT01492686] | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. jnnp.bmj.com [jnnp.bmj.com]
- 5. The Effect of Edaravone on Amyotrophic Lateral Sclerosis | Nightingale | Journal of Neurology Research [neurores.org]
- 6. Amylyx Pharmaceuticals Announces Publication of Survival Analysis Comparing CENTAUR to Historical Clinical Trial Control | Amylyx [amylyx.com]
- 7. targetals.org [targetals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Sean M. Healey & AMG Center Announces Topline Results in HEALEY ALS Platform Trial with eIF2B Agonist this compound [massgeneral.org]
- 10. neurologylive.com [neurologylive.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Riluzole for Amyotrophic Lateral Sclerosis Treatment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Edaravone Oral Formulation Being Tested in Phase 3 Trial for ALS - - Practical Neurology [practicalneurology.com]
- 15. neurologylive.com [neurologylive.com]
- 16. als-mnd.org [als-mnd.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Trial: HEALEY ALS Platform Trial - Regimen G this compound | ALS TDI [als.net]
- 20. HEALEY ALS Platform Trial | NEALS [neals.org]
- 21. ovid.com [ovid.com]
- 22. Pivotal Trial Efficacy Data | RADICAVA ORS® (edaravone) [radicavahcp.com]
- 23. als.org [als.org]
- 24. neurologylive.com [neurologylive.com]
- 25. VALOR - TRICALS [tricals.org]
A Comparative Pharmacokinetic Profile of DNL343 Across Species
This guide provides a comprehensive cross-species comparison of the pharmacokinetic (PK) profile of DNL343, an investigational small molecule for the treatment of Amyotrophic Lateral Sclerosis (ALS). The performance of this compound is benchmarked against other approved ALS therapies: Riluzole, Edaravone, Tofersen, and AMX0035. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical and clinical data, experimental methodologies, and relevant biological pathways.
This compound Mechanism of Action: The Integrated Stress Response
This compound is designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).[1][2][3] The ISR is a cellular signaling pathway activated by various stress conditions, such as protein misfolding, which is a hallmark of ALS.[1][4] Chronic activation of the ISR can lead to the formation of stress granules containing TDP-43, contributing to neuronal degeneration.[5][6] By activating eIF2B, this compound aims to restore protein synthesis, dissolve these harmful stress granules, and ultimately improve neuronal survival.[5][6][7]
References
- 1. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Denali Therapeutics Announces Topline Results for Regimen G Evaluating eIF2B Agonist this compound in the Phase 2/3 HEALEY ALS Platform Trial - BioSpace [biospace.com]
- 6. alsnewstoday.com [alsnewstoday.com]
- 7. neurologylive.com [neurologylive.com]
DNL343 vs. 2BAct: A Head-to-Head In Vivo Comparison of eIF2B Activators
A detailed analysis for researchers and drug development professionals of two key modulators of the Integrated Stress Response.
This guide provides a comprehensive in vivo comparison of DNL343 and 2BAct, two small molecule activators of the eukaryotic initiation factor 2B (eIF2B). Both compounds are designed to mitigate cellular stress by modulating the Integrated Stress Response (ISR), a critical pathway implicated in a range of neurodegenerative diseases. While direct head-to-head preclinical studies are not publicly available, this document synthesizes existing in vivo data to offer an objective comparison of their efficacy, safety, and experimental protocols.
Mechanism of Action: Targeting the Integrated Stress Response
This compound and 2BAct share a common mechanism of action by activating eIF2B, a crucial protein complex for the initiation of mRNA translation.[1][2][3] In various neurodegenerative conditions, the accumulation of misfolded proteins and other cellular stressors leads to the chronic activation of the ISR.[4][5][6][7] This results in the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), which then strongly inhibits eIF2B. The subsequent reduction in protein synthesis and the formation of stress granules contribute to neuronal dysfunction and death.[1] By activating eIF2B, this compound and 2BAct aim to restore protein synthesis, dissolve stress granules, and ultimately protect neurons from degeneration.[1][3]
In Vivo Efficacy and Data Presentation
This compound
This compound has been evaluated in multiple in vivo models, demonstrating its ability to penetrate the central nervous system (CNS) and exert neuroprotective effects.[4][5][8] Studies in wild-type mice confirmed high CNS penetrance, with unbound concentrations in the brain being similar to those in plasma.[4][5][8]
Table 1: Summary of this compound In Vivo Efficacy Studies
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Optic Nerve Crush (ONC) in mice | 1, 3, 12 mg/kg, once daily oral gavage | Dose-dependent reduction in ISR activation and neurodegeneration. Significant reduction in retinal ganglion cell (RGC) loss at 3 and 12 mg/kg. | [4][8] |
| eIF2B loss-of-function (LOF) mutant mice | Formulated in chow (50, 150, 500 mg/kg) | Reversed elevation in plasma biomarkers of neuroinflammation and neurodegeneration, prevented premature mortality, and prevented motor dysfunction. | [4][5][8] |
| Inducible mouse model of TDP-43 pathology | Not specified | Transiently slowed progression of locomotor deficits and neurodegeneration. | [9] |
2BAct
2BAct was developed as an analog of ISRIB with improved solubility and pharmacokinetic properties.[2][10] Its efficacy has been primarily demonstrated in a mouse model of Vanishing White Matter (VWM) disease, a leukoencephalopathy caused by mutations in the eIF2B genes.[7][10][11]
Table 2: Summary of 2BAct In Vivo Efficacy Studies
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Vanishing White Matter (VWM) mouse model (R191H mutation) | 300 μg/g in meal for 21 weeks | Normalized body weight gain, prevented motor deficits, myelin loss, and reactive gliosis. Abrogated the maladaptive stress response. | [2][10][12] |
| SOD1G93A ALS mouse model | Not specified | Accelerated disease onset, aggravated muscle denervation and motor neuronal death. | [13] |
Experimental Protocols
This compound: Optic Nerve Crush (ONC) Model
The ONC model is an established in vivo system to study acute ISR-driven neurodegeneration.[4][8]
Methodology:
-
Procedure: An optic nerve crush was performed to induce acute neurodegeneration.[4][8]
-
Dosing: this compound was administered via oral gavage once daily, starting 3 hours after the ONC procedure.[4][8]
-
Endpoints: Animals were euthanized at 2 or 14 days post-procedure. Unbound this compound concentrations were measured in plasma and brain. ISR-dependent transcript expression was analyzed in the retina. Neuroprotection was assessed by quantifying the number of surviving retinal ganglion cells.[4][8]
2BAct: Vanishing White Matter (VWM) Mouse Model
This model utilizes mice with a human VWM mutation (R191H) to study the effects of chronic ISR activation.[10][12]
Methodology:
-
Animal Model: Mice carrying the Eif2b5R191H mutation, which recapitulates aspects of human VWM disease.[12]
-
Dosing: 2BAct was incorporated into the rodent meal and administered for 21 weeks.[2][10]
-
Endpoints: Body weight was monitored throughout the study. Motor deficits were assessed using tests such as the balance beam. At the end of the study, brains were analyzed for myelin loss (Luxol Fast Blue staining) and reactive gliosis. Brain transcriptome and proteome were also analyzed.[10][11][12]
Safety and Clinical Development
A critical differentiator between this compound and 2BAct is their safety profiles and subsequent clinical development paths. While 2BAct demonstrated preclinical efficacy, its development was halted due to cardiovascular liabilities observed in dogs.[5][8][14]
In contrast, this compound has progressed to clinical trials in humans.[15][16][17][18] Phase 1 and 1b studies in healthy volunteers and ALS patients, respectively, showed that this compound was generally well-tolerated and demonstrated robust inhibition of ISR biomarkers.[9][15][16] However, a Phase 2/3 trial (HEALEY ALS Platform Trial) recently reported that this compound did not meet its primary endpoint of slowing disease progression in ALS patients, although it was found to be safe and well-tolerated.[17][18][19]
Conclusion
Both this compound and 2BAct are potent activators of eIF2B that have shown promise in preclinical models of neurodegeneration by targeting the Integrated Stress Response. This compound has been extensively characterized in models of acute and chronic neurodegeneration and has a favorable CNS penetration profile. 2BAct has demonstrated significant efficacy in a genetic model of VWM disease.
The key distinguishing factor for drug development professionals is the safety profile. The cardiovascular toxicity observed with 2BAct in dogs has prevented its clinical advancement.[5][8][14] this compound, on the other hand, has advanced through clinical trials, and while it did not meet its primary efficacy endpoint in a recent ALS study, its safety profile appears favorable.[17][18][19] This highlights the critical importance of thorough safety and toxicology assessments in the development of novel therapeutics. Future research may focus on optimizing the therapeutic window and exploring the efficacy of eIF2B activators in other neurodegenerative diseases with a strong ISR component.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scienmag.com [scienmag.com]
- 4. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 9. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife [elifesciences.org]
- 11. researchgate.net [researchgate.net]
- 12. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 15. Sean M. Healey & AMG Center Announces Topline Results in HEALEY ALS Platform Trial with eIF2B Agonist this compound [massgeneral.org]
- 16. neurology.org [neurology.org]
- 17. neurologylive.com [neurologylive.com]
- 18. Denali Therapeutics Reports Topline Results for this compound in Phase 2/3 ALS Trial [synapse.patsnap.com]
- 19. alsnewstoday.com [alsnewstoday.com]
Navigating the Therapeutic Window of ISR Inhibitors: A Comparative Analysis of DNL343
For Researchers, Scientists, and Drug Development Professionals
The Integrated Stress Response (ISR) is a pivotal cellular signaling network that governs protein synthesis in response to a variety of stressors. Its chronic activation is implicated in the pathogenesis of numerous neurodegenerative diseases, making it a compelling therapeutic target. A diverse landscape of ISR inhibitors is emerging, each with a unique mechanism and therapeutic profile. This guide provides a comparative evaluation of the therapeutic window of DNL343, a clinical-stage eIF2B activator, against other notable ISR inhibitors, supported by preclinical experimental data.
The Integrated Stress Response Signaling Pathway
The ISR converges on the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which in turn inhibits the guanine (B1146940) nucleotide exchange factor eIF2B. This action curtails global protein synthesis while selectively allowing the translation of stress-responsive mRNAs, such as ATF4. This compound and other eIF2B activators work by directly enhancing eIF2B activity, thus counteracting the effects of eIF2α phosphorylation and restoring protein synthesis. In contrast, other inhibitors, such as those targeting the upstream kinase PERK, act at a different node of the pathway.
Comparative Analysis of Therapeutic Windows
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective dose and the dose at which toxicity occurs. A wider therapeutic window is generally desirable, indicating a greater margin of safety. The following tables summarize preclinical data for this compound and other representative ISR inhibitors. It is important to note that this data is compiled from various studies and direct head-to-head comparisons in the same experimental models are limited.
Table 1: Preclinical Efficacy of ISR Inhibitors
| Compound | Class | Model | Effective Dose | Efficacy Endpoint | Citation |
| This compound | eIF2B Activator | Optic Nerve Crush (Mouse) | ≥3 mg/kg (oral, daily) | Neuroprotection of Retinal Ganglion Cells | [1][2] |
| eIF2B LOF Mutant (Mouse) | Dose-dependent | Prevention of motor dysfunction, reversal of neurodegeneration biomarkers | [1][2] | ||
| Fosigotifator | eIF2B Activator | Vanishing White Matter Disease (Mouse) | Not specified | Rescue of motor deficits | [3] |
| ISRIB | eIF2B Activator | Traumatic Brain Injury (Mouse) | 2.5 mg/kg (i.p.) | Improved cognitive function | [4] |
| Prion Disease (Mouse) | Not specified | Restoration of protein synthesis | [5] | ||
| GSK2606414 | PERK Inhibitor | Prion Disease (Mouse) | 50 mg/kg (oral, daily) | Neuroprotection | [6] |
| Pancreatic Tumor Xenograft (Mouse) | 25-150 mg/kg (oral, daily) | Tumor growth inhibition |
Table 2: Preclinical and Clinical Safety/Toxicity of ISR Inhibitors
| Compound | Model/Study | Dose | Observed Toxicity/Safety | Citation |
| This compound | Healthy Volunteers & ALS Patients (Phase 1/1b) | Not specified | Generally well-tolerated | [7][8] |
| Mouse Models | Up to 62.5 mg/kg (single dose) | No reported toxicity | [1][2] | |
| Fosigotifator | ALS Patients (HEALEY Trial) | Primary and exploratory high doses | Generally safe and well-tolerated | [9] |
| ISRIB | Alzheimer's Disease Model (Mouse) | 5 mg/kg/day | Increased mortality | [10] |
| In vitro (HT22 cells) | 10 µM (6 hours) | Decreased cell viability | ||
| GSK2606414 | Mouse | 30-100 mg/kg (single oral dose) | No mortality or significant weight loss | [11] |
| SOD1G93A Mouse Model of ALS | 18 mg/kg (daily oral) | Potential for toxicity compromising beneficial effects | [6] |
Interpretation:
Based on the available preclinical data, eIF2B activators like this compound and fosigotifator appear to have a favorable safety profile, being well-tolerated in both animal models and human clinical trials.[7][9] In contrast, ISRIB, while effective at lower doses, has demonstrated a narrow therapeutic window with toxicity observed at doses only double the effective dose in some models.[10] PERK inhibitors such as GSK2606414 have shown efficacy in preclinical models but have also been associated with potential on-target toxicity, and off-target effects, for instance on RIPK1, have been reported which could complicate the interpretation of its effects.[6][12]
The clinical trial results for this compound and fosigotifator in ALS, while not meeting their primary efficacy endpoints, did reinforce their safety and tolerability in a patient population.[7][9] This suggests that the eIF2B activation mechanism may offer a wider therapeutic window compared to direct kinase inhibition within the ISR pathway.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of ISR inhibitors.
Workflow for In Vivo Evaluation of ISR Inhibitors
1. Assessment of ISR Inhibition in vivo
-
Western Blot for Phosphorylated eIF2α (p-eIF2α):
-
Tissue Lysate Preparation: Euthanize animals and rapidly dissect the tissue of interest (e.g., brain, retina). Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST. Incubate with a primary antibody specific for p-eIF2α (Ser51) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity. Normalize to total eIF2α or a loading control like β-actin.
-
-
Quantitative PCR (qPCR) for ISR Target Genes:
-
RNA Extraction: Isolate total RNA from the tissue of interest using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for ISR target genes (e.g., Atf4, Chac1, Gadd34).
-
Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene.
-
2. Evaluation of Neuroprotection
-
Immunohistochemistry (IHC) for Neuronal Markers:
-
Tissue Preparation: Perfuse animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the dissected tissue in PFA and then cryoprotect in sucrose. Section the tissue using a cryostat or vibratome.
-
Staining: Permeabilize the tissue sections and block non-specific binding. Incubate with a primary antibody against a neuronal marker (e.g., NeuN for neurons, RBPMS for retinal ganglion cells).
-
Detection: Wash and incubate with a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of positive cells in a defined region of interest.
-
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis:
-
Tissue Preparation: Prepare tissue sections as described for IHC.
-
Labeling: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the sections with TdT enzyme and fluorescently labeled dUTP to label the 3'-OH ends of fragmented DNA.
-
Imaging and Quantification: Visualize the fluorescently labeled apoptotic cells and quantify their number relative to the total number of cells (counterstained with a nuclear dye like DAPI).
-
Logical Relationship of the Therapeutic Window
The concept of a therapeutic window is a balance between achieving the desired therapeutic effect and avoiding unacceptable toxicity. For ISR inhibitors, this means effectively modulating the ISR to a degree that is neuroprotective without causing detrimental side effects from either on-target or off-target activity.
Conclusion
The evaluation of the therapeutic window is paramount in the development of ISR inhibitors. Preclinical data suggests that eIF2B activators, including this compound, may possess a wider therapeutic window compared to other classes of ISR inhibitors that target upstream kinases. While this compound did not meet its primary efficacy endpoints in a recent Phase 2/3 trial in ALS, its favorable safety profile underscores the potential of the eIF2B activation mechanism.[7] Further research, including direct comparative preclinical studies, will be crucial to fully elucidate the therapeutic potential and safety margins of different ISR inhibitors and to guide the development of next-generation therapies for neurodegenerative diseases.
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calicolabs.com [calicolabs.com]
- 4. Fosigotifator | ALZFORUM [alzforum.org]
- 5. researchgate.net [researchgate.net]
- 6. PERK modulation, with GSK2606414, Sephin1 or salubrinal, failed to produce therapeutic benefits in the SOD1G93A mouse model of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Denali Therapeutics Reports Topline Results for this compound in Phase 2/3 ALS Trial [synapse.patsnap.com]
- 8. neurologylive.com [neurologylive.com]
- 9. alsnewstoday.com [alsnewstoday.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. GSK2606414 | PERK inhibitor | CAS 1337531-36-8 | Buy GSK2606414 from Supplier InvivoChem [invivochem.com]
- 12. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of DNL343 Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical data for DNL343, a central nervous system (CNS) penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B). This compound is under investigation for the treatment of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS), by modulating the Integrated Stress Response (ISR).[1][2][3][4][5] This analysis objectively compares this compound's performance with other ISR modulators, supported by experimental data from key preclinical studies.
The Integrated Stress Response (ISR) and Therapeutic Intervention
The ISR is a crucial cellular signaling network activated by various stressors, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha subunit (eIF2α).[6] This phosphorylation inhibits eIF2B, a guanine (B1146940) nucleotide exchange factor, resulting in a global reduction of protein synthesis to conserve resources and promote cellular recovery.[7] However, chronic ISR activation is implicated in the pathology of several neurodegenerative diseases, including ALS, through the formation of stress granules containing TDP-43.[8][9]
This compound is designed to activate eIF2B, thereby restoring protein synthesis and preventing the formation of pathological stress granules, offering a potential therapeutic strategy for neurodegenerative conditions.[6]
Preclinical Performance Data
The following tables summarize the quantitative data from key preclinical studies of this compound and a notable comparator, ISRIB, another small molecule ISR inhibitor.[2][6]
Table 1: Efficacy of this compound in the Optic Nerve Crush (ONC) Model
The ONC model is an established in vivo model of acute neurodegeneration.[1]
| Compound | Dosage | Key Endpoint | Result | Reference |
| This compound | 3 mg/kg | Retinal Ganglion Cell (RGC) Loss | Significant reduction in RGC loss | [10] |
| This compound | 12 mg/kg | Retinal Ganglion Cell (RGC) Loss | Significant reduction in RGC loss | [10] |
| This compound | 12 mg/kg | Axonal Degeneration Score | Reduction in axonal degeneration | [10] |
Table 2: Efficacy of this compound in the eIF2B Loss-of-Function (LOF) Mouse Model
This model mimics chronic ISR activation seen in diseases like Vanishing White Matter disease.[1][2]
| Compound | Dosage | Key Endpoint | Result | Reference |
| This compound | ≥3 mg/kg | Brain ISR Biomarkers (mRNA) | Correction of ISR markers | [1] |
| This compound | ≥3 mg/kg | CSF Markers of Gliosis & Demyelination | Robust correction of biomarkers | [1] |
| This compound | Not specified | Plasma GFAP Protein Levels | Correction of elevated levels | [1] |
| This compound | Not specified | Motor Function | Prevention of functional decline | [1] |
| This compound | Not specified | Body Weight | Normalization of body weight | [11] |
| 2BAct (ISRIB analog) | Not specified | Motor Deficits | Prevention of pathology | [2] |
| 2BAct (ISRIB analog) | Not specified | Myelin Loss | Prevention of pathology | [2] |
Table 3: Comparative Efficacy of this compound and ISRIB
| Compound | Model | Key Finding | Reference |
| This compound | Optic Nerve Crush | At 3 and 12 mg/kg, significantly reduced RGC loss. | [10] |
| ISRIB | Traumatic Brain Injury | Rescued cognitive deficits even when administered weeks after injury. | [12] |
| ISRIB | Alzheimer's Disease Models | Improved performance on memory-associated behavioral tests. | [12] |
| ISRIB | Aging Models | Reversed age-related spatial and working memory deficits. | [13] |
Experimental Protocols
Optic Nerve Crush (ONC) Injury Model
The ONC model induces acute axonal injury and subsequent retinal ganglion cell (RGC) death, mimicking aspects of traumatic optic neuropathy and glaucoma.[14]
-
Animal Model: Wild-type mice are typically used.[1]
-
Procedure:
-
Treatment: this compound or vehicle is administered, typically via oral gavage, starting shortly after the crush injury and continued daily.[1][10]
-
Analysis: Retinas are collected at specified time points (e.g., 2 and 14 days) post-injury for analysis of ISR biomarkers (e.g., by qPCR) and RGC survival (e.g., by immunofluorescence staining of neuronal markers like TUJ1 and γ-synuclein).[10] Axonal degeneration can also be scored.[10]
eIF2B Loss-of-Function (LOF) Mouse Model
This model genetically mimics a state of chronic ISR activation by introducing a loss-of-function mutation in an eIF2B subunit, recapitulating key features of diseases like Vanishing White Matter.[1][2][11]
-
Animal Model: Knock-in mice carrying a homozygous loss-of-function mutation in an Eif2b gene (e.g., Eif2b5).[2]
-
Procedure:
-
Treatment: this compound is administered chronically, often formulated in the rodent chow for self-administration.[1] Treatment can be initiated either prophylactically before symptom onset or therapeutically after disease manifestation.
-
Analysis:
-
Behavioral: Motor function is assessed using tests like the rotarod.
-
Biomarkers: ISR activation is measured in brain tissue (e.g., ATF4, GDF-15, GFAP mRNA and protein levels).[1][3] Neurodegeneration and neuroinflammation markers are also assessed in plasma and cerebrospinal fluid (CSF).[1][3]
-
Pathology: Myelination and gliosis are evaluated in brain tissue sections.
-
Visualizing the Mechanism of Action
Integrated Stress Response (ISR) Signaling Pathway
The following diagram illustrates the central role of eIF2B in the ISR and the mechanism of action for this compound.
References
- 1. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigational eIF2B activator this compound modulates the integrated stress response in preclinical models of TDP-43 pathology and individuals with ALS in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A practical approach to optic nerve crush in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. scienceofparkinsons.com [scienceofparkinsons.com]
- 13. Small molecule cognitive enhancer reverses age-related memory decline in mice | eLife [elifesciences.org]
- 14. An Optic Nerve Crush Injury Murine Model to Study Retinal Ganglion Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal and Safe Handling of DNL343
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides comprehensive, step-by-step procedures for the safe disposal of DNL343, an investigational CNS penetrant eukaryotic initiation factor 2B (eIF2B) activator. Adherence to these protocols is crucial for maintaining a safe research environment and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
According to its Material Safety Data Sheet, this compound is not classified as a hazardous substance or mixture.[1] However, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE):
-
Wear appropriate protective clothing, such as a lab coat.
-
Use chemical-resistant gloves.
-
Wear eye protection, such as safety glasses or goggles.
In Case of Accidental Exposure:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and footwear and seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek prompt medical attention.[1]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not give anything by mouth to an unconscious person and do not induce vomiting unless directed by medical personnel. Get medical attention.[1]
Spill Management Procedures
In the event of a this compound spill, follow these steps to ensure safe cleanup and containment:
-
Absorb the Spill: Use a finely-powdered, liquid-binding material such as diatomite or universal binders to absorb the solution.[1]
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1]
-
Dispose of Contaminated Materials: All contaminated materials, including the absorbent powder and cleaning supplies, must be disposed of according to the disposal procedures outlined below.[1]
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound and any associated contaminated materials is critical. The following workflow outlines the necessary steps.
References
Navigating the Handling of DNL343: A Guide to Safety and Operational Procedures
For researchers, scientists, and drug development professionals, this document provides essential safety, handling, and disposal information for DNL343, a potent and selective brain-penetrant activator of eukaryotic initiation factor 2B (eIF2B). While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe research environment and maintain the integrity of experimental outcomes.[1]
Immediate Safety and Handling
Standard laboratory personal protective equipment (PPE) is recommended when handling this compound. This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. Work should be conducted in a well-ventilated area, and direct contact with the skin or eyes should be avoided.
In the event of accidental exposure, the following first aid measures should be taken:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. It is recommended to absorb solutions with an inert material and dispose of the solid waste in a sealed container. Decontaminate surfaces and equipment by washing with a suitable solvent, such as alcohol.[1]
Experimental Protocols
Detailed methodologies for key in vivo experiments involving this compound are outlined below. These protocols have been utilized to assess the efficacy of this compound in models of neurodegeneration.
In Vivo Efficacy in Optic Nerve Crush (ONC) Model
This experiment evaluates the neuroprotective effects of this compound in an acute injury model.
-
Animal Model: Wild-type mice.
-
Procedure:
-
Anesthetize the mice.
-
Surgically expose the optic nerve of one eye.
-
Induce a crush injury to the optic nerve using fine forceps.
-
-
This compound Administration:
-
Endpoint Analysis:
-
After a set period (e.g., 2 or 14 days), euthanize the animals and collect the retinas.
-
Assess the expression of Integrated Stress Response (ISR) biomarkers, such as ATF4 and CHAC1, using techniques like qPCR.
-
Quantify retinal ganglion cell (RGC) survival through immunofluorescence staining.[2]
-
In Vivo Efficacy in eIF2B Loss-of-Function (LOF) Mouse Model
This experiment assesses the ability of this compound to mitigate the effects of chronic ISR activation.
-
Animal Model: eIF2B loss-of-function (LOF) mutant mice.
-
This compound Administration:
-
Administer this compound formulated in the rodent chow for chronic, self-administration.[2]
-
Alternatively, administer via once-daily oral gavage.
-
-
Endpoint Analysis:
-
Monitor body weight and motor function regularly.
-
Collect brain tissue to measure the expression of ISR biomarkers.
-
Analyze plasma for biomarkers of neuroinflammation and neurodegeneration.[2]
-
Data Presentation
The following table summarizes quantitative data from a representative in vivo study using the optic nerve crush model.
| Treatment Group | Dose (mg/kg) | Endpoint | Result |
| Vehicle | 0 | ISR mRNA Markers in Retina | Upregulated after ONC |
| This compound | 3 | Retinal Ganglion Cell Loss | Significant Reduction |
| This compound | 12 | Retinal Ganglion Cell Loss | Significant Reduction |
| This compound | 12 | Axonal Degeneration | Reduced |
Mandatory Visualization
The following diagram illustrates the Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.
The following diagram illustrates a typical experimental workflow for evaluating this compound in an in vivo model.
References
- 1. This compound is an investigational CNS penetrant eIF2B activator that prevents and reverses the effects of neurodegeneration caused by the Integrated Stress Response [elifesciences.org]
- 2. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response | eLife [elifesciences.org]
- 3. This compound is an investigational CNS penetrant eukaryotic initiation factor 2B activator that prevents and reverses the effects of neurodegeneration caused by the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
